molecular formula C13H14N2O2 B1340416 ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 113502-46-8

ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1340416
CAS No.: 113502-46-8
M. Wt: 230.26 g/mol
InChI Key: HUSYDQBISBQGTN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYDQBISBQGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549589
Record name Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113502-46-8
Record name Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a practical and scientifically grounded understanding of this important heterocyclic compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique chemical properties and metabolic stability have led to its incorporation into a wide array of drugs with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] this compound is a key derivative within this class, often serving as a crucial building block for the synthesis of more complex, biologically active molecules.[5] A thorough understanding of its synthesis and characterization is therefore fundamental for researchers aiming to innovate in this chemical space.

Synthesis Methodology: A Reliable Path to the Target Compound

The synthesis of polysubstituted pyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6][7] This approach, famously known as the Knorr pyrazole synthesis, offers a robust and versatile route to the pyrazole core.[6][8] For the synthesis of this compound, a highly efficient one-pot, three-component reaction is the method of choice, demonstrating high atom economy and operational simplicity.

Causality of Experimental Design

The selected protocol involves the reaction between phenylhydrazine, ethyl acetoacetate, and an orthoformate ester.

  • Phenylhydrazine: This provides the N1-phenyl group and the two nitrogen atoms required for the pyrazole ring.

  • Ethyl Acetoacetate: This 1,3-dicarbonyl compound serves as the primary backbone, providing the methyl group at the C3 position and the ethyl carboxylate group at the C4 position.

  • Triethyl Orthoformate & Acetic Anhydride: This combination serves as a "formylating equivalent." It reacts with the enol form of ethyl acetoacetate to generate an in situ intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This step is crucial as it introduces the carbon atom that will become C4 of the pyrazole ring, onto which the carboxylate is attached. The acetic anhydride acts as a water scavenger, driving the condensation reactions to completion.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism involving initial condensation followed by intramolecular cyclization and dehydration.[6][8]

  • Formation of the Hydrazone: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the activated ethyl acetoacetate intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the remaining carbonyl group, forming a five-membered heterocyclic ring.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration EAA Ethyl Acetoacetate Intermediate Ethyl 2-(ethoxymethylene) -3-oxobutanoate EAA->Intermediate + TEOF / Acetic Anhydride TEOF Triethyl Orthoformate Hydrazone Hydrazone Intermediate Intermediate->Hydrazone + Phenylhydrazine - EtOH Phenylhydrazine Phenylhydrazine Cyclized Non-aromatic Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product Ethyl 3-methyl-1-phenyl -1H-pyrazole-4-carboxylate Cyclized->Product - H₂O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation of common procedures and should be adapted and optimized based on laboratory conditions.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol) and triethyl orthoformate (0.12 mol).

  • Addition of Anhydride: Slowly add acetic anhydride (0.2 mol) to the mixture.

  • Initial Heating: Heat the reaction mixture to 100-105 °C and maintain for approximately 2 hours.[9]

  • Addition of Hydrazine: Cool the mixture to 50-60 °C. Add a solution of phenylhydrazine (0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 110-120 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product as pale yellow or white crystals.[9]

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential.

Overall Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Confirmation Start Synthesized Crude Product Purification Recrystallization Start->Purification Pure_Product Pure C₁₃H₁₄N₂O₂ Purification->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR FTIR FT-IR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS MP Melting Point Pure_Product->MP EA Elemental Analysis Pure_Product->EA XRay Single Crystal X-Ray (if applicable) Pure_Product->XRay

Caption: Experimental workflow for product validation.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

Technique Expected Observations Interpretation
Melting Point 73-75 °C[1]A sharp melting point range indicates high purity.
¹H NMR δ ≈ 8.0 ppm (s, 1H), δ ≈ 7.5 ppm (m, 5H), δ ≈ 4.2 ppm (q, 2H), δ ≈ 2.5 ppm (s, 3H), δ ≈ 1.3 ppm (t, 3H).[1]s, 1H: Pyrazole ring proton (C5-H). m, 5H: Phenyl ring protons. q, 2H: Methylene protons (-O-CH₂-CH₃) of the ethyl ester. s, 3H: Methyl protons (-CH₃) on the pyrazole ring. t, 3H: Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
FT-IR (cm⁻¹) ≈ 3050 (aromatic C-H), ≈ 2980 (aliphatic C-H), ≈ 1700 (C=O ester stretch), ≈ 1595 (C=N stretch), ≈ 1280 & 1160 (C-O stretch).[1]Confirms the presence of key functional groups: aromatic and aliphatic C-H bonds, the ester carbonyl group, and the pyrazole ring structure.
Mass Spec. (MS) m/z = 230 [M]⁺Corresponds to the molecular weight of the compound (C₁₃H₁₄N₂O₂).
Elemental Analysis Calculated for C₁₃H₁₄N₂O₂: C, 67.81%; H, 6.13%; N, 12.17%.[1]Experimental values should closely match these calculated percentages to confirm the molecular formula.
In-Depth Spectroscopic Rationale
  • ¹H NMR Spectroscopy: The downfield singlet at ~8.0 ppm is highly characteristic of the proton at the C5 position of the pyrazole ring, deshielded by the aromatic system and the adjacent nitrogen atom.[1] The multiplet around 7.5 ppm integrates to five protons, confirming the presence of the monosubstituted phenyl ring. The classic triplet-quartet pattern for the ethyl ester group is a definitive indicator of this moiety.[1]

  • FT-IR Spectroscopy: The most prominent peak in the IR spectrum is the strong absorption around 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester.[1] The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ further supports the proposed structure.

  • Single Crystal X-ray Diffraction: For unambiguous structural confirmation, single crystal X-ray diffraction is the gold standard. Studies have shown that this compound crystallizes in a monoclinic system. Such analysis provides precise bond lengths, bond angles, and intermolecular interactions, offering the ultimate validation of the molecular structure.[1][10]

Safety, Handling, and Storage

Safety: Based on analogous structures, handle with standard laboratory precautions. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[11] Work in a well-ventilated fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via a one-pot, multi-component reaction. The detailed characterization workflow provides a self-validating system to ensure the high purity and correct structural identity of the final product. Mastery of this synthesis and characterization is a critical skill for researchers engaged in the discovery and development of novel pyrazole-based pharmaceuticals.

References

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632:1, 135-149. Available from: [Link]

  • AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. Available from: [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2024). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Available from: [Link]

  • Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Recent Research and Review. Available from: [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Molecules. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available from: [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

  • ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

Sources

ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Executive Summary

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of the pyrazole scaffold, a core component in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its unique arrangement of a phenyl group at the N1 position, a methyl group at C3, and an ethyl carboxylate at C4 provides a synthetically tractable platform for developing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide offers a comprehensive analysis of its core chemical properties, established synthetic routes, spectroscopic signature, reactivity, and its strategic importance in drug development, providing researchers and scientists with a foundational understanding of its potential.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in drug discovery due to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, and its metabolic stability.[1] The presence of the pyrazole nucleus in a range of approved drugs, including the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant, underscores its pharmacological importance and validates its continued exploration by researchers.[1][2] The specific substitution pattern of this compound offers multiple points for chemical modification, making it an ideal starting point for generating libraries of compounds for biological screening.

Core Molecular Profile

A thorough understanding of the fundamental physicochemical properties of a compound is critical for its application in research and development.

Structure and Nomenclature

The unambiguous identification of the molecule is ensured by its structural representation and systematic nomenclature.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • CAS Number: 5336-39-0

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];

subgraph(cluster_structure) { label="Molecular Structure"; bgcolor="#F1F3F4";

} } Caption: 2D structure of this compound.

Physicochemical Properties

The predicted physicochemical properties provide insight into the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Weight 230.26 g/mol Calculated
XLogP3 2.8[5]
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3Calculated
Appearance White to light yellow crystalline solidTypical for class

Synthesis and Mechanistic Insights

The construction of the substituted pyrazole ring is most commonly achieved through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Primary Synthetic Pathway: Knorr Pyrazole Synthesis

The synthesis of 1,3,4-substituted pyrazoles is efficiently accomplished via the Knorr pyrazole synthesis. This method involves the condensation of a β-ketoester with a hydrazine derivative. For the target molecule, the key reactants are phenylhydrazine and ethyl 2-formyl-3-oxobutanoate (or a synthetic equivalent).

The causality behind this choice is twofold:

  • Regioselectivity: The reaction of phenylhydrazine with an asymmetrical dicarbonyl compound like ethyl 2-formyl-3-oxobutanoate is governed by the relative reactivity of the carbonyl groups. The more electrophilic aldehyde carbonyl reacts preferentially with the terminal nitrogen of phenylhydrazine to form a hydrazone intermediate.

  • Cyclization: Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine moiety attacks the ketone carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.

// Reactants Reactant1 [label="Phenylhydrazine"]; Reactant2 [label="Ethyl 2-formyl-3-oxobutanoate"];

// Intermediate Intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05"];

// Product Product [label="Ethyl 3-methyl-1-phenyl-\n1H-pyrazole-4-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for layout {rank=same; Reactant1; Reactant2;}

// Edges {Reactant1, Reactant2} -> Intermediate [label=" Condensation\n(-H₂O) "]; Intermediate -> Product [label=" Intramolecular\nCyclization\n& Dehydration "]; } Caption: Synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from general procedures for pyrazole synthesis.[6][7] It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.05 eq) dropwise at room temperature. Rationale: Ethanol is a common, effective solvent for both reactants. A slight excess of hydrazine ensures complete consumption of the dicarbonyl compound.

  • Condensation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Stir at room temperature for 1-2 hours. Monitor the formation of the hydrazone intermediate by TLC. Rationale: Acid catalysis accelerates the initial condensation step by protonating the carbonyl oxygen, making it more electrophilic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the disappearance of the intermediate and the appearance of the product spot by TLC. Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration to form the aromatic ring.

  • Workup and Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Pour the residue into cold water, leading to the precipitation of the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound. Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is paramount and is achieved through a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the substituents and data from closely related isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Ethyl-CH₃~1.35triplet3H-O-CH₂-CH₃
Methyl-C3~2.50singlet3HPyrazole-CH₃
Ethyl-CH₂~4.30quartet2H-O-CH₂ -CH₃
Phenyl-H~7.3-7.6multiplet5HPhenyl protons
Pyrazole-H5~8.10singlet1HPyrazole C5-H
¹³C NMR (Predicted) δ (ppm)Assignment
Ethyl-CH₃~14.5-O-CH₂-C H₃
Methyl-C3~15.0Pyrazole-C H₃
Ethyl-CH₂~60.5-O-C H₂-CH₃
Pyrazole-C4~110.0C -COOEt
Phenyl-C (ortho, meta, para)~120-130Aromatic C -H
Phenyl-C (ipso)~139.0C -N
Pyrazole-C5~141.0C 5-H
Pyrazole-C3~150.0C 3-CH₃
Ester Carbonyl~164.0C =O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Frequency (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1710 Strong C=O stretch (Ester)
~1595, 1500Medium-StrongC=C and C=N ring stretches
~1250StrongC-O stretch (Ester)
Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern.

  • Expected [M]⁺: m/z = 230.11

  • Key Fragmentation: Loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group (-COOC₂H₅, 73 Da) are anticipated fragmentation pathways.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a scaffold is defined by its chemical reactivity, which allows for the synthesis of a wide array of derivatives.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH, H₂O/EtOH) or acidic conditions to yield the corresponding 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . This acid is a key intermediate for forming amides and other derivatives.

  • Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to produce a diverse library of pyrazole-4-carboxamides.[9] Alternatively, direct aminolysis of the ester can be achieved with some amines at elevated temperatures.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol , using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Electrophilic Aromatic Substitution: While the pyrazole ring is generally electron-rich, the 4-position is occupied. Electrophilic substitution on the N-phenyl ring (e.g., nitration, halogenation) is possible, typically directing to the para position, though this may require forcing conditions.

// Central Molecule Core [label="Ethyl 3-methyl-1-phenyl-\n1H-pyrazole-4-carboxylate", shape=ellipse, fillcolor="#FBBC05"];

// Derivatives Acid [label="Pyrazole-4-Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Pyrazole-4-Carboxamide\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="Pyrazole-4-Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with reaction conditions Core -> Acid [label=" NaOH, H₂O/EtOH\n(Hydrolysis) "]; Acid -> Amide [label=" R-NH₂, Coupling Agent\n(Amidation) "]; Core -> Alcohol [label=" LiAlH₄\n(Reduction) "]; } Caption: Key derivatization pathways from the core pyrazole ester scaffold.

Relevance in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its role as a versatile intermediate for creating focused compound libraries.[10]

  • Structure-Activity Relationship (SAR) Exploration: The three primary substituents offer distinct vectors for modification to probe the SAR of a target protein.

    • The 4-carboxylate position is ideal for introducing diverse amide functionalities (via the acid) to explore hydrogen bonding interactions within a binding pocket.

    • The N1-phenyl ring can be substituted to modulate lipophilicity (logP) and introduce further interactions, influencing pharmacokinetic properties.

    • The C3-methyl group , while less reactive, is a key structural feature that can be altered in the initial synthesis to probe steric constraints in a receptor.

  • Bioisosteric Replacement: The pyrazole core itself can act as a bioisostere for other aromatic or heterocyclic systems, offering an alternative chemical space for lead optimization. The ester functionality can be replaced with other groups like tetrazoles or sulfonamides to improve metabolic stability or aqueous solubility.

The synthesis of novel pyrazole derivatives for applications as antimicrobial, anticancer, and anti-inflammatory agents is a prominent area of research, highlighting the enduring potential of this chemical class.[3][11]

Conclusion

This compound is a well-defined heterocyclic compound with a robust synthetic methodology and predictable chemical behavior. Its true value for researchers and drug development professionals lies in its capacity as a highly adaptable chemical scaffold. The ability to systematically and efficiently modify its structure at multiple positions allows for the rational design and synthesis of new chemical entities with tailored physicochemical and pharmacological properties, making it a cornerstone intermediate in the quest for novel therapeutics.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • OUCI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • LookChem. (n.d.). 3-Phenyl-4-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Springer. (2021).
  • JOCPR. (n.d.).
  • Chemsrc. (n.d.). CAS#:1629095-95-9 | ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Vertex AI Search. (n.d.).
  • CAS Common Chemistry. (n.d.). (+)-Ribonolactone. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,4-dichloro-4-phenyl-butan-2-one | CAS#:40805-62-7. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylpyrazole Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SC-XRD) analysis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. As a molecule of significant interest within the broader class of pyrazole derivatives, which are cornerstones in modern medicinal chemistry, understanding its precise three-dimensional structure is paramount for rational drug design.[1][2][3] Pyrazoles are privileged scaffolds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The precise arrangement of atoms, conformational preferences, and intermolecular interactions, all revealed by SC-XRD, directly influence a compound's pharmacokinetic and pharmacodynamic profiles.

This document is structured to guide researchers and drug development professionals through the entire workflow, from obtaining suitable crystalline material to the final validation and interpretation of the crystal structure. The narrative emphasizes the causality behind experimental choices, grounding each step in the principles of scientific integrity and expertise. For illustrative purposes, we will draw upon the detailed crystallographic data of a closely related isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to provide concrete, real-world data and analysis.[6]

Part 1: The Crucial First Step: Synthesis and High-Quality Crystal Growth

The foundation of any successful crystal structure determination is a high-quality single crystal.[7] Without this, even the most advanced diffractometer and software will fail to yield a high-resolution structure. This phase requires careful chemical synthesis followed by a meticulous crystallization process.

Synthesis Protocol

The target compound, a substituted pyrazole, can be reliably synthesized via a one-pot, three-component condensation reaction. This method is efficient and often provides a straightforward route to the desired scaffold.[6]

Step-by-Step Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Initiation: Add triethyl orthoformate (1 equivalent) to the solution.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acid traces, and dried.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Rationale: The choice of a one-pot synthesis is driven by efficiency and yield. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. The final recrystallization step is not merely for purification but is also the initial stage of screening for crystal growth conditions.

Crystallization: The Art and Science of Molecular Self-Assembly

Crystallization is the process of inducing a dissolved compound to form a highly ordered solid lattice.[8] The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).[7]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. For the target pyrazole, ethanol is an excellent starting point.[9] The ideal solvent allows the compound to be fully dissolved when hot but only sparingly soluble at room temperature.[8]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol) in a clean vial. Gentle warming may be necessary to achieve complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This critical step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals.

  • Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested using a spatula or by decanting the mother liquor.

Causality: Slow solvent evaporation is the chosen method because it allows molecules to transition from the disordered solution state to the highly ordered crystalline state in a thermodynamically controlled manner.[8] This slow, deliberate process minimizes the formation of defects and promotes the growth of larger, higher-quality single crystals suitable for diffraction.

Part 2: From Crystal to Data: The Single-Crystal X-ray Diffraction Experiment

With a suitable crystal in hand, the next stage is to collect the diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a focused beam of X-rays.

The workflow for data acquisition is a systematic process designed to measure the intensity and position of thousands of diffracted X-ray reflections.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization CrystalGrowth CrystalGrowth Purification->CrystalGrowth Recrystallization Mount Mount Crystal CrystalGrowth->Mount Center Center in X-ray Beam Mount->Center UnitCell Determine Unit Cell Center->UnitCell Collect Full Data Collection UnitCell->Collect Integrate Data Integration (Intensity Extraction) Collect->Integrate Solve Structure Solution (Phase Problem) Integrate->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final Structure (CIF)

Caption: The complete workflow from chemical synthesis to final validated crystal structure.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[7]

  • Cryo-cooling (Trustworthiness Pillar): The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a self-validating step; it minimizes atomic thermal motion, leading to sharper diffraction spots and a higher quality dataset. It also protects the often-sensitive organic molecules from radiation damage by the high-intensity X-ray beam.

  • Diffractometer & Centering: The crystal is placed on the goniometer head of the diffractometer (e.g., a Bruker D8 VENTURE or similar). An automated routine centers the crystal in the path of the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. Modern software like Bruker's APEX suite automates this process.

  • Data Collection Strategy: Based on the determined crystal symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

  • Data Integration: After collection, the raw image files are processed. This step, known as integration, precisely measures the intensity of each diffraction spot and reduces the data to a list of reflections (h,k,l indices) and their corresponding intensities.

Part 3: Decoding the Blueprint: Structure Solution and Refinement

The collected data contains the amplitudes of the diffracted waves but not their phases. Determining these lost phases is known as the "phase problem." For small molecules like our target, this is typically solved using direct methods.

Methodology:

  • Space Group Determination: Based on the reflection conditions (systematic absences) in the integrated data, the space group is determined. This defines the symmetry of the crystal. For the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the space group was determined to be P2₁/c, a common monoclinic space group.[6]

  • Structure Solution: Software such as SHELXS or Olex2 is used to solve the structure. Direct methods use statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

  • Model Building: Peaks in this initial map that correspond to the expected atomic scattering factors are assigned to atoms. This results in a preliminary molecular model.

  • Structure Refinement (Expertise Pillar): Refinement is the iterative process of adjusting the atomic parameters (coordinates, thermal displacement parameters) of the model to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). This is typically done using a full-matrix least-squares method, which minimizes the difference between |F_obs|² and |F_calc|². The quality of this agreement is monitored by the R-factor (R1). A final R1 value below 5% is indicative of a well-refined structure.

Part 4: Validation, Analysis, and Interpretation

A solved and refined structure is not complete until it has been rigorously validated. This ensures the model is chemically sensible and accurately reflects the experimental data.

Validation Protocol:

  • CIF Generation: The final structural model and experimental data are compiled into a Crystallographic Information File (CIF).

  • CheckCIF: The CIF is submitted to the International Union of Crystallography's (IUCr) CheckCIF service. This program runs hundreds of automated checks on the geometric and crystallographic parameters. It generates a report with ALERTS that highlight potential issues, such as unusual bond lengths, missed symmetry, or inconsistencies in the data. Addressing these ALERTS is a mandatory step before publication or database deposition.

  • Database Deposition (Authoritative Grounding): The final, validated CIF is deposited with a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC), which maintains the Cambridge Structural Database (CSD). This makes the data accessible to the global scientific community and ensures its long-term preservation.

Data Presentation: Crystallographic Analysis of an Exemplar Pyrazole

The following table summarizes the crystallographic data for the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which serves as our authoritative example.[6]

ParameterValue
Chemical FormulaC₁₃H₁₄N₂O₂
Formula Weight230.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.231(3)
b (Å)13.934(4)
c (Å)7.848(2)
β (°)97.816(14)
Volume (ų)1217.2(6)
Z4
Temperature (K)296(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected8945
Independent Reflections2137 [R(int) = 0.045]
Final R1 [I > 2σ(I)]0.0531
wR2 (all data)0.1524
CCDC Deposition NumberCCDC 1420790
Structural Interpretation: From Coordinates to Chemical Insight

The final refined structure provides a wealth of information. The analysis of the exemplar pyrazole reveals several key features:

  • Molecular Conformation: The pyrazole ring is essentially planar. The attached phenyl ring is twisted with respect to the pyrazole plane, with a dihedral angle of approximately 45-50°. The ethyl ester group is also significantly twisted out of the plane. These conformational details are critical for understanding how the molecule might fit into a biological receptor.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds. Understanding these non-covalent interactions is fundamental to crystal engineering and predicting the solid-state properties of drug substances.

Sources

A Spectroscopic Guide to Ethyl 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal and materials chemistry. As a senior application scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in the fundamental principles of spectroscopic techniques. We will explore the causality behind experimental observations, ensuring a thorough understanding of how spectral features correlate with the molecular structure.

Introduction

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. This guide will walk through the synthesis and the detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure

The structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is foundational to interpreting its spectroscopic data. The numbering of the pyrazole ring is determined by the position of the substituents. According to IUPAC nomenclature, the phenyl group at the N1 position dictates the numbering, leading to the methyl group being at C5.

Caption: Molecular structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Synthesis of Ethyl 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

A common and effective method for the synthesis of this pyrazole derivative is a one-pot, three-component condensation reaction. This approach is efficient and often leads to good yields of the desired product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.[1][2]

Caption: Synthetic workflow for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy is a powerful analytical technique that provides information about the number, type, and connectivity of protons in a molecule. When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton. This sensitivity allows for the differentiation of chemically non-equivalent protons.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

Data and Interpretation:

The ¹H NMR spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits distinct signals corresponding to the different sets of protons in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments, based on published data.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.26Triplet3H-O-CH₂-CH₃
~4.22Quartet2H-O-CH₂ -CH₃
~2.49Singlet3HPyrazole-CH₃
~7.49-7.57Multiplet5HPhenyl-H
~7.99Singlet1HPyrazole-H

In-depth Analysis:

  • Ethyl Group: The ethyl group of the ester functionality gives rise to a characteristic triplet and quartet. The upfield triplet at approximately 1.26 ppm corresponds to the terminal methyl protons, which are split by the two adjacent methylene protons. The quartet at around 4.22 ppm is due to the methylene protons, which are split by the three neighboring methyl protons. The downfield shift of the methylene protons is a result of the deshielding effect of the adjacent oxygen atom.

  • Pyrazole Methyl Group: The methyl group attached to the pyrazole ring appears as a sharp singlet at approximately 2.49 ppm. The singlet nature of this peak indicates that there are no adjacent protons to cause splitting.

  • Phenyl Group: The five protons of the phenyl ring resonate as a multiplet in the aromatic region, typically between 7.49 and 7.57 ppm. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

  • Pyrazole Proton: The single proton on the pyrazole ring is observed as a singlet at a downfield chemical shift of around 7.99 ppm.[2] This significant downfield shift is attributed to the aromatic nature of the pyrazole ring and the deshielding effect of the neighboring nitrogen atoms and the carbonyl group of the ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, it is based on the absorption of radiofrequency energy by the ¹³C nuclei in a magnetic field. Since the natural abundance of ¹³C is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol:

  • Sample Preparation: A more concentrated solution of the compound in a deuterated solvent is prepared compared to ¹H NMR.

  • Data Acquisition: The ¹³C NMR spectrum is acquired using a broadband proton decoupler.

Predicted Data and Interpretation:

Predicted Chemical Shift (δ, ppm)Assignment
~14.5-O-CH₂-CH₃
~60.0-O-CH₂ -CH₃
~13.0Pyrazole-CH₃
~108.0Pyrazole-C 4
~140.0Pyrazole-C 5
~148.0Pyrazole-C 3
~125.0Phenyl-C (ortho)
~129.0Phenyl-C (meta)
~128.0Phenyl-C (para)
~138.0Phenyl-C (ipso)
~164.0C =O (Ester)

In-depth Analysis:

  • Aliphatic Carbons: The carbons of the ethyl group are expected to appear in the upfield region of the spectrum. The terminal methyl carbon is predicted around 14.5 ppm, while the methylene carbon, being attached to the electronegative oxygen, is shifted downfield to approximately 60.0 ppm. The pyrazole methyl carbon is predicted at a similar upfield position, around 13.0 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and phenyl rings will resonate in the aromatic region (typically 100-150 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. The ipso-carbon of the phenyl ring (the carbon directly attached to the pyrazole nitrogen) is expected to be the most downfield of the phenyl carbons due to the direct attachment to the heteroaromatic ring. The C3 and C5 carbons of the pyrazole ring are also significantly downfield due to the influence of the nitrogen atoms.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most downfield signal in the spectrum, typically appearing around 164.0 ppm, which is characteristic for ester carbonyls.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the dipole moment of the molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded as a mull in Nujol or by dissolving the sample in a suitable solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data and Interpretation:

The IR spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides key information about its functional groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3041WeakAromatic C-H stretching
~2980MediumAliphatic C-H stretching
~1702StrongC=O stretching (Ester)
~1595MediumC=C stretching (Aromatic)
~1500MediumC=N stretching (Pyrazole)
~1250StrongC-O stretching (Ester)

In-depth Analysis:

  • C-H Stretching: The weak absorptions above 3000 cm⁻¹ (around 3041 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic phenyl ring. The medium intensity bands just below 3000 cm⁻¹ (around 2980 cm⁻¹) are due to the C-H stretching of the aliphatic methyl and ethyl groups.

  • Carbonyl Stretching: A very strong and sharp absorption band is observed at approximately 1702 cm⁻¹.[2] This is a classic signature of the C=O stretching vibration of the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

  • Aromatic and Heteroaromatic Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the phenyl and pyrazole rings.

  • C-O Stretching: The strong absorption band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for such compounds is electron ionization (EI), which often leads to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with high-energy electrons to generate a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their m/z ratio. A detector then records the abundance of each ion.

Expected Data and Interpretation:

  • Molecular Ion (M⁺˙): The mass spectrum should show a molecular ion peak at m/z = 230.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a fragment ion at m/z = 185. This is often a prominent peak.

    • Loss of ethanol (-C₂H₅OH): McLafferty rearrangement, if sterically possible, could lead to the loss of a neutral ethanol molecule, resulting in a fragment at m/z = 184.

    • Cleavage of the ester group: Fragmentation can also occur with the loss of the entire ester group.

    • Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents.

fragmentation M [M]⁺˙ (m/z 230) F1 [M - OC₂H₅]⁺ (m/z 185) M->F1 - •OC₂H₅ F2 [M - C₂H₅OH]⁺˙ (m/z 184) M->F2 - C₂H₅OH

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

References

  • Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Qiu, X. (2015). Synthesis and Evaluation of New Antimicrobial Agents and Novel Organic Fluorophores. Maynooth University Electronic Thesis and Dissertation Archive. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic versatility have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of pyrazole-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore key therapeutic applications, and provide detailed experimental protocols for the evaluation of their biological efficacy. The narrative is grounded in established scientific principles and supported by authoritative references to ensure a self-validating and trustworthy resource for advancing pyrazole-based drug discovery.

Introduction: The Enduring Legacy of the Pyrazole Ring

First described in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of modern therapeutic development.[1][2] Its journey into the pharmaceutical realm began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic agent.[1][3] This seminal discovery paved the way for a cascade of research, leading to the identification of numerous pyrazole derivatives with diverse and potent biological activities.[2][4]

The remarkable versatility of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability enables the design of molecules that can interact with a wide range of biological targets with high affinity and selectivity. From the well-established anti-inflammatory properties of COX-2 inhibitors like Celecoxib to the complex neurological effects of cannabinoid receptor antagonists such as Rimonabant, pyrazole derivatives continue to address unmet medical needs across various disease areas.[5][6][7]

This guide will systematically explore the major biological activities of pyrazole derivatives, providing a deep dive into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize them.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid pathway.

Mechanism of Action: Selective COX-2 Inhibition

The most prominent mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6][8] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[6][10] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][10]

The diaryl-substituted pyrazole structure, exemplified by Celecoxib , is crucial for its selectivity.[5] A key feature is the presence of a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, an interaction not possible with the more constricted active site of COX-1.[6][8] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][6][8][10]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 catalysis Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) synthesis Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain mediation Celecoxib Celecoxib Celecoxib->COX-2 inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Beyond COX-2: Other Anti-inflammatory Mechanisms

While COX-2 inhibition is a major contributor, some pyrazole derivatives exert their anti-inflammatory effects through other mechanisms, including:

  • Cytokine Modulation: Suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

  • NF-κB Suppression: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[1]

  • Lipoxygenase (LOX) Inhibition: Some pyrazole-thiazole hybrids have shown dual inhibition of both COX-2 and 5-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrazole derivative against human recombinant COX-2.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrazole derivative in DMSO.

    • Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme, heme cofactor, and various concentrations of the test compound or vehicle control (DMSO).

    • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured by monitoring the oxidation of the colorimetric probe (e.g., TMPD) at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Self-Validation: The inclusion of a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a non-selective NSAID (e.g., ibuprofen) allows for the validation of the assay's sensitivity and selectivity.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a remarkable ability to target various hallmarks of cancer.[4][11][12]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][13][14]

  • Tyrosine Kinase Inhibitors (TKIs): Many pyrazole-based compounds have been developed as inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[15] Dual inhibition of these receptors can synergistically suppress tumor growth and angiogenesis.[15] For instance, certain fused pyrazole derivatives have shown potent dual EGFR and VEGFR-2 inhibitory activity.[15]

  • Serine/Threonine Kinase Inhibitors: Pyrazole derivatives also target serine/threonine kinases. For example, some compounds have been designed as inhibitors of Akt1 kinase, a key node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[11] Others have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[16]

Signaling Pathway: EGFR/VEGFR-2 Dual Inhibition

Kinase_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR Proliferation Proliferation EGFR->Proliferation VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR inhibition Pyrazole Derivative->VEGFR-2 inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by a pyrazole derivative.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have demonstrated other anticancer activities:

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[9]

  • DNA Interaction: Certain pyrazole derivatives have been shown to interact with DNA, potentially leading to cell death.[17]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a pyrazole derivative on a cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Self-Validation: The use of a standard anticancer drug as a positive control helps to validate the responsiveness of the cell line and the assay system.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[18][19][20]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

  • Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[19]

  • Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some pyrazoles may inhibit enzymes involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.

Structure-Activity Relationship (SAR)

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For example, the introduction of nitrofuran moieties or the formation of pyrazoline-clubbed pyrazole derivatives has been shown to enhance antibacterial and antifungal activity.[3][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Prepare serial two-fold dilutions of the test pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm.

Self-Validation: The inclusion of a standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi) as a reference allows for the comparison and validation of the activity of the test compound.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[21]
Compound 4Streptococcus epidermidis0.25[21]
Compound 2Aspergillus niger1[21]
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli 19241[19]

Neurological and Metabolic Activities: Modulating Central and Peripheral Targets

Pyrazole derivatives have also made a significant impact in the fields of neurology and metabolic diseases, primarily through their interaction with G-protein coupled receptors (GPCRs).

Cannabinoid Receptor Antagonism

The diarylpyrazole Rimonabant is a well-known example of a pyrazole derivative that acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[7][22][23] CB1 receptors are primarily located in the brain and are involved in regulating appetite, energy balance, and mood.[7][24] By blocking the CB1 receptor, Rimonabant was developed to reduce appetite and food intake, leading to weight loss.[7][22] It also demonstrated beneficial effects on lipid metabolism and insulin sensitivity.[22][24] However, due to psychiatric side effects, it was withdrawn from the market.[7]

Structure-Activity Relationship of CB1 Antagonists:

  • A para-substituted phenyl ring at the 5-position is crucial for potent activity.[25]

  • A carboxamido group at the 3-position is required.[25]

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring enhances antagonistic activity.[25]

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing promise in animal models of epilepsy.[26][27][28][29] The exact mechanisms are not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. Some synthesized pyrazoles have shown remarkable protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).[27][28]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

Objective: To evaluate the anticonvulsant activity of a pyrazole derivative.

Methodology:

  • Animal Preparation:

    • Use adult male Swiss albino mice.

    • Administer the test pyrazole derivative or vehicle control intraperitoneally (i.p.). A standard anticonvulsant drug like phenytoin is used as a positive control.

  • MES Induction:

    • After a specified pre-treatment time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis:

    • The percentage of animals protected from the tonic hind limb extension is calculated for each group.

    • The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Self-Validation: The use of a standard antiepileptic drug provides a benchmark for the potency of the test compound.

Synthesis of Pyrazole Derivatives: A Chemical Perspective

The biological activities of pyrazole derivatives are intrinsically linked to their chemical structures. The synthesis of these compounds is a well-established field in organic chemistry, with several versatile methods available.[2][30]

Classical Synthesis: Knorr Pyrazole Synthesis

The most common method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[30] This reaction allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Condensation Condensation 1,3-Dicarbonyl Compound->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Pyrazole Derivative Pyrazole Derivative Condensation->Pyrazole Derivative

Caption: General workflow for the Knorr pyrazole synthesis.

Other Synthetic Routes

Other important synthetic strategies include:

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazo compounds with alkynes.[2]

  • Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This method is also widely used to generate pyrazoline intermediates, which can then be oxidized to pyrazoles.[2]

  • Multicomponent Reactions: One-pot reactions involving three or more starting materials to construct the pyrazole ring in a single step.[2]

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a plethora of biologically active compounds with diverse therapeutic applications.[4][31] The journey from simple analgesics to highly selective kinase inhibitors and receptor modulators highlights the remarkable versatility of this heterocyclic core.

Future research in this area will likely focus on:

  • Development of Multi-target Ligands: Designing pyrazole derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects and overcome drug resistance.

  • Exploration of Novel Biological Targets: Screening pyrazole libraries against new and emerging biological targets to identify novel therapeutic opportunities.

  • Advancements in Synthetic Methodologies: Developing more efficient, sustainable, and stereoselective methods for the synthesis of complex pyrazole derivatives.

The continued exploration of the chemical space around the pyrazole nucleus, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]

  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

  • What is Rimonabant used for? - Patsnap Synapse. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - Sci-Hub. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy | Semantic Scholar. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity.. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the therapeutic landscape of substituted pyrazoles, moving beyond a mere catalog of activities to dissect the underlying mechanisms, structure-activity relationships (SAR), and the strategic considerations that drive their development. We will traverse key therapeutic domains, from the well-trodden path of anti-inflammatory agents to the dynamic frontiers of oncology, infectious diseases, and neurological disorders, offering field-proven insights for researchers, scientists, and drug development professionals.

The Enduring Appeal of the Pyrazole Core: A Structural and Physicochemical Perspective

The pyrazole ring's therapeutic prominence is not accidental; it stems from a unique combination of structural and electronic properties. The two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—create a distinct electronic environment. The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor.[4] This duality allows pyrazole-containing molecules to form critical interactions within the binding pockets of diverse biological targets.[4]

Substitutions at the N1, C3, C4, or C5 positions profoundly influence the molecule's lipophilicity, polarity, and steric profile, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties.[5] The pyrazole core is also considered a bioisostere for other common functionalities like amides and imidazoles, allowing for strategic molecular replacement to improve drug-like properties.[5]

Foundational Applications: Anti-Inflammatory Pyrazoles

The journey of pyrazoles in medicine began with anti-inflammatory and analgesic agents, a legacy that continues to evolve.[5] The most iconic example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, which highlights the scaffold's ability to achieve target selectivity and reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7]

Mechanism of Action: Beyond COX Inhibition

While COX inhibition is a primary mechanism, the anti-inflammatory prowess of pyrazoles is often multi-faceted.[5] Many derivatives also modulate other key inflammatory pathways:

  • Lipoxygenase (LOX) Inhibition: Some pyrazole-thiazole hybrids have demonstrated dual COX-2/5-LOX inhibition, offering a broader anti-inflammatory effect by suppressing both prostaglandin and leukotriene synthesis.[5][6]

  • Cytokine Modulation: Studies have shown that certain pyrazoles can significantly reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage models.[5]

  • NF-κB Suppression: The NF-κB signaling pathway is a central regulator of inflammation. The tunable structure of pyrazoles allows for the design of molecules that can inhibit this pathway.[5]

Quantitative Efficacy of Anti-Inflammatory Pyrazoles
Compound ClassTarget(s)IC50 ValuesIn Vivo Efficacy (Carrageenan-induced paw edema)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2/COX-1COX-2: 0.02 µM; COX-1: 4.5 µM65-80% edema reduction at 10 mg/kg[5]
3,5-diarylpyrazolesCOX-20.01 µMNot specified[5]
Pyrazole-thiazole hybridCOX-2/5-LOXCOX-2: 0.03 µM; 5-LOX: 0.12 µM75% edema reduction[5]
Pyrazolo-pyrimidineCOX-20.015 µMValidated in arthritis models[5]
Experimental Protocol: In Vitro COX Inhibition Assay

A crucial experiment to determine the potency and selectivity of pyrazole-based anti-inflammatory agents is the in vitro COX inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (substituted pyrazole) or a vehicle control in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Using both COX-1 and COX-2: This is essential to determine the selectivity of the compound. High selectivity for COX-2 over COX-1 is a key indicator of a potentially safer NSAID with reduced gastrointestinal side effects.[6]

  • Pre-incubation with the compound: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

  • Quantification of PGE2: PGE2 is a major product of the COX pathway and serves as a reliable marker of enzyme activity.

The Expanding Frontier: Pyrazoles in Oncology

Substituted pyrazoles have emerged as a highly promising scaffold in the development of anticancer agents, with several pyrazole-containing drugs receiving FDA approval.[2][8][9] Their efficacy spans a wide range of malignancies and mechanisms of action.[1][10]

Key Molecular Targets and Mechanisms

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: This is the most prominent mechanism of action for pyrazole-based anticancer drugs. They have been successfully developed as inhibitors of various kinases, including:

    • Tyrosine Kinases: Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Lazertinib (EGFR inhibitor) are all FDA-approved drugs that underscore the importance of the pyrazole scaffold in targeting these enzymes.[1][2][8]

    • Cyclin-Dependent Kinases (CDKs): Dinaciclib is a potent CDK inhibitor that has been investigated in clinical trials.[7]

  • Tubulin Polymerization Inhibition: Some 3,4-diaryl pyrazole derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. Compound 6, for instance, has shown impressive antitumor activity with IC50 values in the nanomolar range.[1]

  • DNA Intercalation: Certain polysubstituted pyrazoles have demonstrated the ability to bind to the minor groove of DNA, disrupting DNA replication and transcription and inducing cancer cell death.[1]

  • Carbonic Anhydrase Inhibition: Pyrazole-based benzenesulfonamide derivatives have been designed to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[11]

FDA-Approved Pyrazole-Containing Anticancer Drugs
Drug NameTarget(s)Approved Indication(s)Reference
CrizotinibALK, ROS1, METNon-small cell lung cancer (NSCLC)[2][7][8]
RuxolitinibJAK1, JAK2Myelofibrosis, polycythemia vera[1][2]
EncorafenibBRAFMelanoma[1]
PralsetinibRETNSCLC, thyroid cancer[8]
AsciminibBCR-ABL1Chronic myeloid leukemia[2][8]
Illustrative Signaling Pathway: Crizotinib Inhibition of the ALK Pathway

ALK_Pathway_Inhibition Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Activation P1 Phosphorylation ALK_Receptor->P1 Autophosphorylation Crizotinib Crizotinib Crizotinib->ALK_Receptor Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Activation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Crizotinib inhibits the autophosphorylation of the ALK receptor, blocking downstream signaling pathways and subsequent cancer cell proliferation and survival.

Combating Resistance: Pyrazoles in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazoles have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi.[12][13][14][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazoles are diverse. Some derivatives have been shown to:

  • Inhibit Biofilm Formation: Certain coumarin-substituted pyrazoles are potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilm development and can also destroy preformed biofilms.[12]

  • Disrupt Bacterial Growth: Trifluoromethyl phenyl-substituted pyrazoles have shown selective activity against Gram-positive bacteria, including drug-resistant strains.[2][17]

  • Broad-Spectrum Activity: Pyrazole-derived hydrazones have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[14][15]

Quantitative Antimicrobial Activity
Compound ClassTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
Coumarin-substituted pyrazolesMRSAAs low as 3.125 µg/mL[12]
Trifluoromethyl phenyl-substituted pyrazolesS. aureus, E. faecalis0.78 - 1.56 µg/mL[17]
Pyrazole-1-carbothiohydrazide derivativeBacteria and Fungi62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)[15]
Experimental Workflow: Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare bacterial/fungal inoculum inoculate Inoculate microtiter plates with microbial suspension and compound dilutions start->inoculate prep_compounds Prepare serial dilutions of pyrazole compounds prep_compounds->inoculate incubate Incubate plates at optimal growth conditions inoculate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of novel pyrazole derivatives.

Modulating the Mind: Pyrazoles in Neurological Disorders

The therapeutic reach of substituted pyrazoles extends to the central nervous system (CNS), with research highlighting their potential in treating a variety of neurological and psychiatric conditions.[18][19][20][21]

Targets and Applications in Neurology
  • Monoamine Oxidase (MAO) Inhibition: Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters.[18][20] Inhibition of these enzymes can increase neurotransmitter levels, a strategy used in the treatment of depression and Parkinson's disease.[18][20]

  • Anticonvulsant Activity: The pyrazole scaffold has been shown to possess anticonvulsant properties in various animal models, suggesting its potential for developing new antiepileptic drugs.[18][20]

  • Neurodegenerative Diseases: Research is exploring the use of pyrazole derivatives to target pathologies associated with Alzheimer's disease, such as inhibiting acetylcholinesterase and preventing the formation of β-amyloid plaques.[19][21][22]

The Art of Creation: Synthetic Strategies for Therapeutic Pyrazoles

The vast therapeutic potential of substituted pyrazoles is underpinned by a rich and adaptable synthetic chemistry.

Classical and Modern Synthetic Approaches
  • Knorr Pyrazole Synthesis: This classical method involves the condensation of a hydrazine with a β-dicarbonyl compound. While robust, it can suffer from a lack of regioselectivity with unsymmetrical dicarbonyls.[5]

  • Pechmann Reaction: This involves the reaction of chalcones with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[5][6]

  • Microwave-Assisted Synthesis: This modern technique significantly accelerates reaction times and often improves yields, making it a valuable tool for library synthesis.[5][8]

  • Multicomponent Reactions (MCRs): MCRs allow for the one-pot synthesis of complex, highly substituted pyrazoles, improving efficiency and reducing waste.[5][8]

Future Directions and Concluding Remarks

The pyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as dual COX/LOX inhibitors or kinase/HDAC inhibitors.

  • Targeted Drug Delivery: Conjugating pyrazole-based drugs to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

  • Exploring New Biological Space: Investigating the potential of pyrazoles against novel targets in areas of unmet medical need.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.
  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. (n.d.). MDPI.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (n.d.). PubMed.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
  • N-Substituted Pyrazoles in Drug Design: A Compar
  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (n.d.). Wiley Online Library.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2011). Bentham Science Publishers.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central.
  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024).
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Unknown Source.
  • Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. (2024).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC - PubMed Central.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Unknown Source.
  • Chemistry and Therapeutic Review of Pyrazole. (2017).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

Sources

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a member of the diverse and pharmacologically significant pyrazole class of heterocyclic compounds. While specific mechanistic data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active agents. This guide synthesizes the known mechanisms of action of closely related phenylpyrazole and pyrazole derivatives to propose a logical and evidence-based framework for investigating the biological activity of this compound. We will delve into the established insecticidal action of phenylpyrazoles, which primarily involves the antagonism of GABA-gated chloride channels, and explore potential therapeutic mechanisms in mammals, including anti-inflammatory, anticancer, and antimicrobial activities. This document provides detailed experimental protocols and visual workflows to empower researchers in elucidating the precise mechanism of action of this and similar pyrazole compounds.

Introduction: The Pyrazole Scaffold in Chemical Biology

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] From the potent anti-inflammatory drug celecoxib to the antipsychotic CDPPB and the anti-obesity agent rimonabant, the versatility of the pyrazole nucleus is well-established.[1] The subject of this guide, this compound, belongs to this important class of molecules. Its structure, featuring a central pyrazole ring with phenyl and ethyl carboxylate substitutions, suggests a potential for diverse biological interactions. This guide will provide a comprehensive overview of the likely mechanisms of action based on its chemical class and outline a strategic approach for its experimental investigation.

Established Mechanism of Action of the Phenylpyrazole Class: Insecticidal Activity

The most well-documented mechanism of action for the broader class of phenylpyrazoles, to which this compound belongs, is their potent insecticidal activity. This action is primarily mediated through the disruption of the central nervous system in insects.

2.1. Antagonism of GABA-Gated Chloride Channels

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in insects.[2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Phenylpyrazoles bind to a distinct allosteric site within the ion channel pore, physically blocking the influx of chloride ions even when GABA is bound to the receptor.[2] This blockade of inhibitory signaling results in hyperexcitation of the insect's nerves and muscles, leading to convulsions, paralysis, and ultimately, death.[3]

The selectivity of phenylpyrazoles for insect GABA receptors over their mammalian counterparts is a key factor in their use as insecticides.[3] This selectivity is attributed to differences in the amino acid residues lining the channel pore between insect and mammalian GABA-A receptors.

GABAA_Antagonism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_R->Chloride_Channel opens Hyperexcitation Neuronal Hyperexcitation Chloride_Channel->Hyperexcitation leads to (when blocked) GABA GABA GABA->GABA_R binds Phenylpyrazole Ethyl 3-methyl-1-phenyl-1H- pyrazole-4-carboxylate Phenylpyrazole->Chloride_Channel blocks

Figure 1: Proposed mechanism of GABA-A receptor antagonism by phenylpyrazoles.

Potential Therapeutic Mechanisms of Action in Mammals

Beyond their insecticidal properties, pyrazole derivatives have been extensively investigated for a wide range of therapeutic applications in mammals. The structural features of this compound suggest that it could interact with various biological targets, leading to anti-inflammatory, anticancer, or antimicrobial effects.

3.1. Anti-inflammatory Activity

Many pyrazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4]

3.1.1. COX-2 Inhibition

The selective inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) as it mediates the production of prostaglandins involved in inflammation and pain, while sparing the gastroprotective functions of COX-1. Several pyrazole derivatives have demonstrated significant and selective COX-2 inhibitory activity.[4][5] The diarylpyrazole structure, present in celecoxib and related compounds, is a well-known pharmacophore for COX-2 inhibition. The phenyl group on the pyrazole ring of this compound could potentially mimic this diaryl arrangement and confer COX-2 inhibitory activity.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Pyrazole_Compound Ethyl 3-methyl-1-phenyl-1H- pyrazole-4-carboxylate Pyrazole_Compound->COX2 inhibits

Figure 2: Potential COX-2 inhibition pathway by a pyrazole compound.

3.2. Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs and numerous investigational agents.[6] The potential anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various protein kinases, cell cycle arrest, and induction of apoptosis.

3.2.1. Kinase Inhibition

Many pyrazole-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR) tyrosine kinase, and others.[7] The specific kinase targets would need to be identified through screening assays.

3.2.2. Cytotoxicity and Apoptosis Induction

Numerous pyrazole derivatives have been shown to exhibit direct cytotoxic effects on various cancer cell lines.[8][9] This cytotoxicity is often mediated through the induction of apoptosis (programmed cell death). The investigation of markers of apoptosis, such as caspase activation and DNA fragmentation, would be crucial in determining this mechanism.

3.3. Antimicrobial Activity

Pyrazole derivatives have also been reported to possess significant antibacterial and antifungal properties.[10][11] The exact mechanisms are often not fully elucidated but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

3.3.1. Inhibition of Microbial Growth

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] Further studies would be required to identify the specific molecular target within the microbial cells.

Experimental Protocols for Mechanistic Elucidation

To determine the specific mechanism of action of this compound, a systematic approach involving a series of in vitro assays is recommended.

4.1. GABA-A Receptor Binding Assay

This assay is crucial to determine if the compound interacts with the mammalian GABA-A receptor, which is important for assessing potential neurological side effects or therapeutic potential.

Protocol: [3H]Muscimol Binding Assay [2][13]

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet multiple times with ice-cold deionized water and binding buffer (50 mM Tris-HCl, pH 7.4) through repeated homogenization and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).

    • Add varying concentrations of this compound.

    • Add a constant concentration of [3H]muscimol (e.g., 5 nM).

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound and subsequently the Ki value.

4.2. In Vitro Cytotoxicity Assay

This assay is a primary screen to assess the potential anticancer activity of the compound.

Protocol: MTT Assay [14]

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate culture medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.3. COX Inhibition Assay

This assay will determine if the compound has anti-inflammatory potential through the inhibition of COX enzymes.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4][15]

  • Enzyme and Substrate Preparation:

    • Use purified human recombinant COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid as the substrate.

  • Assay Procedure:

    • In separate wells of a microplate for COX-1 and COX-2, add the respective enzyme.

    • Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

4.4. Antimicrobial Susceptibility Testing

This assay will evaluate the potential antibacterial and antifungal activity of the compound.

Protocol: Broth Microdilution Method [10][12]

  • Microorganism Preparation:

    • Prepare standardized inoculums of various bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.

  • Assay Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganisms with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the aforementioned assays should be systematically tabulated to allow for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Profile of this compound

AssayTarget/Cell LineEndpointResult
GABA-A Receptor BindingRat Brain MembranesKi> 100 µM
In Vitro CytotoxicityMCF-7 (Breast Cancer)IC5015 µM
In Vitro CytotoxicityHCT116 (Colon Cancer)IC5025 µM
COX-1 InhibitionPurified EnzymeIC50> 200 µM
COX-2 InhibitionPurified EnzymeIC505 µM
Antimicrobial SusceptibilityS. aureusMIC64 µg/mL
Antimicrobial SusceptibilityE. coliMIC> 128 µg/mL

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive profile.

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated, its chemical structure places it within the pharmacologically rich family of pyrazole derivatives. Based on extensive research on related compounds, the most probable mechanisms of action include antagonism of GABA-gated chloride channels (relevant to insecticidal activity) and, in the context of mammalian systems, potential anti-inflammatory effects via COX-2 inhibition, anticancer activity through cytotoxicity, and antimicrobial properties. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these potential mechanisms. A thorough understanding of the molecular targets and cellular effects of this compound will be critical for its future development as a potential therapeutic agent or a valuable chemical probe.

References

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1: Unit 1.7.
  • ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Tapia-Abellán, A., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules, 26(6), 1704.
  • Gomha, S. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23.
  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568.
  • MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5396.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 27(19), 6649.
  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1311–1331.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(20), 6297.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Hindawi. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Chemistry, 2021, 1-11.
  • Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18).
  • ACS Omega. (2022).
  • Preprints.org. (2024).
  • MDPI. (2016).
  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6297.
  • ResearchGate. (2023). Inflammation pathways and inhibition by targeting of the enzymes COX-2,.... Retrieved from [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Reports in Pharmaceutical Sciences, 10(2), 159-181.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
  • Nature. (2018). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 8(1), 1-13.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

  • Pharmacognosy Magazine. (2015). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 9(18), 136-144.
  • ResearchGate. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
  • ResearchGate. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4872.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1256-1263.
  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-13.
  • Molecules. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 27(19), 6649.

Sources

A Technical Guide to the Solubility of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a member of the pyrazole class of heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile biological activities, which can include anti-inflammatory, analgesic, and anti-cancer properties[1][2]. The journey from a promising synthesized compound to a viable drug candidate or a useful intermediate is critically dependent on its physicochemical properties. Among the most fundamental of these is solubility.

Solubility dictates how a compound will behave in various environments, from reaction mixtures in a synthesis flask to physiological media in a biological assay. For drug development professionals, poor solubility can lead to low bioavailability, complicating formulation and potentially halting the progress of an otherwise potent molecule[3][4].

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively published, this guide will equip researchers with the theoretical knowledge, a gold-standard experimental protocol, and the means to interpret the results for a variety of common laboratory solvents.

Predicted Physicochemical Profile

To understand the solubility behavior of this compound, we must first consider its molecular structure. It possesses a semi-rigid pyrazole core, a phenyl ring, a methyl group, and an ethyl carboxylate group. This combination of aromatic and aliphatic ester functionalities suggests a molecule of moderate polarity with a melting point likely in the range of 73°C–75°C, similar to its isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[5].

PropertyPredicted Value / CharacteristicInfluence on Solubility
Molecular Formula C₁₃H₁₄N₂O₂-
Molecular Weight 230.26 g/mol Higher molecular weight can negatively impact solubility.
Key Functional Groups Ester (C=O), Aromatic Rings, Pyrazole (N-heterocycle)The ester group can act as a hydrogen bond acceptor. The phenyl and pyrazole rings contribute to its non-polar character and potential for π-stacking interactions.
Polarity Moderately Polar / Poorly Water-SolubleExpected to be more soluble in organic solvents than in water. The molecule has both polar (ester, pyrazole nitrogens) and non-polar (phenyl ring, alkyl groups) regions.
Hydrogen Bonding AcceptorThe ester oxygen and pyrazole nitrogens can accept hydrogen bonds from protic solvents (e.g., alcohols, water). It lacks a hydrogen bond donor group.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar solutes.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal and promotes mixing[6].

Based on its structure, this compound is expected to exhibit higher solubility in moderately polar organic solvents like acetone, ethyl acetate, and alcohols, and lower solubility in highly polar water and non-polar hydrocarbons like hexane.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The Saturation Shake-Flask Method is widely considered the "gold standard" for determining equilibrium (thermodynamic) solubility[3][7]. It measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound at a controlled temperature.

1. Preparation:

  • Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
  • Causality: Adding an excess is crucial to ensure that a saturated solution is formed and that undissolved solid remains, which is the definition of an equilibrium state[8]. However, avoid adding so much that it significantly alters the properties of the solvent itself[7]. A good starting point is 5-10 mg of solid per 1 mL of solvent.

2. Equilibration:

  • Seal the vials securely to prevent solvent evaporation.
  • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., at 25°C or 37°C).
  • Agitate the samples for a predetermined period, typically 24 to 48 hours[6][8].
  • Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. An extended period is required to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[8]. Shorter times may result in an underestimation of solubility.

3. Phase Separation:

  • After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to sediment[7].
  • Carefully withdraw an aliquot of the supernatant using a syringe.
  • Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial.
  • Causality: Filtration is a critical step to separate the saturated solution from any undissolved micro-particulates. Failure to do so will lead to a significant overestimation of solubility.

4. Analysis & Quantification:

  • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
  • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

5. Calculation:

  • Calculate the original concentration in the saturated solution, accounting for any dilution factors.
  • Express the solubility in standard units, such as mg/mL or mol/L.
Experimental Workflow Diagram

G A 1. Add Excess Solute to Solvent Vials B 2. Seal Vials & Place in Temperature-Controlled Shaker A->B C 3. Equilibrate (e.g., 24-48 hours) B->C D 4. Allow Excess Solid to Sediment C->D E 5. Withdraw Supernatant & Filter (e.g., 0.22 µm) D->E F 6. Dilute Filtrate for Analysis E->F G 7. Quantify Concentration (e.g., HPLC, UV-Vis) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Expected Solubility Trends in Common Solvents

The following table provides a list of common laboratory solvents, their properties, and the expected solubility behavior for this compound based on its predicted physicochemical profile.

SolventTypePolarity IndexExpected SolubilityRationale
Hexane Non-Polar0.1Very LowThe high polarity mismatch between the moderately polar solute and non-polar solvent will prevent effective solvation.
Toluene Non-Polar (Aromatic)2.4Low to ModerateWhile non-polar, the aromatic nature of toluene may allow for some π-stacking interactions with the phenyl and pyrazole rings, leading to slightly better solubility than in hexane.
Dichloromethane Polar Aprotic3.1GoodIts polarity is suitable for interacting with the ester and pyrazole moieties without the steric hindrance of hydrogen bonding networks.
Ethyl Acetate Polar Aprotic4.4Good to HighThe structure of ethyl acetate is similar to the ester portion of the solute, promoting favorable dipole-dipole interactions ("like dissolves like").
Acetone Polar Aprotic5.1Good to HighAcetone is a strong polar aprotic solvent capable of effectively solvating the polar regions of the molecule.
Ethanol Polar Protic4.3Moderate to GoodAs a protic solvent, ethanol can act as a hydrogen bond donor to the solute's ester and pyrazole acceptors. Its alkyl chain provides some non-polar character, aiding solvation of the entire molecule.
Methanol Polar Protic5.1ModerateMore polar than ethanol. While it can form hydrogen bonds, its high polarity may be less compatible with the non-polar phenyl and methyl groups compared to ethanol.
Water Polar Protic10.2Very LowThe molecule's large non-polar surface area (phenyl and alkyl groups) will lead to unfavorable hydrophobic interactions, making it poorly soluble in water despite the presence of hydrogen bond acceptors.
Solubility Relationship Diagram

G Compound Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar  Low Solubility (Poor Interaction) PolarAprotic Polar Aprotic (DCM, Acetone, EtOAc) Compound->PolarAprotic High Solubility   (Favorable Dipole Interactions) PolarProtic Polar Protic (Ethanol, Methanol, Water) Compound->PolarProtic Moderate Solubility   (H-Bonding vs. Hydrophobicity)

Caption: Predicted Solubility Relationships by Solvent Class.

Conclusion

Understanding the solubility of this compound is a prerequisite for its effective use in research and development. While readily published quantitative data is scarce, this guide provides the necessary tools to generate this critical information. By applying the gold-standard shake-flask method, researchers can produce reliable, high-quality data. The theoretical principles and expected trends outlined herein serve as a predictive framework, allowing for informed solvent selection for synthesis, formulation, and biological screening. This systematic approach ensures that the challenges posed by a compound's solubility can be proactively addressed, accelerating the path of discovery.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Alves, C., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. Available at: [Link]

  • de Campos, C. E. M., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 501-509. Available at: [Link]

  • Larsson, M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • U.S. Pharmacopeial Convention. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Patil, S. A., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5271-5274. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular and Biomolecular Spectroscopy, 16(1), 136-150. Available at: [Link]

Sources

discovery and history of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of countless functional molecules.[1][2] Its unique electronic properties and versatile substitution patterns have rendered it a "privileged scaffold" in medicinal chemistry and agrochemical research.[2][3][4] Pyrazole derivatives are integral to a wide array of commercially significant compounds, including pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties, as well as potent herbicides and fungicides.[3][5][6]

This guide delves into the discovery and history of a specific, yet fundamentally important, member of this class: This compound . We will trace its origins to the foundational work of a pioneer in heterocyclic chemistry, explore the elegant and enduring synthetic route to its formation, and examine its role as a versatile building block in contemporary chemical synthesis.

Part 1: A Legacy of Discovery - The Knorr Pyrazole Synthesis

The story of this compound is inextricably linked to the groundbreaking work of German chemist Ludwig Knorr .[5][7] In the 1880s, while investigating quinine derivatives, Knorr's research led to the discovery of a new class of nitrogen-containing heterocycles.[8] His seminal discovery in 1883 was not the target molecule of this guide, but a related pyrazolone compound, Antipyrine, which would go on to become one of the most widely used anti-inflammatory and antipyretic drugs in the world until the rise of aspirin.[8][9]

This discovery ignited fervent interest in pyrazole chemistry and culminated in the development of a general and robust method for their synthesis, now known as the Knorr Pyrazole Synthesis .[1][5][10] This reaction, first described over a century ago, remains one of the most reliable and straightforward methods for constructing the pyrazole ring.[2][3][11]

The core principle of the Knorr synthesis is the cyclocondensation reaction between a hydrazine (or a substituted hydrazine) and a 1,3-dicarbonyl compound.[5][7][10][12] The reaction proceeds readily, often with high yields, driven by the formation of the stable, aromatic pyrazole ring following the elimination of two molecules of water.[1] The specific synthesis of this compound is a direct application of this classic transformation.

Part 2: The Synthesis - Mechanism and Protocol

The construction of this compound via the Knorr synthesis involves the reaction of phenylhydrazine with a suitable 1,3-dicarbonyl compound, in this case, a derivative of ethyl acetoacetate such as ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Reaction Mechanism

The mechanism proceeds through a well-established pathway involving initial condensation, cyclization, and subsequent dehydration.[9][10]

  • Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step forms a five-membered heterocyclic ring intermediate, a hydroxylpyrazolidine.[13]

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a second water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic pyrazole product.[13]

The overall transformation is a highly efficient method for creating the substituted pyrazole core.

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of a Related Pyrazolone

While a specific, detailed protocol for the title compound is distributed across various literature, a representative and well-documented procedure for a closely related pyrazolone, 3-methyl-1-phenyl-5-pyrazolone (Edaravone), illustrates the practical execution of the Knorr synthesis.[8][14]

Reactants:

  • Ethyl acetoacetate

  • Phenylhydrazine

Procedure:

  • In a round-bottomed flask, slowly and carefully add equimolar quantities of ethyl acetoacetate and phenylhydrazine in a fume hood, as the initial addition can be exothermic.[8]

  • Assemble a reflux condenser and heat the reaction mixture, typically at 135–145 °C, for approximately 60 minutes.[8]

  • After heating, the resulting heavy syrup is transferred to a beaker and cooled thoroughly in an ice-water bath.[8]

  • To induce precipitation, add a small volume of a suitable solvent like diethyl ether or ethanol and stir vigorously until the crude product is obtained as a powdered solid.[8][14]

  • Isolate the crude product by vacuum filtration using a Büchner funnel.[1][8]

  • Recrystallize the solid from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure pyrazolone product.[8][14]

  • Dry the final product, determine the mass to calculate the percent yield, and confirm its identity and purity using analytical techniques such as melting point determination, NMR, and IR spectroscopy.[1][8]

Part 3: Physicochemical Properties and Modern Applications

This compound is a stable, crystalline solid that serves as a valuable intermediate in organic synthesis. Its structure features a phenyl group at the N1 position, a methyl group at C3, and a crucial ethyl carboxylate group at the C4 position, which provides a reactive handle for further chemical transformations.

PropertyData
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
CAS Registry Number 89193-16-8
Appearance Crystalline Solid
Melting Point 49-52 °C

Data sourced from CAS Common Chemistry.[15]

Contemporary Relevance

The pyrazole scaffold, and specifically functionalized esters like this compound, are of significant interest to researchers in drug discovery and materials science.[16]

  • Pharmaceutical Development: The pyrazole core is present in numerous FDA-approved drugs. The carboxylate group at the 4-position can be readily converted into amides, hydrazides, or other functional groups, allowing for the synthesis of large libraries of compounds for screening against various biological targets.[6][17] Derivatives have shown potential as anticancer and antioxidant agents.[18]

  • Agrochemicals: Pyrazole-based compounds are used extensively as herbicides and fungicides.[3][5] The specific substitution pattern of the title compound makes it a candidate for derivatization into new agrochemical agents.

  • Chemical Synthesis: It serves as a versatile building block for constructing more complex heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of coupling reactions.[16][19]

Caption: Key application areas for pyrazole carboxylates.

Conclusion

From its conceptual origins in the pioneering 19th-century research of Ludwig Knorr, this compound exemplifies a molecule of enduring significance. The Knorr pyrazole synthesis, a testament to chemical elegance and efficiency, provides a direct and reliable route to this and countless other pyrazole derivatives. Today, this compound is not merely a historical curiosity but an active and valuable tool in the hands of researchers, serving as a key intermediate in the quest for novel pharmaceuticals, advanced agrochemicals, and innovative materials. Its history underscores a fundamental principle of chemical science: that the foundational discoveries of the past provide the essential building blocks for the innovations of the future.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Unknown. Knorr Pyrazole Synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • The Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Catalysis in Organic Reactions. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • ResearchGate. Knorr pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • Unknown. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Unknown. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ResearchGate. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

  • Unknown. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • CAS Common Chemistry. Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

Sources

Methodological & Application

Application Note: Streamlined One-Pot Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds and the Efficiency of One-Pot Synthesis

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their widespread application stems from a diverse range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The target molecule of this guide, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is a key intermediate for the synthesis of more complex, biologically active compounds.

Traditionally, the synthesis of substituted pyrazoles involves multi-step procedures that can be time-consuming, resource-intensive, and generate significant waste. This application note details a robust and efficient one-pot protocol for the synthesis of this compound. By leveraging the principles of the Knorr pyrazole synthesis, this method offers high yields, operational simplicity, and a greener chemical footprint, making it highly suitable for both academic research and industrial drug development.[4][5][6]

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of the target pyrazole is achieved through a classic acid-catalyzed condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine).[4][5][6][7] This reaction, a variant of the Knorr pyrazole synthesis, proceeds through a cascade of imine formation and intramolecular cyclization to yield the stable aromatic pyrazole ring.[6][7]

The mechanism can be broken down into the following key steps:

  • Initial Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the ester carbonyl.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the final, stable aromatic pyrazole product.

This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis for the formation of this compound.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl Acetoacetate I1 Hydrazone Intermediate R1->I1 + Phenylhydrazine - H2O R2 Phenylhydrazine R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate I2->P - H2O Aromatization

Caption: Knorr Pyrazole Synthesis Mechanism

Experimental Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl AcetoacetateReagent Grade, ≥99%Sigma-Aldrich
PhenylhydrazineReagent Grade, ≥97%Acros Organics
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific
Ethanol (Absolute)ACS ReagentVWR Chemicals
Ethyl AcetateHPLC GradeJ.T. Baker
HexaneHPLC GradeJ.T. Baker
Anhydrous Sodium SulfateACS ReagentEMD Millipore
Round-bottom flask (100 mL)-Pyrex
Reflux condenser-Kimble
Magnetic stirrer and stir bar--
Heating mantle--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Merck
Rotary evaporator-Büchi

Safety Precautions:

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (30 mL).

  • Addition of Reactants: To the stirring ethanol, add ethyl acetoacetate (10 mmol, 1.30 g) followed by the dropwise addition of phenylhydrazine (10 mmol, 1.08 g).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Spot the starting materials and the reaction mixture. The reaction is complete when the starting materials are no longer visible on the TLC plate (typically 2-3 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a crystalline solid.

    • Dry the purified product under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (73-75 °C).[8]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethyl, methyl, phenyl, and pyrazole protons. Expected chemical shifts (in δ ppm) are approximately: 1.26 (t, 3H, ester CH₃), 4.22 (q, 2H, ester CH₂), 2.49 (s, 3H, pyrazole CH₃), 7.49-7.57 (m, 5H, phenyl protons), and 7.99 (s, 1H, pyrazole proton).[8]

  • FT-IR Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1702 cm⁻¹) and C-H stretches of the aromatic and aliphatic groups.[8]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product (C₁₃H₁₄N₂O₂, MW: 230.26 g/mol ).

Workflow Visualization

The following diagram provides a high-level overview of the entire workflow, from synthesis to characterization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization S1 Reaction Setup (Ethanol, Reactants) S2 Catalyst Addition (Acetic Acid) S1->S2 S3 Reflux & Monitoring (TLC) S2->S3 W1 Precipitation in Water S3->W1 W2 Vacuum Filtration W1->W2 P1 Recrystallization (Ethanol) W2->P1 C1 Melting Point P1->C1 C2 ¹H NMR P1->C2 C3 FT-IR P1->C3 C4 Mass Spectrometry P1->C4

Caption: One-Pot Synthesis and Characterization Workflow

Conclusion

This application note provides a comprehensive and streamlined one-pot protocol for the synthesis of this compound. The described method, based on the Knorr pyrazole synthesis, is efficient, high-yielding, and operationally simple. The detailed experimental procedure, coupled with characterization guidelines, offers a reliable and reproducible method for obtaining this valuable pyrazole intermediate, thereby facilitating further research and development in medicinal chemistry and related fields.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • MDPI. (n.d.).
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • Growing Science. (2013).
  • ResearchGate. (2018).
  • Journal of Chemical and Pharmaceutical Research. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • SpectraBase. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (2016).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Ethyl 1-(4-methylphenyl)
  • Asian Journal of Chemistry. (n.d.).

Sources

Application Notes & Protocols: A Detailed Guide to the Knorr Pyrazole Synthesis of Ethyl 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive, field-proven guide for the synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This protocol is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a deep dive into the causality, mechanism, and practical considerations of the Knorr Pyrazole Synthesis.

Introduction: The Enduring Relevance of the Knorr Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry.[1][2] It provides a direct and efficient pathway to construct the pyrazole ring system, a privileged scaffold found in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the analgesic Antipyrine.[3] The reaction classically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4]

The variation detailed herein utilizes a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine).[5] This specific combination leads to the formation of a pyrazolone intermediate, which, under the reaction conditions, tautomerizes to the aromatic pyrazole product. The high reactivity of the starting materials and the stability of the resulting aromatic ring system typically ensure high yields, making this a robust and reliable synthetic method.[5]

Reaction Overview & Logic

The synthesis of this compound proceeds via the acid-catalyzed condensation of phenylhydrazine and ethyl acetoacetate. The overall transformation is depicted below.

G cluster_reactants Reactants cluster_products Product Phenylhydrazine Phenylhydrazine Plus1 + EAA Ethyl Acetoacetate Catalyst Catalyst (e.g., Acetic Acid) Pyrazole Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate Plus2 + 2 H₂O Catalyst->Pyrazole

Caption: Overall reaction scheme for the Knorr synthesis.

Detailed Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis is not a single transformation but a sequential process involving condensation, intramolecular cyclization, and dehydration.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is typically the faster initial step.[5]

  • Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic intermediate.

  • Dehydration/Aromatization: The intermediate readily loses two molecules of water to form the stable, aromatic pyrazole ring. The acid catalyst protonates the carbonyl groups, increasing their electrophilicity, and facilitates the dehydration steps.[3][4]

G Start Phenylhydrazine + Ethyl Acetoacetate Hydrazone Intermediate: Ethyl 2-(phenylhydrazono)- 3-oxobutanoate Start->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate (Tetrahydroxypyrazole derivative) Hydrazone->Cyclized Intramolecular Cyclization Product Final Product: Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate Cyclized->Product Dehydration (-H₂O) & Tautomerization

Caption: Simplified mechanistic workflow for the synthesis.

Experimental Protocol

This protocol is optimized for a laboratory scale and includes built-in checks for reaction monitoring and purification.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Phenylhydrazine108.142.70 g (2.6 mL)25.0Toxic, handle with care in a fume hood.
Ethyl Acetoacetate130.143.25 g (3.2 mL)25.0Lachyrmator.
Glacial Acetic Acid60.05~3 mL-Catalyst and solvent.
Ethanol (95%)46.0730 mL-Reaction solvent.
Deionized Water18.02As needed-For workup and recrystallization.
Saturated NaHCO₃-As needed-For neutralization.
Anhydrous MgSO₄120.37As needed-For drying.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL), ethyl acetoacetate (3.25 g, 25.0 mmol), and glacial acetic acid (~3 mL).

  • Addition of Hydrazine: While stirring the solution at room temperature, carefully add phenylhydrazine (2.70 g, 25.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic, and a color change to yellow or orange is typically observed upon formation of the hydrazone intermediate.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30:70 ethyl acetate/hexane. Spot the starting material (ethyl acetoacetate) as a reference. The reaction is complete when the starting material spot is fully consumed (typically 1-2 hours).

  • Workup - Product Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Slowly pour the warm reaction mixture into a beaker containing 100 mL of cold deionized water while stirring vigorously. The product should precipitate as a pale yellow or off-white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid and salts.

  • Neutralization & Drying (Optional but Recommended): For higher purity, the crude solid can be redissolved in ethyl acetate, washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove all traces of acid, then washed with brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification - Recrystallization: Purify the crude solid by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. Dissolve the solid in hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the final mass to calculate the percent yield and characterize the product.

Characterization
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Compare with literature values.

  • ¹H NMR: Acquire a proton NMR spectrum and compare it with expected shifts for the pyrazole structure.[7]

  • FTIR: Identify characteristic peaks for the ester carbonyl (C=O) and aromatic C=C and C=N bonds.

Field Insights & Troubleshooting

  • Causality of Catalyst Choice: Glacial acetic acid serves a dual purpose: it acts as a Brønsted acid catalyst to activate the carbonyls and also as a co-solvent.[5] While stronger acids can be used, acetic acid provides a good balance of reactivity without promoting excessive side reactions.

  • Regioselectivity: With ethyl acetoacetate, the initial condensation occurs preferentially at the more reactive ketone carbonyl over the ester carbonyl. This directs the cyclization to form the desired 4-carboxylate isomer. The formation of the other isomer (5-carboxylate) is generally a minor pathway in this reaction.

  • Workup Considerations: Pouring the reaction mixture into water is a critical step. It quenches the reaction and precipitates the organic product, which has low aqueous solubility, providing an efficient initial purification.

  • Purity Issues: If the product appears oily or fails to crystallize, it may indicate the presence of unreacted starting materials or byproducts. An optional liquid-liquid extraction and column chromatography may be necessary in such cases.

Applications in Research and Development

The pyrazole core is a cornerstone of modern drug discovery. The this compound synthesized via this protocol is a versatile intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate extensive libraries of amide derivatives for biological screening. These derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][7]

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • ResearchGate. (n.d.). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fun, H. K., et al. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. PMC - NIH. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate | Request PDF. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • PMC - NIH. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). [Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Al-Hourani, B. J., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-2-(phenylhydrazono)butanoate. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response essential for host defense, but its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] The global anti-inflammatory drug market is substantial, yet existing therapies, particularly non-steroidal anti-inflammatory drugs (NSAIDs), are often accompanied by significant side effects such as gastrointestinal bleeding and cardiovascular risks.[2][3] This clinical reality underscores a pressing need for novel anti-inflammatory agents with improved efficacy and safety profiles.

This document provides a comprehensive technical guide for researchers evaluating Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate , a representative pyrazole derivative, as a potential anti-inflammatory drug candidate. We will detail its synthesis, characterization, and a tiered biological evaluation strategy, moving from foundational in vitro enzymatic assays to cellular models and culminating in established in vivo protocols. The methodologies are designed to not only assess efficacy but also to elucidate the underlying mechanism of action, providing a robust framework for its progression in the drug discovery pipeline.

Synthesis and Characterization of the Lead Compound

The foundation of any drug discovery program is the reliable and scalable synthesis of the molecule of interest. The chosen synthetic route for this compound is a classic and efficient method based on the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.

Causality of Synthetic Choice: This pathway is selected for its high yields, operational simplicity, and the commercial availability of the starting materials: ethyl acetoacetate and phenylhydrazine. This ensures reproducibility across different laboratory settings.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Ice bath, magnetic stirrer, reflux condenser, rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol (5 volumes).

  • Addition of Hydrazine: Place the flask in an ice bath to cool the solution to 0-5 °C. Add glacial acetic acid (catalytic amount, ~0.1 eq) to the solution.

  • Condensation Reaction: While maintaining the temperature, add phenylhydrazine (1.0 eq) dropwise to the stirred solution over 15-20 minutes. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A solid precipitate of the pyrazole product should form.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization: Confirmation of the final product's identity and purity is non-negotiable. The following techniques are standard:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl).

  • Elemental Analysis: To confirm the empirical formula.

Elucidating the Mechanism of Action: Key Inflammatory Pathways

A successful anti-inflammatory agent is defined by its ability to modulate specific biological targets. For pyrazole derivatives, the primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, with a preference for the inducible COX-2 isoform over the constitutive COX-1 isoform.[3][9]

  • The COX Pathway: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is induced by inflammatory stimuli and is responsible for producing prostaglandins that mediate pain and inflammation.[3] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

  • The NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10][11] It is a transcription factor that, upon activation by stimuli like Lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[12][13][14] A compound that inhibits NF-κB activation could offer broad anti-inflammatory effects.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 PLA₂ Prostaglandins_Physiological Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Compound Test Compound Compound->COX2 Selective Inhibition NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2

Caption: Cyclooxygenase (COX) pathway and points of therapeutic intervention.

NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

In Vitro Evaluation: A Tiered Screening Approach

In vitro assays provide the first critical data on a compound's biological activity and mechanism. They are rapid, cost-effective, and allow for the screening of multiple compounds to identify promising leads.

In_Vitro_Workflow Start Synthesized Compound Assay1 COX-1/COX-2 Enzyme Inhibition Assay Start->Assay1 Data1 Calculate IC₅₀ & Selectivity Index (SI) Assay1->Data1 Decision1 Potent & Selective? Data1->Decision1 Assay2 Cellular Assay (LPS-stimulated Macrophages) Decision1->Assay2 Yes Stop Stop/Optimize Decision1->Stop No Data2 Measure NO, TNF-α, IL-6 Assess Cytotoxicity (MTT) Assay2->Data2 Decision2 Active & Non-toxic? Data2->Decision2 End Proceed to In Vivo Decision2->End Yes Decision2->Stop No

Caption: Tiered workflow for in vitro anti-inflammatory screening.
Protocol 2: COX-1 and COX-2 Enzymatic Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is measured colorimetrically by monitoring the appearance of an oxidized product. This protocol is based on commercially available COX inhibitor screening kits.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Assay buffer, Heme

  • Test compound, Celecoxib (positive control), Indomethacin (non-selective control)

  • 96-well microplate, microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create a serial dilution of the test compound and control drugs in DMSO, then dilute further in assay buffer.

  • Enzyme Incubation: To separate wells of a 96-well plate, add assay buffer, Heme, and either COX-1 or COX-2 enzyme.

  • Compound Addition: Add the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed immediately by arachidonic acid to all wells.

  • Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[6][15]

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[6]

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound>1001.5>66.7
Celecoxib (Control)25.42.112.1
Indomethacin (Control)0.55.20.1
(Note: Data are hypothetical for illustrative purposes)
Protocol 3: Cellular Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This assay assesses the compound's ability to suppress the production of key inflammatory mediators in a relevant immune cell line (macrophages) stimulated with bacterial endotoxin (LPS).[6][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound, Dexamethasone (positive control)

  • Griess Reagent Kit (for Nitric Oxide measurement)

  • ELISA Kits for TNF-α and IL-6

  • MTT reagent (for cell viability)

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or Dexamethasone. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis and store it at -80 °C if not used immediately.

  • Nitric Oxide (NO) Assay: Use the collected supernatant to measure nitrite (a stable product of NO) concentration using the Griess Reagent assay according to the manufacturer's protocol.[9]

  • Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.[15]

  • Cell Viability (MTT Assay): Add fresh media and MTT reagent to the remaining cells in the plate. Incubate for 4 hours, then solubilize the formazan crystals and read the absorbance. This crucial step ensures that the reduction in inflammatory mediators is not due to cell death.[15]

In Vivo Evaluation: Assessing Efficacy in Preclinical Models

Positive in vitro data must be validated in a living organism. In vivo models of inflammation are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.[16]

Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

Principle: This is the most widely used primary test for screening anti-inflammatory drugs.[17][18] Sub-plantar injection of carrageenan induces a biphasic, acute inflammatory response characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.[19][20]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • Test compound, Indomethacin or Celecoxib (positive control), vehicle (e.g., 0.5% CMC)

  • Digital Plethysmometer

  • Oral gavage needles

Step-by-Step Methodology:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 2-3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the test compound, control drug, or vehicle via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at time 0).

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at the peak inflammatory time (usually 3-4 hours).

    • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Causality of Model Choice: The carrageenan model is relevant because its late phase (2-5 hours) is primarily mediated by prostaglandins, making it highly sensitive to inhibitors of the COX pathway.[21] Observing activity in this model provides strong evidence that the compound works through the intended mechanism in vivo.

Integrated Data Analysis and Path Forward

The culmination of this multi-tiered evaluation provides a comprehensive profile of the test compound. The data should be integrated to form a coherent picture of its potential.

Summary of Expected Outcomes:

Assay PlatformKey ParameterFavorable Outcome for a Promising Candidate
Enzymatic Assay COX-2 Selectivity Index (SI)High (>10), indicating low risk for GI side effects.
Cellular Assay Inhibition of NO, TNF-α, IL-6Dose-dependent reduction of all mediators.
Cell Viability (MTT)No significant cytotoxicity at effective concentrations.
In Vivo Model Paw Edema InhibitionSignificant, dose-dependent reduction in paw volume.

A compound like this compound would be considered a strong lead for further development if it demonstrates:

  • Potent and selective inhibition of COX-2 in vitro.

  • Effective suppression of inflammatory mediators in macrophages without causing cell death.

  • Significant reduction of acute inflammation in an in vivo model.

Next Steps in Drug Development: A promising lead would advance to the next stages of the drug discovery process, which include:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

  • ADME/Tox Studies: Evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicology to assess its safety and pharmacokinetic profile.[22]

  • Chronic Inflammation Models: Testing in more complex models like collagen-induced arthritis to assess efficacy in chronic disease states.[9]

  • IND-Enabling Studies: A battery of formal preclinical safety and toxicology studies required for an Investigational New Drug (IND) application to regulatory authorities.[23]

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Infante-Duarte, C., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • ResearchGate. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • Osman, E. O., et al. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]

  • El-Gowelli, H. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Osman, E. O., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... PMC. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. PMC. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. PharmaTutor. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Slideshare. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Archana, et al. (2009). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters... PubMed. [Link]

  • Cifarelli, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Rinaldi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. [Link]

  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]

  • Thore, S. N., et al. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. PlumX. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]

  • ResearchGate. (2013). Development of Anti-Inflammatory Drugs - the Research & Development Process. ResearchGate. [Link]

  • Drug Discovery News. (2015). Inflammation intervention. Drug Discovery News. [Link]

  • Al-Ostath, O. A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. [Link]

  • Reddy, R. G. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research. [Link]

  • Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing. [Link]

  • Sharma, P., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Patel, D. M. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Scientific Research. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for Evaluating the Analgesic Potential of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Derivatives in Analgesia

Pyrazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4][5][6] Their therapeutic potential is highlighted by the commercial success of drugs like celecoxib, a selective COX-2 inhibitor with a pyrazole core.[2][3] The compound of interest, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, belongs to this promising class. This document provides a comprehensive guide for researchers to evaluate its analgesic efficacy using established and validated preclinical models.

The primary mechanism by which many pyrazole derivatives exert their analgesic and anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.[7][8] However, some pyrazole derivatives may also exhibit morphine-like analgesic effects, suggesting a more complex mechanism of action that could involve central pathways.[9] Therefore, a multi-assay approach is crucial to fully characterize the analgesic profile of this compound.

This guide details the protocols for three standard analgesic assays: the acetic acid-induced writhing test for visceral pain, and the hot plate and tail-flick tests for centrally mediated analgesia. Adherence to these protocols, alongside strict ethical considerations for animal welfare, will ensure the generation of robust and reproducible data.

Ethical Considerations in Animal Research

All procedures involving laboratory animals must be conducted in accordance with the ethical guidelines set by institutional animal care and use committees (IACUCs) and national regulations.[10][11][12][13] The "3Rs" (Replacement, Reduction, and Refinement) should be the guiding principles. Researchers have an ethical obligation to minimize pain and distress in research animals.[10][13] Humane endpoints should be established, and animals showing signs of severe distress should be immediately euthanized.[12]

I. Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia

The acetic acid-induced writhing test is a widely used model for screening peripherally acting analgesics.[14][15] Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing response in the animal.[14][16][17] The number of writhes is an indicator of the intensity of visceral pain, and a reduction in the number of writhes by a test compound suggests analgesic activity.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow cluster_pre Pre-Treatment Phase cluster_induction Pain Induction & Observation cluster_analysis Data Analysis A Acclimatize Mice (at least 30 min) B Administer Vehicle, Positive Control, or Test Compound A->B Group Animals C Wait for Drug Absorption (e.g., 30-60 min) B->C Post-Dosing D Induce Writhing: Inject 0.6% Acetic Acid (i.p.) C->D E Observe and Count Writhes (for 15-20 min) D->E Start Timer Immediately F Calculate Mean Writhes per Group E->F G Determine % Inhibition F->G

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Detailed Protocol
  • Animal Model: Swiss albino mice (20-25 g) of either sex are commonly used.[16] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Groups:

    • Control Group: Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Positive Control Group: Receives a standard analgesic drug like Diclofenac Sodium (10 mg/kg, p.o.).[16]

    • Test Groups: Receive different doses of this compound.

  • Procedure: a. Acclimatize the mice to the experimental room for at least 30 minutes before the experiment. b. Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). c. After a suitable absorption period (e.g., 30-60 minutes), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.[16][18] d. Immediately place the mouse in an individual observation chamber and start a timer. e. Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.[16]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the treated groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Data Presentation
GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Control (Vehicle)--
Positive Control
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3

II. Hot Plate Test: Assessing Supraspinal Analgesia

The hot plate test is a classic method for evaluating centrally acting analgesics.[19][20] It measures the reaction time of an animal to a thermal stimulus applied to its paws. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect, primarily mediated at the supraspinal level.[19][21]

Experimental Workflow: Hot Plate Test

Hot_Plate_Workflow cluster_pre Baseline & Treatment cluster_testing Post-Treatment Testing cluster_analysis Data Analysis A Acclimatize Animals (at least 30 min) B Measure Baseline Latency on Hot Plate (55°C) A->B C Administer Vehicle, Positive Control, or Test Compound B->C Group Animals D Test Latency at Predetermined Time Points (e.g., 30, 60, 90 min) C->D E Record Paw Licking/Jumping (Cut-off time: 30s) D->E F Calculate Mean Latency for each Time Point E->F G Determine % Maximum Possible Effect (% MPE) F->G

Caption: Workflow for the Hot Plate Analgesic Assay.

Detailed Protocol
  • Apparatus: A commercially available hot plate apparatus with a controlled temperature setting.

  • Animal Model: Mice or rats can be used.

  • Procedure: a. Maintain the hot plate temperature at 55 ± 0.5°C.[22][23] b. Acclimatize the animals to the testing room. c. Gently place each animal on the hot plate and start a timer. d. Observe the animal for nociceptive responses, such as licking or flicking of the hind paw, or jumping. e. Record the latency (in seconds) for the first nociceptive response. f. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[22] g. A baseline latency is recorded before drug administration. h. Administer the vehicle, positive control (e.g., Morphine), or test compound. i. Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • The analgesic effect can be expressed as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

III. Tail-Flick Test: A Measure of Spinal Analgesia

The tail-flick test is another method to assess centrally mediated analgesia, primarily reflecting spinal reflexes.[24] A noxious thermal stimulus is applied to the animal's tail, and the latency to flick the tail away from the heat source is measured.[24] An increase in this latency indicates an analgesic effect.

Experimental Workflow: Tail-Flick Test

Tail_Flick_Workflow cluster_pre Baseline & Treatment cluster_testing Post-Treatment Testing cluster_analysis Data Analysis A Acclimatize & Restrain Animal B Measure Baseline Tail-Flick Latency A->B C Administer Vehicle, Positive Control, or Test Compound B->C Group Animals D Test Latency at Predetermined Time Points C->D E Record Time to Tail Flick (Cut-off time established) D->E F Calculate Mean Latency for each Time Point E->F G Determine % MPE F->G

Caption: Workflow for the Tail-Flick Analgesic Assay.

Detailed Protocol
  • Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.

  • Animal Model: Rats or mice are suitable.

  • Procedure: a. Acclimatize the animals to the restraining device before the experiment to minimize stress.[25] b. Gently restrain the animal with its tail exposed. c. Position the tail over the radiant heat source. d. Activate the heat source and start a timer. e. The timer stops automatically when the animal flicks its tail. Record this latency. f. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. g. Record a baseline latency before drug administration. h. Administer the vehicle, positive control, or test compound. i. Measure the tail-flick latency at various time points post-administration.

  • Data Analysis:

    • Calculate the mean tail-flick latency for each group at each time point.

    • Calculate the % MPE as described for the hot plate test.

IV. Interpreting the Results: Building a Pharmacological Profile

The combination of these three assays provides a comprehensive analgesic profile for this compound.

  • Significant activity in the writhing test suggests a peripheral analgesic effect, possibly through the inhibition of inflammatory mediators.

  • Activity in the hot plate and tail-flick tests indicates a central analgesic mechanism.

  • Differential activity between the hot plate and tail-flick tests can provide insights into whether the compound acts primarily at the supraspinal or spinal level. For instance, a more pronounced effect in the hot plate test suggests a greater contribution of supraspinal pathways.[19]

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of the analgesic properties of this compound. By employing a multi-assay approach and adhering to strict ethical guidelines, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this and other novel pyrazole derivatives. Further studies, including mechanism of action and pharmacokinetic profiling, will be essential for the continued development of these promising compounds as next-generation analgesics.

References

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed. Available from: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. Available from: [Link]

  • Hot plate test - Wikipedia. Available from: [Link]

  • Tail flick test - Wikipedia. Available from: [Link]

  • Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention - NIH OACU. Available from: [Link]

  • Ethics and Pain Research in Animals | ILAR Journal | Oxford Academic. Available from: [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. Available from: [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. Available from: [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - ConductScience. Available from: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available from: [Link]

  • Analgesia Hot Plat Test. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • IASP Guidelines for the Use of Animals in Research. Available from: [Link]

  • Tail Flick V.1 - Protocols.io. Available from: [Link]

  • Tail Flick Assay - Diabetic Complications Consortium (DiaComp). Available from: [Link]

  • Tail Flick TCP_TFL_001. Available from: [Link]

  • Acetic acid-induced writhing method: Significance and symbolism. Available from: [Link]

  • Tail flick test – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity - Taylor & Francis Online. Available from: [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. Available from: [Link]

  • Acetic Acid induced Writhing Method - YouTube. Available from: [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - PlumX. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available from: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. Available from: [Link]

Sources

Application Notes and Protocols for Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] In the realm of oncology, pyrazole-based compounds have garnered significant attention due to their ability to target a variety of key proteins and pathways implicated in cancer progression.[1][4][5] These include critical regulators of cell proliferation and survival such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][6] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of their biological activity and selectivity against cancer cells.[1] This has led to the development of numerous pyrazole derivatives with potent cytotoxic and antiproliferative effects across a range of human cancer cell lines, including those of the breast, lung, colon, and liver.[7][8][9]

This document provides detailed application notes and protocols for the investigation of a specific pyrazole derivative, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (EMPP) , in the context of cancer cell line studies. While extensive research exists on the broader pyrazole class, this guide will focus on establishing a comprehensive framework for characterizing the anticancer potential of EMPP, from initial cytotoxicity screening to elucidating its mechanism of action.

Hypothesized Mechanism of Action and Investigational Strategy

Based on the activities of structurally related pyrazole compounds, EMPP is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Cell Cycle Arrest: Many pyrazole derivatives interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase (e.g., G2/M or G1) and preventing their proliferation.[6][7]

  • Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) or activating caspase cascades, EMPP may trigger programmed cell death in cancer cells.[10][11]

  • Inhibition of Key Kinases: Pyrazole scaffolds are known to be effective inhibitors of various kinases that are often dysregulated in cancer, such as CDKs and EGFR.[1][4]

To investigate these hypotheses, a multi-faceted experimental approach is proposed, beginning with an assessment of general cytotoxicity, followed by more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT/SRB)->Cell Cycle Analysis Determine IC50 Apoptosis Assays Apoptosis Assays Cytotoxicity Assay (MTT/SRB)->Apoptosis Assays Determine IC50 Kinase Inhibition Profiling Kinase Inhibition Profiling Cell Cycle Analysis->Kinase Inhibition Profiling Identify Potential Targets Apoptosis Assays->Kinase Inhibition Profiling Elucidate Upstream Events

Figure 1: A proposed experimental workflow for the characterization of EMPP's anticancer activity.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines.[12] This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Recommended Cell Lines

A diverse panel of human cancer cell lines should be selected to assess the breadth of EMPP's activity. A suggested starting panel could include:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • MDA-MB-231: Triple-negative breast adenocarcinoma

  • A549: Non-small cell lung carcinoma

  • HCT-116: Colorectal carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate adenocarcinoma

Inclusion of a non-cancerous cell line (e.g., human dermal fibroblasts, HDF) is recommended to assess for selective toxicity towards cancer cells.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • EMPP stock solution (e.g., 10 mM in DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EMPP in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest EMPP concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for EMPP
Cell LineTypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
HCT-116Colorectal Carcinoma7.1
HepG2Hepatocellular Carcinoma9.3
PC-3Prostate Adenocarcinoma18.4
HDFNormal Dermal Fibroblast> 50

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of EMPP is established, the next phase of investigation focuses on how it exerts its effects at the cellular and molecular level.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15]

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • EMPP

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to attach overnight. Treat the cells with EMPP at concentrations corresponding to their IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][16] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line of interest

  • EMPP

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with EMPP at their IC50 and 2x IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

G cluster_0 Apoptotic Signaling EMPP EMPP Kinase Inhibition (e.g., CDK2) Kinase Inhibition (e.g., CDK2) EMPP->Kinase Inhibition (e.g., CDK2) Upregulation of Bax Upregulation of Bax EMPP->Upregulation of Bax Downregulation of Bcl-2 Downregulation of Bcl-2 EMPP->Downregulation of Bcl-2 Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) Kinase Inhibition (e.g., CDK2)->Cell Cycle Arrest (G1/S) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Upregulation of Bax->Mitochondrial Outer Membrane Permeabilization Downregulation of Bcl-2->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: A hypothetical signaling pathway for EMPP-induced apoptosis in cancer cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential anticancer agent. The findings from these studies will help to establish its cytotoxic profile and provide initial insights into its mechanism of action. Based on these results, further investigations could include:

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • Kinase Inhibition Assays: To directly measure the inhibitory activity of EMPP against a panel of purified kinases.

  • In Vivo Studies: To evaluate the antitumor efficacy of EMPP in animal models of cancer.

The systematic application of these methodologies will be crucial in determining the therapeutic potential of EMPP and advancing our understanding of the role of pyrazole derivatives in cancer therapy.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved from [Link]

  • Cytotoxicity Assay Protocol. (2024). Protocols.io. Retrieved from [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved from [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). UWCCC Flow Lab. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved from [Link]

  • ethyl 3-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup and underlying principles for the synthesis of pyrazole-4-carboxylate esters, a class of heterocyclic compounds with significant importance in the pharmaceutical and agrochemical industries.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a robust framework for selecting and executing the most appropriate synthetic strategy. Key methodologies, including the classical Knorr pyrazole synthesis, modern multicomponent reactions, and cycloaddition approaches, are critically examined. For each method, a detailed, step-by-step protocol is provided, alongside a discussion of the reaction mechanism and optimization strategies. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Significance of Pyrazole-4-Carboxylate Esters

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][4][5] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core. The incorporation of a carboxylate ester at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[2] This application note serves as a practical guide to the synthesis of these valuable compounds.

Synthetic Strategies for Pyrazole-4-Carboxylate Esters

The synthesis of pyrazole-4-carboxylate esters can be broadly categorized into three main approaches: the Knorr pyrazole synthesis and its variations, multicomponent reactions, and cycloaddition reactions. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, is a cornerstone in the synthesis of pyrazoles.[6] The classical approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8] For the synthesis of pyrazole-4-carboxylate esters, a β-ketoester is a common choice for the 1,3-dicarbonyl component.[9]

Mechanism: The reaction typically proceeds under acidic catalysis. The mechanism involves the initial formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[6][7][8]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine Imine Imine Formation Hydrazine->Imine + H+ BetaKetoester β-Ketoester BetaKetoester->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration_Intermediate Dehydration Intermediate Cyclization->Dehydration_Intermediate Pyrazole Pyrazole-4-carboxylate Ester Dehydration_Intermediate->Pyrazole - H2O

Caption: Workflow for the Knorr Pyrazole Synthesis.

Protocol 1: Knorr Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl acetoacetate130.141.30 g10 mmol
Phenylhydrazine108.141.08 g10 mmol
Glacial Acetic Acid60.050.5 mL-
Ethanol46.0720 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (20 mL).

  • Slowly add phenylhydrazine (1.08 g, 10 mmol) to the stirred solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

Multicomponent Reactions (MCRs): An Efficient Alternative

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step.[10][11][12] For the synthesis of pyrazole-4-carboxylate esters, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine is commonly employed.[10]

Mechanism: The reaction pathway can vary depending on the specific components and catalysts used. A plausible mechanism involves the initial Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the hydrazine to the unsaturated system, and subsequent intramolecular cyclization and dehydration to yield the pyrazole product.[10]

MCR_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester β-Ketoester BetaKetoester->Knoevenagel Hydrazine Hydrazine Michael Michael Addition Hydrazine->Michael Knoevenagel->Michael Cyclization_Dehydration Cyclization & Dehydration Michael->Cyclization_Dehydration Pyrazole Pyrazole-4-carboxylate Ester Cyclization_Dehydration->Pyrazole

Caption: Workflow for the Multicomponent Synthesis of Pyrazole-4-carboxylate Esters.

Protocol 2: Three-Component Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

ReagentMolar Mass ( g/mol )AmountMoles
Benzaldehyde106.121.06 g10 mmol
Ethyl acetoacetate130.141.30 g10 mmol
Phenylhydrazine108.141.08 g10 mmol
Ytterbium(III) triflate610.1961 mg0.1 mmol
Acetonitrile41.0525 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and ytterbium(III) triflate (61 mg, 0.1 mmol) in acetonitrile (25 mL).

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure pyrazole-4-carboxylate ester.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions provide a powerful and regioselective method for the construction of five-membered heterocyclic rings.[13][14] The synthesis of pyrazole-4-carboxylate esters can be achieved through the reaction of a diazo compound (as the three-atom component) with an alkyne (as the two-atom component).[1][14]

Mechanism: This reaction is a type of 1,3-dipolar cycloaddition. The diazo compound acts as a 1,3-dipole, which reacts with the dipolarophile (the alkyne) in a concerted or stepwise manner to form the pyrazole ring directly.[1] The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Cycloaddition_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diazo Diazo Compound Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Pyrazole Pyrazole-4-carboxylate Ester Cycloaddition->Pyrazole

Caption: Workflow for the [3+2] Cycloaddition Synthesis of Pyrazoles.

Protocol 3: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate via [3+2] Cycloaddition

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl diazoacetate114.101.14 g10 mmol
Phenylacetylene102.141.02 g10 mmol
Copper(I) iodide190.4595 mg0.5 mmol
Toluene92.1430 mL-

Procedure:

  • To a stirred solution of phenylacetylene (1.02 g, 10 mmol) and copper(I) iodide (95 mg, 0.5 mmol) in toluene (20 mL) in a 100 mL round-bottom flask, add a solution of ethyl diazoacetate (1.14 g, 10 mmol) in toluene (10 mL) dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate (20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired pyrazole-4-carboxylate ester.

Conclusion

The synthesis of pyrazole-4-carboxylate esters can be successfully achieved through various robust and reliable methods. The choice of the synthetic route should be guided by the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. The protocols detailed in this application note provide a solid foundation for researchers to confidently synthesize these valuable heterocyclic compounds for applications in drug discovery and development.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13475-13500. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]

  • ResearchGate. Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. Available at: [Link]

  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. Available at: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • PubMed. Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]

  • Semantic Scholar. One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available at: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]

  • Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate Quantification

This compound is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and precise and reliable quantification is paramount for researchers, scientists, and drug development professionals.[1] Accurate analytical methods are essential for various stages of the pharmaceutical pipeline, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing.

This comprehensive guide provides detailed application notes and protocols for the robust quantification of this compound. The methodologies presented herein are designed to ensure scientific integrity, trustworthiness, and are grounded in established analytical principles and regulatory expectations.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for analytical method development. Key physicochemical properties of a related compound, ethyl 3-methyl-1H-pyrazole-4-carboxylate, are summarized below. These properties inform the selection of appropriate analytical techniques and conditions.

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂[2]
Molecular Weight230.26 g/mol [2]
AppearanceBrown colored prismatic single crystal[2]
Melting Point73°C–75°C[2]
UV AbsorptionAbsorption peak at at 254 nm[2]

Note: The data presented is for a closely related isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These values serve as a strong starting point for method development for the title compound.

Analytical Strategy: A Multi-faceted Approach

The quantification of this compound necessitates a multi-faceted analytical strategy, encompassing both chromatographic and spectroscopic techniques. While spectroscopic methods such as UV-Vis, FT-IR, and NMR are invaluable for structural elucidation and confirmation, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for quantitative analysis in complex matrices due to its high resolution, sensitivity, and specificity.

This guide will focus on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a widely adopted technique for the analysis of moderately polar compounds like pyrazole derivatives. Additionally, we will outline protocols for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and robustness of the analytical data.

Diagram: Analytical Workflow for Quantification

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis and validation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data Data Processing & Reporting sample Test Sample (e.g., API, Formulation) dissolution Dissolution in Appropriate Solvent (e.g., Methanol, Acetonitrile) sample->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution filtration Filtration through 0.45 µm Filter dilution->filtration hplc HPLC System with UV/PDA Detector filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection at λmax separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision specificity Specificity / Forced Degradation detection->specificity lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness validation_cluster Validation Parameters integration Peak Integration & Quantification validation_cluster->integration report Final Report with Validation Summary integration->report

Caption: A comprehensive workflow for the quantification of this compound.

Protocol 1: Quantitative Analysis by RP-HPLC

This protocol details a robust RP-HPLC method for the quantification of this compound. The method is based on established procedures for similar pyrazole derivatives and should be validated for the specific application.[3][4]

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer like 0.1% trifluoroacetic acid in water) is commonly used for pyrazole derivatives.[3] An isocratic elution with a ratio of 70:30 (v/v) acetonitrile to water can be initially evaluated.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength of approximately 254 nm is recommended for initial trials.[2] A PDA detector is advantageous for confirming peak purity and identifying potential co-eluting impurities.

Reagent and Sample Preparation
  • Reagents: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA), if required.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to establish the calibration curve.

  • Sample Solution: The preparation of the sample solution will depend on the matrix.

    • For Bulk Drug (API): Prepare a stock solution of the API in a suitable solvent (e.g., methanol) and dilute it with the mobile phase to fall within the concentration range of the calibration curve.

    • For Pharmaceutical Formulations: The sample preparation may involve extraction or dissolution followed by dilution. The chosen procedure should be validated to ensure complete extraction of the analyte without degradation.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Protocol 2: Method Validation According to ICH Q2(R1) Guidelines

To ensure the trustworthiness of the analytical method, a thorough validation must be performed. The following parameters, as outlined in the ICH Q2(R1) guidelines, should be assessed.[2][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8]

  • Procedure:

    • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Procedure: Analyze a series of at least five concentrations of the reference standard across the expected working range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the results should not be significantly affected.

Data Presentation: Summary of Validation Parameters

The results of the method validation should be summarized in a clear and concise table.

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference from placebo or degradation productsComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by linearity1 - 50
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report value0.1
LOQ (µg/mL) Report value0.3
Robustness No significant impact on resultsComplies

Diagram: Forced Degradation Pathway Logic

The following diagram illustrates the logical approach to assessing the stability-indicating nature of the analytical method through forced degradation studies.

forced_degradation cluster_stress Stress Conditions cluster_analysis HPLC Analysis of Stressed Samples cluster_evaluation Evaluation of Specificity cluster_conclusion Method Classification analyte This compound acid Acid Hydrolysis (HCl) analyte->acid base Base Hydrolysis (NaOH) analyte->base oxidation Oxidation (H₂O₂) analyte->oxidation thermal Thermal (Heat) analyte->thermal photo Photolytic (UV Light) analyte->photo hplc_analysis RP-HPLC with PDA Detection acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis resolution Resolution between Analyte and Degradants hplc_analysis->resolution peak_purity Peak Purity Analysis hplc_analysis->peak_purity mass_balance Mass Balance Calculation hplc_analysis->mass_balance stability_indicating Stability-Indicating Method resolution->stability_indicating > 1.5 not_stability_indicating Method Optimization Required resolution->not_stability_indicating < 1.5 peak_purity->stability_indicating Pass peak_purity->not_stability_indicating Fail

Sources

laboratory-scale synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a wide array of biological activities.[1] Pyrazole derivatives have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, antitumor, and antipyretic agents.[2] The compound this compound is a key intermediate in the synthesis of more complex pharmaceutical agents. This application note provides a comprehensive, scientifically-grounded protocol for its laboratory-scale synthesis, intended for researchers, chemists, and professionals in the field of drug development.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles can be achieved through various routes, including the Vilsmeier-Haack reaction and multicomponent reactions.[2][3] However, the most direct and widely adopted method for preparing 1,3,4-trisubstituted pyrazoles of this nature is the Knorr pyrazole synthesis .[4][5] This classic condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative.[6]

For the synthesis of the title compound, this protocol utilizes the reaction between ethyl acetoacetate (the β-ketoester) and phenylhydrazine in the presence of an acid catalyst, typically glacial acetic acid. This method is favored for its operational simplicity, high yields, and the ready availability of the starting materials.

Reaction Mechanism

The Knorr synthesis proceeds through a well-established mechanism involving the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the primary amine of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate.

  • Dehydration/Aromatization: The intermediate readily loses a molecule of water to form the stable, aromatic pyrazole ring, yielding the final product.[4][5]

The following diagram illustrates the mechanistic pathway:

graph Knorr_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Reactants EAA [label="Ethyl Acetoacetate"]; PH [label="Phenylhydrazine"];

// Intermediates Hydrazone [label="Hydrazone Intermediate"]; Cyclic_Int [label="Cyclic Intermediate"];

// Product Product [label="Ethyl 3-methyl-1-phenyl-\n1H-pyrazole-4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows EAA -> Hydrazone [label="+ Phenylhydrazine\n- H2O"]; PH -> Hydrazone; Hydrazone -> Cyclic_Int [label="Intramolecular\nCyclization"]; Cyclic_Int -> Product [label="Dehydration\n(- H2O)"]; }

Figure 1: Mechanistic pathway of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory setup and ensures a reliable synthesis of the target compound.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
PhenylhydrazineC₆H₈N₂108.14100-63-0Toxic . Handle with extreme care in a fume hood.
Ethyl AcetoacetateC₆H₁₀O₃130.14141-97-9Corrosive.
Glacial Acetic AcidCH₃COOH60.0564-19-7Catalyst. Corrosive.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Reaction and recrystallization solvent.
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent.

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • Phenylhydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and safety goggles.

  • Glacial acetic acid and ethyl acetoacetate are corrosive. Avoid contact with skin and eyes.

  • Ethanol and diethyl ether are highly flammable. Ensure no open flames or spark sources are present.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, topped with a reflux condenser. Place the setup on a heating mantle.

  • Reagent Addition:

    • To the flask, add 50 mL of absolute ethanol.

    • Add phenylhydrazine (5.41 g, 0.05 mol) to the ethanol and stir to dissolve.

    • In a separate beaker, dissolve ethyl acetoacetate (6.51 g, 0.05 mol) in 10 mL of absolute ethanol.

    • Add 3-4 drops of glacial acetic acid to the phenylhydrazine solution to act as a catalyst.[6]

    • Transfer the ethyl acetoacetate solution to a dropping funnel and add it dropwise to the stirred phenylhydrazine solution over 15 minutes. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

    • Maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70).

  • Work-up and Isolation:

    • Once the reaction is complete (indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture slowly into 200 mL of ice-cold water in a beaker while stirring. A pale yellow solid should precipitate.

    • Stir the mixture for 20-30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold water (2 x 50 mL) to remove any residual acid and other water-soluble impurities.

  • Purification:

    • The most common and effective method for purification is recrystallization.

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or air.

Workflow and Characterization

The overall experimental workflow is summarized below.

graph Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Steps Start [label="Mix Phenylhydrazine, Ethyl Acetoacetate,\nEthanol, & Acetic Acid"]; Reflux [label="Heat to Reflux (2 hours)"]; Precipitate [label="Pour into Ice Water"]; Filter [label="Vacuum Filtration (Crude Product)"]; Recrystallize [label="Recrystallize from Hot Ethanol"]; Dry [label="Dry Purified Crystals"]; Analyze [label="Characterize Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Reflux; Reflux -> Precipitate; Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> Dry; Dry -> Analyze; }

Figure 2: Overall experimental workflow for the synthesis.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to pale yellow crystalline solid
Melting Point 73-75 °C[7]
¹H NMR (DMSO-d₆)δ (ppm): 7.99 (s, 1H, pyrazole-H), 7.57-7.49 (m, 5H, Ar-H), 4.22 (q, 2H, -OCH₂CH₃), 2.49 (s, 3H, pyrazole-CH₃), 1.26 (t, 3H, -OCH₂CH₃).[7]
FTIR (KBr, cm⁻¹)~1702 (C=O stretch, ester), ~1595 (C=N stretch), ~1500 (C=C stretch, aromatic).[7]
Mass Spec (EI-MS) m/z = 230 [M]⁺
Yield Calculation
  • Theoretical Yield: (moles of limiting reagent) × (MW of product)

    • (0.05 mol) × (230.26 g/mol ) = 11.51 g

  • Percent Yield: (Actual Yield / Theoretical Yield) × 100%

    • Typical yields for this reaction range from 75-90%.

Conclusion

The Knorr pyrazole synthesis provides a robust and efficient method for the laboratory-scale preparation of this compound. The protocol detailed in this application note is a validated procedure that offers high yields and a straightforward purification process. Adherence to the safety precautions, particularly concerning the handling of phenylhydrazine, is critical for a safe and successful synthesis. The characterization data provided serve as a reliable benchmark for product verification.

References

  • Fathalla, W., & Zaki, M. E. A. (2011). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. Journal of the Brazilian Chemical Society, 22(12), 2379-2384. Available at: [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazole core is a privileged structure in numerous biologically active compounds, and achieving a high-yield, high-purity synthesis is critical for successful research and development.[1]

This guide moves beyond a simple recitation of steps to provide in-depth, field-tested insights into the reaction's nuances. We will explore the underlying mechanisms, troubleshoot common experimental hurdles, and offer optimization strategies to ensure your synthesis is robust, reproducible, and efficient.

Primary Synthesis Route: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the 1,3,4-substituted pyrazole ring of our target molecule is the Knorr pyrazole synthesis.[2] This reaction involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][4]

For the synthesis of this compound, the key reactants are:

  • Phenylhydrazine: The source of the N1-phenyl group and the N2 atom of the pyrazole ring.

  • Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent): The 1,3-dicarbonyl partner that provides the carbon backbone for the rest of the ring and the desired substituents at positions 3, 4, and 5 (after cyclization).

General Reaction Mechanism

The reaction proceeds through several key stages, which are important to understand for effective troubleshooting. An acid catalyst is typically employed to activate the carbonyl groups for nucleophilic attack.[5]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis R1 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 Condensation R2 Ethyl 2-formyl-3-oxobutanoate R2->I1 I2 Cyclic Hemiaminal I1->I2 P Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate I2->P Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several sources. Let's break down the possibilities systematically.

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or inadequate catalysis. The Knorr synthesis, while often fast, requires proper conditions to drive the equilibrium toward the dehydrated, aromatic product.[3]

    • Troubleshooting Steps:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of starting materials. If starting materials persist, the reaction is incomplete.

      • Optimize Temperature: While some protocols run at room temperature, gentle heating (e.g., 60-80°C in ethanol or acetic acid) can significantly accelerate the cyclization and dehydration steps.[6]

      • Catalyst Check: Ensure you are using a suitable acid catalyst. A few drops of glacial acetic acid are often sufficient.[4] If using a phenylhydrazine salt (e.g., hydrochloride), the reaction may be overly acidic, which can sometimes hinder the reaction or promote side reactions.[7]

  • Cause B: Side Reactions & Impurity Formation

    • Explanation: The starting materials can engage in unproductive pathways. Phenylhydrazine is susceptible to oxidation and can form colored tars, while the 1,3-dicarbonyl compound can undergo self-condensation or decomposition.[8]

    • Troubleshooting Steps:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions involving phenylhydrazine, leading to a cleaner reaction profile and higher yield.[7]

      • Control Reactant Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 1,3-dicarbonyl compound to ensure the complete consumption of the more valuable or less stable phenylhydrazine.

  • Cause C: Product Isolation Issues

    • Explanation: The target compound may have some solubility in the workup or crystallization solvents, leading to losses.

    • Troubleshooting Steps:

      • Workup Procedure: After the reaction, pouring the mixture into cold water is a common method to precipitate the product.[4] Ensure the water is sufficiently cold to minimize solubility.

      • Recrystallization Solvent: If recrystallizing, choose a solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures. Ethanol or ethanol/water mixtures are often effective. Cool the crystallization mixture slowly and then in an ice bath to maximize crystal recovery.

Question 2: My reaction mixture turns a deep yellow, red, or even black. Is this normal, and can I prevent it?

Answer: This is a very common observation in Knorr-type syntheses, especially when using phenylhydrazine or its salts, and is often described as a "sinful yellow/red" color.[7][8] It is typically caused by the formation of colored impurities from the hydrazine starting material.

  • Explanation of Causality: Phenylhydrazine is easily oxidized, and these oxidation products are often highly colored. Furthermore, if you are using phenylhydrazine hydrochloride, the reaction medium becomes acidic (HCl is released), which can catalyze the formation of these colored byproducts.[7]

  • Preventative & Remedial Actions:

    • Use High-Purity Phenylhydrazine: Ensure your phenylhydrazine is fresh and has been stored properly. Distillation of phenylhydrazine before use can significantly improve reaction cleanliness.

    • Add a Mild Base: If using a hydrazine salt like phenylhydrazine hydrochloride, add one equivalent of a mild base such as sodium acetate (NaOAc) or potassium acetate (KOAc).[7] This neutralizes the strong acid (HCl) and buffers the reaction, preventing the formation of many colored impurities.

    • Purification: These colored impurities are often non-polar. During workup, washing the crude product with a solvent like toluene or hexanes can help remove some of the coloration before final purification by recrystallization or chromatography.[8]

Question 3: My TLC/NMR analysis suggests I have formed two different products. How is this possible and how can I synthesize the correct regioisomer?

Answer: The formation of two regioisomers is a classic challenge in Knorr synthesis when an unsymmetrical 1,3-dicarbonyl compound is used.[4]

  • Explanation of Regioselectivity: Phenylhydrazine has two different nitrogen atoms (the primary -NH2 and the secondary -NHPh). The initial condensation can occur at either of the two carbonyl groups of your dicarbonyl starting material. This leads to two different hydrazone intermediates, which then cyclize to form two distinct pyrazole regioisomers. The final product ratio is determined by a combination of steric and electronic factors that dictate which carbonyl is more reactive and which nitrogen is more nucleophilic.[9][10]

  • Strategies for Controlling Regioselectivity:

    • Use a Regiochemically-Locked Dicarbonyl: The most effective strategy is to use a starting material where the regiochemistry is pre-determined. For your target, instead of a symmetrical diketone, a key intermediate is ethyl 2-(phenylhydrazono)-3-oxobutanoate .[11][12][13] This intermediate is formed by reacting the diazonium salt of aniline with ethyl acetoacetate. The subsequent step is an intramolecular cyclization (a Fischer indole-type cyclization for pyrazoles) which can only form the desired product.

    • Modify Reaction Conditions: In some systems, changing the pH (acidic vs. basic conditions) can influence which nitrogen atom of the hydrazine acts as the primary nucleophile, thereby favoring one isomer over the other.[9] For phenylhydrazine, the primary -NH2 group is generally more nucleophilic.

    • Separation: If a mixture is unavoidable, the isomers can typically be separated by column chromatography on silica gel, though this reduces the overall effective yield of the desired product.

Experimental Protocols & Data

Optimized Protocol for this compound

This two-step protocol is designed to maximize yield and regioselectivity by forming a key hydrazone intermediate.

Step 1: Synthesis of Ethyl 2-(phenylhydrazono)-3-oxobutanoate [12]

  • In a flask, dissolve aniline (0.4 mmol) in a mixture of water (32 ml) and concentrated hydrochloric acid (100 ml).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (0.4 mmol in 50 ml water) to form the benzenediazonium chloride salt. Maintain the temperature at 0°C.

  • In a separate, larger beaker, prepare a solution of ethyl acetoacetate (0.4 mmol) and sodium acetate (1.2 mmol) in ethanol (300 ml) and ice water (1.0 L).

  • Rapidly pour the cold diazonium salt solution into the stirred ethyl acetoacetate solution.

  • Stir the resulting mixture at 0°C for 2.5 hours. A yellow precipitate will form.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the intermediate hydrazone.

Step 2: Cyclization to this compound [14]

  • Suspend the dried ethyl 2-(phenylhydrazono)-3-oxobutanoate (1 equivalent) in glacial acetic acid.

  • Heat the mixture under reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Table 1: Reaction Parameter Optimization Summary
ParameterConditionRationale / Expected Outcome
Solvent Glacial Acetic Acid, EthanolAcetic acid often serves as both solvent and catalyst. Ethanol is a good choice for less acidic conditions.[3][4]
Catalyst Glacial Acetic Acid (catalytic)Protonates carbonyls, activating them for nucleophilic attack and promoting dehydration.[5]
Temperature 80°C - RefluxIncreases reaction rate for both cyclization and dehydration steps, ensuring completion.[6]
Atmosphere Nitrogen or ArgonMinimizes oxidative degradation of phenylhydrazine, resulting in a cleaner reaction and higher yield.[7]
Workup Precipitation in Ice WaterThe organic product is typically insoluble in water, allowing for easy initial isolation from the polar solvent.[4]
Purification Recrystallization (Ethanol)Effective method for removing residual starting materials and soluble impurities.

FAQs (Frequently Asked Questions)

  • Q: How can I confirm the structure of my final product?

    • A: A combination of analytical techniques is recommended. 1H NMR and 13C NMR will confirm the carbon-hydrogen framework.[14] Mass Spectrometry (GC-MS or LC-MS) will confirm the molecular weight. FTIR spectroscopy can confirm the presence of key functional groups like the ester carbonyl (~1700-1720 cm-1).[14]

  • Q: My phenylhydrazine is dark. Can I still use it?

    • A: It is highly recommended to purify dark phenylhydrazine by vacuum distillation before use. Using discolored starting material is a primary cause of low yields and difficult purification due to tar formation.[8]

  • Q: What is the best way to monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexanes (e.g., 30:70 v/v). The product will be more polar than some starting materials but should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • Q: Can I use a different base besides sodium acetate when using phenylhydrazine HCl?

    • A: Yes, other non-nucleophilic, mild bases like potassium carbonate or triethylamine can also be used to neutralize the HCl. The key is to avoid strong bases (like NaOH), which could hydrolyze the ethyl ester functionality.[15]

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing common synthesis problems.

Troubleshooting_Workflow Troubleshooting Workflow for Pyrazole Synthesis start Problem Encountered: Low Yield / Impure Product check_tlc Analyze Crude by TLC/LCMS start->check_tlc incomplete Incomplete Reaction (Starting Material Present) check_tlc->incomplete SM Detected multiple_spots Multiple Products (Isomers/Byproducts) check_tlc->multiple_spots >1 Product Spot dark_color Dark/Tarry Mixture check_tlc->dark_color Baseline/Streaking sol_incomplete Increase Temp/Time Check Catalyst incomplete->sol_incomplete sol_isomers Control Regioselectivity: - Use Hydrazone Intermediate - Adjust pH multiple_spots->sol_isomers sol_dark Purify Hydrazine Use Inert Atmosphere Add Mild Base (e.g., NaOAc) dark_color->sol_dark purify Purify Product: Recrystallization or Column Chromatography sol_incomplete->purify sol_isomers->purify sol_dark->purify

Caption: A logical workflow for diagnosing and solving common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem Technical Support.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Reddit r/Chempros. (2024). Knorr Pyrazole Synthesis advice.
  • BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Shetty, et al. (n.d.).
  • Journal of Chemical Sciences. (2021).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Canadian Journal of Chemistry. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Fun, H. K., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)
  • Knorr Pyrazole Synthesis. (n.d.). Principle.
  • PrepChem.com. (n.d.). Synthesis of (a) 2(Phenylhydrazono)-3-oxo-butanoic acid ethyl ester (Formula II, R1 =phenyl).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • AIP Publishing. (2014).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016).
  • Fun, H. K., et al. (2009). Ethyl 2-[(4-chloro-phen-yl)
  • NIH - PMC. (n.d.).
  • Fun, H. K., et al. (2009). Ethyl 2-[(3-chlorophenyl)
  • BU CyberSec Lab. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.
  • PubMed. (n.d.).
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. (n.d.). Ethyl 3-oxo-2-(phenylhydrazono)butanoate.
  • MDPI. (n.d.). Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (6).

Sources

common side products in the synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a cornerstone reaction in medicinal chemistry, providing a key scaffold for numerous pharmaceutical agents. The most common route, a variant of the Knorr pyrazole synthesis, involves the condensation of ethyl acetoacetate with phenylhydrazine. While robust, this reaction is frequently plagued by the formation of side products that can complicate purification and reduce yields. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the mechanistic origins of impurities, and optimize their synthetic outcomes.

Understanding the Core Reaction: The Knorr Pyrazole Synthesis

The synthesis proceeds via the condensation of phenylhydrazine with the 1,3-dicarbonyl compound, ethyl acetoacetate. The reaction is typically catalyzed by acid and involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1]

Knorr Pyrazole Synthesis EAA Ethyl Acetoacetate Hydrazone Phenylhydrazone Intermediate EAA->Hydrazone Condensation (+ Acid Catalyst) PH Phenylhydrazine PH->Hydrazone Product Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate (Desired Product) Hydrazone->Product Intramolecular Cyclization & Dehydration (-H2O)

Caption: General workflow for the Knorr synthesis of the target pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the synthesis. Each FAQ provides a mechanistic explanation for the problem and a step-by-step guide to resolve it.

FAQ 1: My product is contaminated with an isomer. How can I identify and prevent it?

Question: I've successfully synthesized the product, but my NMR and chromatography show a significant impurity with the same mass. What is it, and how do I get rid of it?

Answer & Mechanistic Insight: This is the most common side product and is almost certainly the constitutional isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .[2] Its formation is a direct consequence of the regioselectivity of the Knorr synthesis.

Both ethyl acetoacetate (a β-ketoester) and phenylhydrazine are unsymmetrical. The initial condensation can occur in two ways:

  • Pathway A (Desired): The more nucleophilic terminal nitrogen (-NH2) of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. Subsequent cyclization leads to the desired 3-methyl-pyrazole.

  • Pathway B (Isomeric Side Product): The same nitrogen attacks the less electrophilic ester carbonyl, or the internal nitrogen (-NHPh) attacks the ketone. This pathway, following cyclization, results in the 5-methyl-pyrazole isomer.

The reaction outcome is highly dependent on the conditions, primarily pH.[3] Under neutral or basic conditions, the selectivity can be poor. Acid catalysis is crucial as it preferentially protonates the ketone carbonyl, making it significantly more electrophilic and directing the initial attack to favor Pathway A.[2]

Regioselectivity start Ethyl Acetoacetate + Phenylhydrazine pathA Pathway A: Attack at Ketone start->pathA Favored under Acidic Conditions pathB Pathway B: Attack at Ester start->pathB Competes under Neutral/Basic Conditions product_A Desired Product: Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate pathA->product_A product_B Isomeric Side Product: Ethyl 5-methyl-1-phenyl- 1H-pyrazole-4-carboxylate pathB->product_B

Caption: Competing reaction pathways leading to isomeric products.

Troubleshooting Protocol: Controlling Regioselectivity

  • Implement Acid Catalysis: If not already in use, add a catalytic amount of a protic acid. Glacial acetic acid is commonly used and effective.[1] Add 3-5 drops per 10 mmol of ethyl acetoacetate as a starting point.

  • Check Reagent Stoichiometry: Use a slight excess (1.1 equivalents) of phenylhydrazine to ensure the complete consumption of the β-ketoester, but avoid a large excess which can lead to other side products.

  • Solvent Selection: Standard solvents like ethanol can be effective. However, for reactions with poor selectivity, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). These solvents have been shown to dramatically improve regioselectivity in some pyrazole syntheses.

  • Temperature Control: Run the initial condensation at room temperature or slightly elevated temperatures (e.g., 50-60 °C). High temperatures can sometimes reduce selectivity.

  • Verification: Use 1H NMR to distinguish between the isomers. The chemical shifts of the methyl and pyrazole protons are distinct.

CompoundKey 1H NMR Signals (DMSO-d6)
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Isomer)~1.26 ppm (t, 3H, -OCH2CH 3), ~2.49 ppm (s, 3H, -CH 3), ~4.22 ppm (q, 2H, -OCH 2CH3), ~7.5 ppm (m, 5H, Ar-H), ~7.99 ppm (s, 1H, pyrazole-H)[2]
This compound (Desired)Characteristic shifts will differ, particularly for the pyrazole C-H and the C-methyl protons.
FAQ 2: The reaction mixture is dark red/brown and contains many impurities. What is causing this?

Question: My reaction works, but the crude product is a dark, oily mess that is difficult to purify. What is the source of the color and byproducts?

Answer & Mechanistic Insight: The intense color and formation of multiple minor impurities are often attributable to the instability of the phenylhydrazine starting material . Phenylhydrazine can undergo oxidation and self-condensation reactions, especially when heated or exposed to air and acid for prolonged periods.[4] These side reactions produce a variety of colored, often polymeric, byproducts that contaminate the desired product.

Troubleshooting Protocol: Minimizing Phenylhydrazine Degradation

  • Reagent Quality: Use freshly opened or purified phenylhydrazine. If the reagent is old or discolored (yellow/brown), it should be distilled under vacuum before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Controlled Temperature: Avoid excessive heating. While reflux is common, if discoloration is severe, try running the reaction at a lower temperature for a longer duration (e.g., 60-80 °C).

  • Reaction Time: Monitor the reaction by TLC. Once the starting materials are consumed, work up the reaction promptly. Extended reaction times can increase the formation of degradation products.

  • Purification Tip: If colored impurities are present, they can sometimes be removed by passing the crude product through a short plug of silica gel, eluting with a non-polar solvent like toluene or hexanes to wash away the color before eluting the product with a more polar solvent system (e.g., ethyl acetate/hexanes).

FAQ 3: My reaction has stalled at the hydrazone intermediate. How can I drive it to completion?

Question: TLC analysis shows a major spot that is not my starting material or product. Mass spectrometry suggests it's the condensed intermediate. How do I facilitate the final cyclization?

Answer & Mechanistic Insight: The reaction proceeds in two main stages: formation of the phenylhydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] The cyclization step, where the second nitrogen of the hydrazine attacks the ester carbonyl, is often the rate-limiting step and requires acid catalysis to activate the carbonyl group.[2] If the reaction medium is not sufficiently acidic, or if the temperature is too low, the hydrazone intermediate can accumulate.

Troubleshooting Protocol: Promoting Cyclization

  • Ensure Acid Catalysis: The most common reason for a stalled reaction is the absence of an acid catalyst. Add a few drops of glacial acetic acid or a similar protic acid to the reaction mixture.

  • Increase Temperature: Gently heat the reaction mixture. The cyclization step is an intramolecular nucleophilic acyl substitution, which is typically accelerated by heat. Refluxing in ethanol is a common condition to ensure the reaction goes to completion.[5]

  • Check for Water: While the reaction produces water, starting with anhydrous solvents is good practice. Excess water from wet reagents or solvents can potentially hinder the dehydration step.

  • Self-Validating Checkpoint: Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes). You should observe the disappearance of the starting materials and the intermediate spot, with the concurrent appearance of the final product spot.

Recommended General Purification Protocol

Once the reaction is complete, a robust purification strategy is essential to isolate the target compound from the isomeric side product and other impurities.

Step-by-Step Methodology:

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction (if necessary): Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution (to remove acid catalyst) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purification:

    • Recrystallization: This is the preferred method if a suitable solvent system can be found. Ethanol or ethanol/water mixtures are often effective for pyrazoles.[5] This can be highly effective at removing the isomeric impurity if there is a sufficient difference in solubility.

    • Flash Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel is the most reliable method for separating the desired product from the 5-methyl isomer and other impurities.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) typically provides good separation. Monitor fractions by TLC.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Blackwell Science.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8940-8943. [Link]

  • Patel, H. V., & Patel, P. S. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 27(3), 1169-1173.
  • Gomaa, M. A. M. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed and effective method for the purification of this compound is recrystallization, particularly from ethanol. For a closely related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, crystallization from ethanol yields a product with a melting point of 73-75°C.[1] This suggests that ethanol is an excellent solvent choice for this class of compounds. Column chromatography is a viable alternative, especially for removing closely related impurities or when dealing with oily products.

Q2: What are the likely impurities in my crude sample?

A2: The impurities in your crude product will largely depend on the synthetic route employed. For the common Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with phenylhydrazine, the primary impurities are likely to be:

  • Unreacted starting materials: Ethyl acetoacetate and phenylhydrazine.

  • Regioisomers: The reaction can potentially yield the undesired regioisomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The ratio of these isomers can be influenced by reaction conditions.

  • Side-products from self-condensation of starting materials.

  • Residual solvent from the reaction workup.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high. To remedy this, you can:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a lower-boiling point solvent or a mixed solvent system. For instance, an ethanol/water or ethyl acetate/hexane system can be effective.

  • Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.

  • Introduce a seed crystal of the pure compound, if available.

Q4: How can I effectively separate the desired product from its regioisomer?

A4: While recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers, column chromatography is the more reliable method for separating regioisomers. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or no crystal formation Too much solvent was used, resulting in a solution that is not saturated upon cooling.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent in which the compound has lower solubility at room temperature, or use a mixed-solvent system.
Crystals are colored Presence of colored impurities from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield.[2]
The compound itself may be slightly colored in its pure form.Check the literature for the expected appearance of the pure compound.
Oiling out The solution is too concentrated, or the melting point of the compound is below the boiling point of the solvent.Add more solvent to the hot solution and re-cool. Consider using a lower-boiling solvent or a mixed solvent system.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The mobile phase is either too polar or not polar enough.Systematically vary the polarity of the mobile phase. A common starting point for pyrazole derivatives is a mixture of ethyl acetate and hexane.
Compound streaking on the TLC plate The compound may be too polar for the mobile phase, or it could be acidic or basic, leading to strong interactions with the silica gel.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Co-elution of the product and impurities The polarity difference between the desired compound and the impurity is very small.Use a shallower gradient during elution or switch to a different solvent system. Sometimes, changing the stationary phase (e.g., using alumina instead of silica gel) can be effective.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a good starting point for the purification of this compound, based on methods for similar compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with varying ratios of ethyl acetate and hexane. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting the column with hexane, gradually increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC13H14N2O2-
Molecular Weight230.26 g/mol -
Melting Point (of a related isomer)73-75 °C[1]
AppearanceWhite to off-white solidGeneral observation for similar compounds

Table 2: Suggested Recrystallization Solvents

Solvent/Solvent SystemRationale
EthanolProven effective for similar pyrazole esters.[1]
IsopropanolSimilar properties to ethanol, may offer different solubility characteristics.
Ethyl Acetate/HexaneA good mixed-solvent system for controlling polarity and inducing crystallization.
TolueneCan be effective for aromatic compounds.
Ethanol/WaterThe addition of water as an anti-solvent can induce crystallization if the compound is highly soluble in pure ethanol.

Visualization

Decision Workflow for Purification Technique

Purification_Decision start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_oily->column_chromatography Yes is_pure Is the solid pure by TLC/NMR? recrystallization->is_pure pure_solid Pure Solid Product column_chromatography->pure_solid is_pure->column_chromatography No is_pure->pure_solid Yes Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_crystals Crystals are Colored start->colored_crystals solution1 Add more solvent Use mixed-solvent system Scratch flask/add seed crystal oiling_out->solution1 Troubleshoot solution2 Concentrate solution Change solvent Induce nucleation no_crystals->solution2 Troubleshoot solution3 Use activated charcoal Check literature for expected color colored_crystals->solution3 Troubleshoot successful_crystallization Pure Crystals Obtained solution1->successful_crystallization solution2->successful_crystallization solution3->successful_crystallization

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Knorr Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-tested insights into overcoming common challenges encountered during this cornerstone reaction of heterocyclic chemistry. The following structured question-and-answer guide addresses specific experimental issues, explains the underlying chemical principles, and offers actionable solutions.

Section 1: Reaction Yield and Completion

Q1: My Knorr pyrazole synthesis is resulting in a low yield or is not going to completion. What are the likely causes and how can I improve the outcome?

Low yields are a frequent issue and can be traced back to several factors, from suboptimal reaction conditions to the purity of the starting materials.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The primary reason for low yields is often that the reaction has not reached completion. The condensation of a 1,3-dicarbonyl compound with a hydrazine is a multi-step process, and ensuring all starting material is consumed is critical.[1]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[1][2][3] A common mobile phase for TLC is a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate/70% hexane).[2][3] If starting material is still present, consider increasing the reaction time or temperature.[1] Many Knorr syntheses are heated to reflux for 1 hour or more to ensure completion.[2][4]

  • Suboptimal pH and Catalysis: The Knorr synthesis is typically acid-catalyzed.[2][5][6][7] The catalyst facilitates both the initial condensation to a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2][7][8] However, the pH must be carefully controlled.

    • Solution: For most reactions, a catalytic amount of a weak acid like glacial acetic acid is sufficient.[2][3][9] If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction medium can become too acidic, potentially leading to side reactions.[9] In such cases, adding a mild base like sodium acetate can buffer the system.[9] The optimal pH may require empirical determination for your specific substrates.[9]

  • Reaction Temperature: While many Knorr reactions are exothermic, some substrate combinations require heating to proceed at an efficient rate.[4][9]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Heating at 100°C or to the reflux temperature of the solvent is a common strategy.[2][3] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[1]

  • Purity of Reagents: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to the formation of undesired side products, complicating purification and lowering the yield of the target molecule.[10]

    • Solution: Ensure your starting materials are of high purity. If necessary, purify the 1,3-dicarbonyl compound by distillation or recrystallization before use. Use fresh, high-purity hydrazine.

Section 2: Side Products and Impurities

Q2: My reaction mixture has developed a strong yellow or red color, and I'm observing multiple spots on my TLC plate. What are these impurities and how can I prevent them?

The formation of colored impurities and side products is a common observation, often stemming from the reactivity of the hydrazine starting material and competing reaction pathways.

Causality and Troubleshooting Steps:

  • Hydrazine Decomposition/Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored byproducts. This is particularly true for reactions run in the presence of air.

    • Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of impurities arising from oxidative processes.[11]

  • Regioselectivity Issues: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either of the two different carbonyl carbons. This can lead to the formation of two regioisomeric pyrazole products, which can be difficult to separate.[2][12]

    • Solution: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[2] The more electrophilic (less sterically hindered) carbonyl group is generally attacked first. Careful selection of reaction conditions and sometimes, a multi-step approach to control the initial condensation, may be necessary to favor one isomer.[13]

  • Incomplete Cyclization: The intermediate hydrazone may be stable under certain conditions and fail to cyclize efficiently, leading to a mixture of starting materials, intermediate, and product.

    • Solution: As discussed in Q1, ensure adequate catalysis (acidic conditions) and temperature to promote the intramolecular cyclization and subsequent dehydration.[8]

Section 3: Experimental Protocols and Workflows

General Experimental Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a pyrazole derivative and should be optimized for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, 1-propanol, glacial acetic acid)

  • Acid catalyst (e.g., glacial acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[3][4]

  • Reagent Addition: Slowly add the hydrazine derivative to the stirred solution. Note that this addition can be exothermic.[4][7]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3][7]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C or reflux) and maintain for the required time (typically 1-2 hours).[2][4][7]

  • Reaction Monitoring: Monitor the consumption of the starting materials by TLC.[2][3]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by vacuum filtration.[4] Often, the product is induced to crystallize by adding water or an anti-solvent like diethyl ether.[2][4][14]

  • Purification: The crude product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture.[4]

ParameterTypical Range/ValueNotes
Temperature Room Temp. to RefluxSubstrate dependent; heating often required.[2][4]
Reaction Time 1 - 4 hoursMonitor by TLC to determine completion.[2][11]
Solvent Ethanol, Acetic AcidProtic solvents are common.[3][4][9]
Catalyst Glacial Acetic AcidA few drops are usually sufficient.[3][7]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Knorr pyrazole synthesis.

Knorr_Troubleshooting start Start | Low Yield or Impurities check_completion Check Reaction Completion | (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Action: | - Increase Time/Temp - Check Catalyst incomplete->increase_time_temp check_impurities Analyze Impurities | (TLC/NMR) complete->check_impurities increase_time_temp->check_completion Re-evaluate regioisomers Regioisomers Present? check_impurities->regioisomers colored_byproducts Colored Byproducts? check_impurities->colored_byproducts optimize_conditions Action: | - Modify pH - Screen Solvents regioisomers->optimize_conditions Yes purification Proceed to Purification regioisomers->purification No inert_atmosphere Action: | - Use Inert Atmosphere - Purify Reagents colored_byproducts->inert_atmosphere Yes colored_byproducts->purification No optimize_conditions->purification inert_atmosphere->purification

Caption: A decision-making flowchart for troubleshooting the Knorr pyrazole synthesis.

Section 4: Reaction Mechanism

Q3: Can you illustrate the mechanism of the Knorr pyrazole synthesis and highlight the key steps where problems can occur?

Understanding the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through two main stages: formation of a hydrazone intermediate and subsequent cyclization/dehydration.

Knorr_Mechanism cluster_reactants Reactants cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Cyclization & Dehydration R1_CO_CH2_COR2 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Protonation Protonation of Carbonyl (Acid Catalyst) R1_CO_CH2_COR2->Protonation R3_NH_NH2 Hydrazine (R3-NH-NH2) Nucleophilic_Attack Nucleophilic Attack by Hydrazine R3_NH_NH2->Nucleophilic_Attack Protonation->Nucleophilic_Attack Hydrazone_Formation Hydrazone Intermediate Nucleophilic_Attack->Hydrazone_Formation Intramolecular_Attack Intramolecular Attack Hydrazone_Formation->Intramolecular_Attack Rate-determining step (often) Cyclic_Intermediate Cyclic Intermediate (Hemiaminal) Intramolecular_Attack->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Product Pyrazole Product Dehydration->Product

Caption: The general mechanism of the Knorr pyrazole synthesis.

Key Mechanistic Steps and Potential Pitfalls:

  • Initial Condensation: The reaction begins with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups to form a hydrazone.[2][7]

    • Pitfall: If the acid catalyst is absent or insufficient, this step can be slow or stall.[8] Conversely, if an unsymmetrical dicarbonyl is used, this step controls the regiochemical outcome.[2][12]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion.[7]

    • Pitfall: This step is often rate-limiting. Electronic or steric hindrance can slow down this cyclization. Insufficient heating or improper pH can cause the reaction to stall at the hydrazone intermediate stage.[12]

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[2][7]

    • Pitfall: This step is typically fast and irreversible, driving the reaction to completion. Problems at this stage are rare, but if the cyclic intermediate is unusually stable, forcing conditions (stronger acid, higher temperature) might be needed.

By understanding these steps, you can more effectively diagnose whether an issue lies with the initial condensation (a catalyst or regioselectivity problem) or the cyclization (a temperature or steric/electronic problem).

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyrazole Synthesis from 1,3-Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the classical and highly versatile Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While this reaction is known for its robustness, achieving high yields, purity, and desired regioselectivity can present significant challenges.[4][5]

This document provides in-depth, field-proven insights through a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues and rationally design optimized reaction conditions.

Part 1: Core Principles & Reaction Mechanism

Understanding the reaction mechanism is the first step toward effective troubleshooting. The Knorr synthesis is a robust method for creating the pyrazole core, a privileged scaffold in medicinal chemistry.[1][3][6][7]

FAQ: What is the fundamental mechanism of pyrazole synthesis from 1,3-dicarbonyls?

The reaction is a cyclocondensation that typically proceeds under acidic conditions.[3][8][9] The mechanism can be broken down into three primary stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3][8][10] Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating this attack. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion.[3] This step forms a five-membered heterocyclic intermediate.

  • Dehydration & Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[3][8]

G Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General workflow of the Knorr pyrazole synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during pyrazole synthesis.

Issue 1: Low Reaction Yield

FAQ: My pyrazole synthesis is giving a low yield. What are the common causes and how can I fix this?

Low yields are a frequent problem and can stem from several factors, including incomplete reactions, competing side reactions, or suboptimal reaction conditions.[11]

Common Causes & Solutions:

  • Inadequate Catalyst: The reaction is typically acid-catalyzed.[8][9] If the reaction is sluggish or stalling, the amount or type of acid may be insufficient. Glacial acetic acid is a common choice, but stronger acids like HCl or H₂SO₄ can be used cautiously.[10]

    • Expert Tip: When using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction can become too acidic, potentially promoting side reactions.[12] Adding one equivalent of a mild base like sodium acetate can buffer the system and improve the outcome.[12]

  • Suboptimal Temperature: While many condensations proceed well at room temperature or with gentle heating (e.g., reflux in ethanol), some less reactive substrates may require higher temperatures to drive the reaction to completion. However, excessive heat can lead to decomposition and the formation of colored impurities.[11]

  • Solvent Choice: The solvent plays a critical role. Polar protic solvents like ethanol or acetic acid are standard as they effectively solvate the reactants and intermediates.[5] For certain substrates, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields.[5]

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[13][14][15][16]

Data Summary: Effect of Conditions on Yield

ParameterConditionExpected Outcome on YieldRationale & References
Catalyst No AcidVery low / No reactionAcid is required to activate the carbonyl group for nucleophilic attack.[8][9]
Acetic AcidGood (Standard)Provides the necessary protonation without being overly harsh.[10]
Strong Acid (HCl)VariableCan accelerate the reaction but may also promote side product formation.
Temperature Room TempSubstrate dependentOften sufficient for reactive dicarbonyls and hydrazines.
Reflux (Ethanol)Good (Standard)Provides energy to overcome activation barriers for most substrates.
Microwave (100-150°C)Often ExcellentRapid heating accelerates reaction rates significantly.[15]
Solvent EthanolGood (Standard)Common protic solvent, effective for many variations.[5]
Acetic AcidGoodOften used as both solvent and catalyst.
TFE / HFIPCan improve yield/regioselectivityFluorinated alcohols can uniquely influence reaction pathways.[17]
Issue 2: Poor Regioselectivity with Unsymmetrical Substrates

FAQ: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I control the outcome?

This is one of the most significant challenges in pyrazole synthesis.[4] When an unsymmetrical dicarbonyl (e.g., benzoylacetone) reacts with a substituted hydrazine, the initial attack can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole isomers that are often difficult to separate.[4][18][19]

Controlling Factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is key. An electron-withdrawing group (like CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][18]

  • Steric Hindrance: A bulky group on the dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl center.[4]

  • Reaction pH (The Critical Factor): The pH of the reaction medium is paramount. It can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine and protonate the carbonyls differently.

    • Under Acidic Conditions: The more basic, terminal -NH₂ group of the hydrazine is preferentially protonated, making it less nucleophilic. The attack then proceeds through the less basic, internal -NHR group.

    • Under Neutral/Basic Conditions: The terminal -NH₂ group is the more nucleophilic and will be the primary site of attack.

G cluster_0 Competing Pathways for Unsymmetrical Dicarbonyl Reactants R1-CO-CH2-CO-R2 + H2N-NHR3 PathwayA Attack at C1 (R1-CO) Reactants->PathwayA Favored by: - R1 is less hindered - R1 has EWG - Specific pH PathwayB Attack at C2 (R2-CO) Reactants->PathwayB Favored by: - R2 is less hindered - R2 has EWG - Different pH ProductA Isomer A PathwayA->ProductA ProductB Isomer B PathwayB->ProductB

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Expert Strategy: A study highlighted that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent can dramatically increase regioselectivity compared to standard solvents like ethanol.[17] This is a powerful tool for directing the reaction towards a single isomer.

Issue 3: Impurities and Discoloration

FAQ: My reaction mixture turns dark yellow/red and the final product is impure. What's happening?

Discoloration is a very common observation, often described as a "sinful yellow/red," especially when using hydrazine salts like phenylhydrazine hydrochloride.[12][20] This is typically due to the formation of colored impurities from side reactions or the degradation of the hydrazine starting material.[12][20]

Troubleshooting Steps:

  • Neutralize Hydrazine Salts: If you are using a hydrazine salt (e.g., hydrochloride), the resulting acidity can promote the formation of byproducts. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the excess acid and lead to a much cleaner reaction.[12]

  • Use an Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative processes that lead to colored impurities.[12]

  • Purification Strategy:

    • Washing: Colored impurities can often be removed during the workup. Washing the crude organic extract or the isolated solid with a non-polar solvent like toluene or hexanes can help remove some of the coloration before final purification.[12][20]

    • Crystallization: Recrystallization is a powerful technique for purifying the final pyrazole product.[3] Choosing an appropriate solvent system is critical. A patent for pyrazole purification suggests dissolving the crude product and forming an acid addition salt (e.g., with HCl or H₂SO₄), which can then be selectively crystallized to remove neutral impurities.[21][22]

    • Chromatography: If crystallization fails or isomers are present, column chromatography on silica gel is the standard method for separation.[19]

Issue 4: Scale-Up Challenges

FAQ: My reaction worked perfectly on a 1-gram scale, but failed when I tried to scale up to 50 grams. What went wrong?

Scaling up a reaction is not always linear and introduces new challenges, primarily related to mass and heat transfer.[11]

Key Scale-Up Considerations:

  • Heat Management: The condensation reaction is often exothermic.[11] On a small scale, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation much less efficient.[11] This can lead to an uncontrolled temperature rise, promoting side reactions and degradation.

    • Solution: Use a jacketed reactor with controlled cooling and ensure slow, portion-wise addition of one reactant (usually the hydrazine) to the other to manage the exotherm.[11]

  • Mixing Efficiency: Inadequate stirring in a large vessel can create localized "hot spots" or areas of high reactant concentration, which also leads to impurity formation.[11]

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure vigorous and homogenous mixing throughout the reaction volume.

Part 3: Experimental Protocols

The following is a representative protocol that can be adapted as a starting point.

Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, via the condensation of ethyl acetoacetate and phenylhydrazine.[3]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic.[3]

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: After 1 hour, remove the heat source and allow the resulting syrup to cool in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir or scratch the flask vigorously to induce crystallization of the crude product.[3]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure product can be obtained by recrystallization from a suitable solvent like ethanol.[3]

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6536. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). Molecules, 25(21), 5038. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). RSC Publishing. Retrieved from [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(15), 4994. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). Organic Letters, 2(20), 3107-3109. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10149–10160. Retrieved from [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2855-2858. Retrieved from [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie, 130(36), 11808-11813. Retrieved from [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(6), 717-753. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(10), 1269. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2020). ResearchGate. Retrieved from [Link]

Sources

minimizing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Regioisomer Formation

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your experiments. This guide is dedicated to one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis.

The formation of unwanted regioisomers can lead to tedious purification steps, reduced yields of the desired product, and complications in downstream applications, particularly in drug discovery where isomeric purity is paramount. This resource is structured to help you diagnose issues, understand the causative factors, and implement field-proven strategies to achieve high regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when dealing with pyrazole regioselectivity.

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the most common synthetic route, the Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine.[1][2] The hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl has two non-equivalent carbonyl groups. The initial nucleophilic attack can occur from either nitrogen onto either carbonyl, leading to two potential reaction pathways and, ultimately, two different regioisomeric products.[3]

Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, pharmacological properties, and toxicological profiles.[4] For drug development and materials science, obtaining a single, pure isomer is often a regulatory and functional necessity.

Q2: I am using the standard Knorr synthesis (1,3-dicarbonyl + hydrazine). What are the primary factors that dictate which regioisomer will be the major product?

A2: The regiochemical outcome of the Knorr synthesis is a delicate balance of electronic, steric, and reaction environment factors.[3][5] Understanding these allows you to manipulate the reaction to favor your desired product.

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is paramount. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity (positive character) of the adjacent carbonyl carbon, making it a more favorable target for nucleophilic attack.[3][4] Conversely, electron-donating groups decrease its reactivity.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile.[4] The reaction will preferentially occur at the less sterically hindered carbonyl center.

  • Reaction pH: The acidity or basicity of the medium is a powerful control element. Under acidic conditions, the hydrazine's nitrogen atoms can be protonated. This alters the relative nucleophilicity of the two nitrogens, which can invert the regioselectivity compared to neutral or basic conditions.[3][4][6]

  • Solvent Choice: The solvent can dramatically influence the regioisomeric ratio by stabilizing certain transition states over others.[7] This is one of the most effective and easily adjustable parameters for optimization.

Q3: How can I predict the major regioisomer based on my starting materials?

A3: Prediction involves analyzing the interplay of the factors mentioned above.

  • Identify the more electrophilic carbonyl: Look for adjacent electron-withdrawing groups on your 1,3-dicarbonyl. This is often the primary directing factor.

  • Identify the more nucleophilic nitrogen: In a monosubstituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic and less sterically hindered.

  • Combine the effects: The reaction is typically initiated by the attack of the more nucleophilic nitrogen onto the more electrophilic (and less sterically hindered) carbonyl carbon.

However, this is a simplified model. Kinetic vs. thermodynamic control can also play a role, and surprising outcomes are common. The most reliable approach is to use this analysis as a starting point and then optimize the reaction conditions empirically.

Troubleshooting Guides & Optimization Strategies

This section provides actionable advice for common experimental problems in a direct question-and-answer format.

Q4: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A4: A 1:1 ratio indicates that the competing reaction pathways have very similar energy barriers. This typically happens when the electronic and steric differences between the two carbonyl groups are minimal. Your primary goal is to amplify these differences using the reaction conditions.

Primary Strategy: Solvent Modification

This is the most impactful and often simplest modification. Traditional solvents like ethanol frequently give poor regioselectivity.[8]

  • Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[9]

  • Causality: Fluorinated alcohols possess unique properties, including high hydrogen-bond donating ability and low nucleophilicity. They can selectively stabilize the key intermediates and transition states of one reaction pathway over the other, dramatically enhancing the formation of a single isomer.[7][8] Studies have shown that switching from ethanol to TFE or HFIP can improve regioisomeric ratios from ~1:1 to >99:1.

// Nodes start [label="Start: Poor Regioselectivity\n(e.g., 1:1 ratio)", fillcolor="#FBBC05"]; check_solvent [label="Is the solvent a\nfluorinated alcohol (TFE, HFIP)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; change_solvent [label="Action: Change solvent to TFE or HFIP.\nMonitor reaction at room temperature.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Is the reaction pH controlled\n(acidic or basic)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; add_acid [label="Action: Add catalytic acid\n(e.g., AcOH, TFA).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is the reaction run\nat elevated temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; lower_temp [label="Action: Lower reaction temperature\nto 0°C or room temp.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Success: High Regioselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider Alternative Synthesis Routes\n(e.g., 1,3-dipolar cycloaddition)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_solvent; check_solvent -> change_solvent [label="No"]; check_solvent -> check_ph [label="Yes"]; change_solvent -> success [label="Often sufficient"]; check_ph -> add_acid [label="No"]; check_ph -> check_temp [label="Yes"]; add_acid -> success; check_temp -> lower_temp [label="Yes"]; check_temp -> fail [label="No"]; lower_temp -> success; }

Caption: Troubleshooting workflow for poor pyrazole regioselectivity.

Q5: The undesired regioisomer is the major product. How can I reverse the selectivity?

A5: This situation implies that the inherent electronic and steric factors of your substrates favor the unwanted product under your current conditions. To reverse this, you need to fundamentally alter the reaction mechanism or the nature of the nucleophile.

Primary Strategy: pH Control

  • Recommendation: If your reaction is run under neutral or basic conditions, try adding a catalytic amount of acid (e.g., acetic acid, trifluoroacetic acid). Conversely, if you are using acidic conditions, try running the reaction with a base (e.g., triethylamine) or under neutral conditions.

  • Causality: The two nitrogen atoms of a substituted hydrazine (R-NH-NH₂) have different basicities. In an acidic medium, protonation can occur, which changes their relative nucleophilicity. The terminal -NH₂ is typically more basic and will be protonated first, reducing its nucleophilicity and potentially forcing the reaction to proceed through the less nucleophilic -NHR- nitrogen, thereby leading to the other regioisomer.[5][10]

// Node Definitions sub [label="Unsymmetrical\n1,3-Dicarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; hyd [label="Substituted\nHydrazine\nR-NH-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"];

pathA [label=" Pathway A|Attack from terminal NH₂", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; pathB [label=" Pathway B|Attack from substituted NH", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"];

prodA [label="Regioisomer A", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; prodB [label="Regioisomer B", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for branching sub -> {pathA, pathB} [style=invis]; hyd -> {pathA, pathB} [style=invis];

// Edges pathA:f0 -> prodA [label="Favored under\nNeutral/Basic Conditions\n(Higher Nucleophilicity)", color="#34A853"]; pathB:f0 -> prodB [label="Favored under\nAcidic Conditions\n(Protonation of NH₂)", color="#EA4335"]; }

Caption: Competing pathways in Knorr pyrazole synthesis.

Experimental Protocols & Data

This section provides a detailed protocol for the most common optimization strategy and reference data.

Protocol 1: Regiocontrol Using Fluorinated Alcohols

This protocol describes the synthesis of a pyrazole from a generic 1,3-diketone and methylhydrazine, where traditional methods give poor selectivity.

Objective: To synthesize the desired pyrazole regioisomer with >95:5 selectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.1 M.

  • Reagent Addition: Begin stirring the solution at room temperature (20-25°C). Add methylhydrazine (1.1 eq) dropwise to the solution over 1 minute.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed.

  • Workup: Once the reaction is complete, remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be of high purity. If necessary, purify the residue by flash column chromatography on silica gel.

  • Analysis: Dissolve a small sample of the crude product in a deuterated solvent and acquire a ¹H NMR spectrum. Determine the regioisomeric ratio by integrating characteristic, well-resolved peaks corresponding to each isomer.

Data Summary: Solvent Effect on Regioselectivity

The following table summarizes experimental data from literature, demonstrating the dramatic effect of solvent choice on the reaction of various 1,3-diketones with methylhydrazine.[8]

1,3-Diketone Substituents (R¹, R³)SolventRegioisomeric Ratio (Isomer 1 : Isomer 2)Reference
Aryl, CF₃Ethanol (EtOH)Low selectivity, often favoring undesired isomer
Aryl, CF₃Trifluoroethanol (TFE)85 : 15[8]
Aryl, CF₃Hexafluoroisopropanol (HFIP)>99 : 1
2-Furyl, C₂F₅Ethanol (EtOH)40 : 60
2-Furyl, C₂F₅Hexafluoroisopropanol (HFIP)>99 : 1
Phenyl, MethylEthanol (EtOH)~2 : 1
Phenyl, MethylHexafluoroisopropanol (HFIP)99 : 1

Note: Isomer 1 generally refers to the product where the N-methyl group is adjacent to the R³ substituent. The key takeaway is the consistent and dramatic improvement in selectivity when switching to fluorinated alcohols.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3525-3529. [Link]

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF on ResearchGate. [Link]

  • Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4380-4383. [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. . [Link]

  • Li, R-P., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Taylor, J. E., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Lee, K. Y., & Kim, J. N. (2009). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University Institutional Repository. [Link]

  • Wan, Y., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3123. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]

  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF on ResearchGate. [Link]

  • ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate Figure. [Link]

  • Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 57(36), 11634-11638. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. chemhelpasap.com. [Link]

Sources

Technical Support Center: Resolving Common Issues in Pyrazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the cyclocondensation synthesis of pyrazoles. The following resources offer direct, actionable advice to enhance your experimental success, ensuring both high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Section 1: Reaction Initiation & Completion Issues

Q1: My pyrazole synthesis reaction fails to start or stalls. What are the likely causes and how can I resolve this?

A1: A stalled or non-initiating reaction is a common hurdle that can often be traced back to several key factors related to reactants, catalysts, or the reaction environment.

  • Inactive Hydrazine Reagent: Hydrazine and its derivatives can degrade over time, especially if not stored properly.

    • Troubleshooting:

      • Verify Purity: Use a fresh bottle of hydrazine or purify older stock by distillation.

      • Use of Salts: If using a hydrazine salt (e.g., hydrochloride), ensure the appropriate base (e.g., sodium acetate) is used to liberate the free hydrazine in situ.[1]

  • Inactive 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material may be impure or have decomposed.

    • Troubleshooting:

      • Confirm Integrity: Check the purity of the dicarbonyl compound using techniques like NMR or melting point analysis.

      • In Situ Generation: For particularly unstable 1,3-dicarbonyls, consider generating them in situ from a ketone and an acid chloride immediately before the addition of hydrazine.[2][3]

  • Absence or Inappropriateness of a Catalyst: While some cyclocondensations proceed thermally, many require a catalyst to facilitate the reaction.[2]

    • Troubleshooting:

      • Acid Catalysis: For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often sufficient. For less reactive substrates, stronger acids such as HCl or H₂SO₄ can accelerate the crucial dehydration steps.[4][5]

      • Microwave-Assisted Synthesis: This technique can significantly improve yields and reduce reaction times, particularly for sluggish reactions.[4]

  • Inappropriate Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.

    • Troubleshooting:

      • Solubility Check: Ensure both the hydrazine and dicarbonyl compound are soluble in the chosen solvent at the reaction temperature.

      • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol are common, but aprotic polar solvents such as DMF or DMSO can sometimes be more effective.[2][6]

      • Moisture Content: Ensure the use of a dry solvent, as water can sometimes hinder the reaction.

Section 2: Low Yield & Byproduct Formation

Q2: I'm observing a very low yield of my desired pyrazole. How can I optimize the reaction for better conversion?

A2: Low yields are a frequent issue and can often be rectified by systematically optimizing the reaction conditions and considering the nature of your substrates.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature Adjustment: Many cyclocondensations benefit from heating. Refluxing the reaction mixture is a common strategy.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion.[4]

      • Catalyst Optimization: The type and amount of catalyst can dramatically impact the yield. Experiment with different acid or base catalysts and vary their concentrations.[2][4]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Control of Reaction Temperature: Overheating can sometimes lead to the formation of degradation products.

      • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q3: My reaction mixture has turned a deep yellow or red. Is this normal, and what does it indicate?

A3: The development of a deep yellow or red color is a common observation in Knorr-type pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][7] This is often due to the formation of colored impurities from the hydrazine starting material.

  • Troubleshooting:

    • Addition of a Mild Base: If you are using a hydrazine salt, the reaction medium can become acidic, which may promote the formation of these colored byproducts. The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

    • Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene may help in removing some of the coloration.[1]

Section 3: Regioselectivity Issues

Q4: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclocondensation?

A4: The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[8][9] The regiochemical outcome is influenced by a combination of electronic and steric effects, as well as the reaction conditions.

  • Understanding the Controlling Factors:

    • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[9]

    • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the initial attack to the less hindered carbonyl group.[9]

    • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[9]

  • Strategies for Controlling Regioselectivity:

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the preference for one regioisomer compared to traditional solvents like ethanol.[8][10]

    • pH Control: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can reverse the selectivity compared to neutral or basic conditions.[9]

    • Temperature: In some cases, lower temperatures may favor the formation of one regioisomer over the other.

Parameter Effect on Regioselectivity Recommended Action
Solvent Can significantly alter the reactivity of the carbonyl groups.Consider using fluorinated alcohols (TFE, HFIP) to enhance selectivity.[8][10]
pH Affects the nucleophilicity of the hydrazine nitrogens.Experiment with acidic, neutral, and basic conditions to favor the desired isomer.[9]
Temperature Can influence the kinetic vs. thermodynamic product ratio.Run reactions at various temperatures to determine the optimal condition for the desired regioisomer.
Substituents Electronic and steric nature of substituents on both reactants.Judicious choice of protecting groups or modifying substituents can direct the reaction pathway.
Section 4: Purification Challenges

Q5: I am having difficulty purifying my pyrazole product from the reaction mixture. What are some effective purification strategies?

A5: Purification of pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, byproducts, or regioisomers.

  • Chromatographic Techniques:

    • Column Chromatography: This is the most common method for purifying pyrazoles. The choice of solvent system (eluent) is crucial for achieving good separation. A systematic approach to solvent screening is recommended.

    • Preparative TLC/HPLC: For small-scale reactions or when isomers are difficult to separate, preparative techniques can be employed.

  • Crystallization:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.

    • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral organic impurities, and then neutralizing to recover the purified pyrazole.

  • Dealing with Colored Impurities:

    • As mentioned previously, washing the crude product with a non-polar solvent like toluene can help remove some colored byproducts.[1] Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, add one equivalent of a mild base (e.g., sodium acetate).

  • Catalyst Addition: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazole synthesis.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Side_Products Side Products / Impurities Start->Side_Products Regioisomer_Mix Regioisomer Mixture Start->Regioisomer_Mix No_Reaction No Reaction / Stalling Start->No_Reaction Monitor_Reaction Monitor_Reaction Low_Yield->Monitor_Reaction Monitor with TLC/LC-MS Check_Temp Check_Temp Side_Products->Check_Temp Lower reaction temperature Modify_Solvent Modify_Solvent Regioisomer_Mix->Modify_Solvent Use fluorinated alcohols (TFE/HFIP) Check_Reagents Check_Reagents No_Reaction->Check_Reagents Verify reactant purity & activity Check_Catalyst Check_Catalyst Check_Reagents->Check_Catalyst Ensure catalyst presence & suitability Check_Solvent Check_Solvent Check_Catalyst->Check_Solvent Confirm reactant solubility & solvent dryness Optimize_Conditions Optimize Temp, Time, Catalyst Check_Solvent->Optimize_Conditions Increase temperature / reaction time Success Successful Synthesis Optimize_Conditions->Success Monitor_Reaction->Optimize_Conditions Inert_Atmosphere Inert_Atmosphere Check_Temp->Inert_Atmosphere Use inert atmosphere (N2/Ar) Purification_Strategies Column Chromatography, Recrystallization, Acid-Base Extraction Inert_Atmosphere->Purification_Strategies Employ advanced purification Purification_Strategies->Success Control_pH Control_pH Modify_Solvent->Control_pH Adjust pH (acidic/basic) Vary_Temp Vary_Temp Control_pH->Vary_Temp Vary reaction temperature Vary_Temp->Success

Caption: A decision-making workflow for troubleshooting common pyrazole synthesis issues.

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Betcke, I., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. [Link]

  • Faisel, W. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Betcke, I., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (2011).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (2018). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Reddit. (2022). Knorr Pyrazole Synthesis advice. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative, more sustainable, and efficient catalytic systems for this important synthetic transformation. Here, we delve into the practical aspects of using these novel catalysts, addressing common challenges and frequently asked questions to ensure the successful implementation of these methods in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts to traditional methods for pyrazole synthesis?

A1: Traditional methods for pyrazole synthesis, such as the Knorr synthesis, often rely on stoichiometric amounts of acid or base catalysts, which can lead to issues with product purification, waste generation, and harsh reaction conditions. Alternative catalysts, particularly heterogeneous nanocatalysts (e.g., nano-ZnO, magnetic nanoparticles) and recyclable homogeneous catalysts (e.g., ionic liquids), offer several advantages, including high catalytic efficiency, milder reaction conditions, easier product isolation, and the potential for catalyst recycling, aligning with the principles of green chemistry.[1][2][3][4]

Q2: What are the most promising alternative catalysts for the synthesis of this compound?

A2: Several classes of alternative catalysts have shown significant promise. These include:

  • Nano-ZnO: This catalyst is lauded for its high efficiency, low cost, and environmentally friendly nature. It can effectively catalyze the condensation reaction in green solvents like water or even under solvent-free conditions.[3][5][6][7]

  • Magnetic Nanoparticles (e.g., Fe3O4-based): These catalysts offer the unique advantage of easy separation from the reaction mixture using an external magnet, simplifying purification and allowing for straightforward recycling.[8][9][10][11][12]

  • Ionic Liquids: Certain ionic liquids, particularly those with magnetic properties, can act as both the solvent and the catalyst, facilitating a clean reaction with easy catalyst recovery.[13]

Q3: How do I choose the best alternative catalyst for my specific needs?

A3: The choice of catalyst depends on several factors:

  • Scale of reaction: For large-scale synthesis, the cost and reusability of the catalyst are critical. Magnetic nanoparticles are particularly advantageous here.

  • Available equipment: Some methods, like those utilizing microwave irradiation in conjunction with nanocatalysts, can significantly reduce reaction times but require specific equipment.

  • Downstream processing: If ease of purification is a priority, a heterogeneous catalyst that can be easily filtered or magnetically separated is ideal.

  • Environmental considerations: If minimizing solvent use is a goal, solvent-free methods using solid catalysts or ionic liquids are excellent choices.[14][15]

Q4: Can these alternative catalysts be reused? If so, how many times?

A4: A significant advantage of many of these alternative catalysts is their reusability. For instance, Fe3O4-based magnetic nanocatalysts have been shown to be recyclable for up to seven cycles without a significant loss of catalytic activity.[1] Similarly, ZnO nanoparticles can be recovered and reused multiple times.[3][16] The exact number of cycles will depend on the specific catalyst and the reaction conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with alternative catalysts for the synthesis of this compound.

Issue 1: Low Product Yield
  • Possible Cause 1: Inactive Catalyst. The catalytic activity of nanoparticles can be affected by their synthesis method, particle size, and surface area.

    • Solution: Ensure your catalyst is properly synthesized and characterized (e.g., via XRD, TEM, BET analysis).[9][12][14] If you are using a commercial catalyst, follow the storage and handling instructions carefully. For reusable catalysts, ensure they are properly washed and dried between runs to remove any adsorbed species that might poison the catalytic sites.

  • Possible Cause 2: Suboptimal Reaction Conditions. Factors such as temperature, solvent, and catalyst loading play a crucial role in reaction efficiency.

    • Solution: Systematically optimize the reaction conditions. Create a small experimental design to test different temperatures, solvents (or solvent-free conditions), and catalyst concentrations. For example, while many nanocatalyst systems work well at room temperature, some may benefit from gentle heating.[17][18]

  • Possible Cause 3: Poor Quality of Starting Materials. Impurities in the ethyl acetoacetate or phenylhydrazine can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity starting materials. Ensure that the ethyl acetoacetate has not undergone significant self-condensation.

Issue 2: Formation of Side Products, Including Regioisomers
  • Possible Cause 1: Lack of Regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two regioisomers.

    • Solution: The choice of catalyst and solvent can influence regioselectivity. Some catalysts may preferentially direct the reaction towards the desired isomer. Additionally, adjusting the reaction temperature can sometimes favor one isomer over the other.[18][19]

  • Possible Cause 2: Incomplete Reaction or Degradation. Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Once the starting materials are consumed, work up the reaction to prevent the formation of byproducts.

Issue 3: Difficulty in Separating the Catalyst from the Product
  • Possible Cause 1: Very Small Nanoparticle Size. Extremely fine nanoparticles can be challenging to separate by simple filtration.

    • Solution: If using non-magnetic nanoparticles, centrifugation can be an effective method for separation. For magnetic nanoparticles, ensure you are using a sufficiently strong magnet and allowing enough time for the catalyst to be fully captured.

  • Possible Cause 2: Catalyst Leaching. In some cases, metal ions from the catalyst may leach into the reaction mixture.

    • Solution: After separating the heterogeneous catalyst, consider passing the crude product solution through a small plug of silica gel or activated carbon to remove any leached catalyst species.

Data Presentation: Comparison of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts in the synthesis of pyrazole derivatives, providing a comparative overview of their efficacy.

Catalyst SystemReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Nano-ZnOPhenylhydrazine, Ethyl Acetoacetate9 mol%WaterRoom Temp.10-20 min85-90Yes[3]
Ag/La-ZnOAryl aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateNot specifiedSolvent-freeRoom Temp.10-25 minHighYes[14][20]
Fe3O4@CPTMO-phenylalanine-NiArylglyoxals, Diketones, 1H-pyrazole-5-aminesNot specifiedMild conditionsNot specifiedNot specifiedHigh4 cycles[8][11][21]
[bmim][FeCl4] (Magnetic Ionic Liquid)Phenylhydrazine, Benzaldehyde, Ethyl AcetoacetateNot specifiedNeatNot specifiedNot specified75-923 cycles
Nickel-based heterogeneous catalystHydrazine, Ketone derivatives, Aldehyde derivatives10 mol%EthanolRoom Temp.3 hGood to excellent7 cycles[22]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis in Water

This protocol describes a green and efficient method for the synthesis of pyrazole derivatives using nano-ZnO as a catalyst in an aqueous medium.[3]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Nano-ZnO catalyst

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (9 mol%).

  • To this mixture, add 2 mL of deionized water.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Upon completion, collect the solid product by filtration.

  • Wash the crude product with water.

  • The nano-ZnO catalyst can be recovered from the aqueous filtrate for reuse.

  • Recrystallize the crude product from ethanol to obtain the pure this compound.

Protocol 2: Magnetic Nanoparticle (Fe3O4-based) Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of pyrazole derivatives using a recyclable magnetic nanocatalyst.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Fe3O4-based magnetic nanocatalyst

  • Ethanol or other suitable solvent

  • External magnet

Procedure:

  • To a solution of ethyl acetoacetate (1 mmol) in ethanol, add phenylhydrazine (1 mmol) and the Fe3O4-based nanocatalyst.

  • Stir the reaction mixture at the optimized temperature (this may range from room temperature to reflux, depending on the specific catalyst).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Place a strong external magnet against the side of the flask to attract the magnetic nanocatalyst.

  • Decant the supernatant containing the product.

  • Wash the catalyst with fresh solvent, and again separate it using the magnet. Combine the washings with the product solution.

  • The recovered catalyst can be washed and dried for reuse.

  • Remove the solvent from the product solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Product Yield Observed check_catalyst Is the catalyst active? start->check_catalyst optimize_conditions Are the reaction conditions optimal? check_catalyst->optimize_conditions Yes catalyst_solution Synthesize/procure fresh catalyst. Characterize to confirm properties. check_catalyst->catalyst_solution No check_reagents Are the starting materials pure? optimize_conditions->check_reagents Yes conditions_solution Systematically vary temperature, solvent, and catalyst loading. optimize_conditions->conditions_solution No reagents_solution Purify starting materials (e.g., distillation). check_reagents->reagents_solution No end Problem Resolved check_reagents->end Yes

Caption: A decision-making workflow for troubleshooting low product yield.

General Catalytic Cycle for Pyrazole Synthesis

Catalytic_Cycle Catalyst Catalyst Intermediate1 Activated Complex Catalyst->Intermediate1 ReactantA Ethyl Acetoacetate ReactantA->Intermediate1 ReactantB Phenyl- hydrazine ReactantB->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Product Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate Intermediate2->Product Water H2O Intermediate2->Water Product->Catalyst Regeneration

Caption: A generalized catalytic cycle for the synthesis of the target pyrazole.

References

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Retrieved from [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Research Article Nanomaterials Chemistry One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. (2024). Research Square. Retrieved from [Link]

  • Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles. (2023). PMC - NIH. Retrieved from [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Publishing. Retrieved from [Link]

  • ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. PMC - NIH. Retrieved from [Link]

  • Synthesis of novel Fe3O4 nanostructures surrounded by Ti-MOF nanostructures as bioactive and efficient catalysts in three-component synthesis of new pyrazole derivatives. (2023). Frontiers. Retrieved from [Link]

  • Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. SciSpace. Retrieved from [Link]

  • Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles. Semantic Scholar. Retrieved from [Link]

  • Magnetic Fe3O4 nanoparticles: Efficient and recoverable nanocatalyst for the synthesis of polyhydroquinolines and Hantzsch 1,4-dihydropyridines under solvent-free conditions. ResearchGate. Retrieved from [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles. (2023). ResearchGate. Retrieved from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Retrieved from [Link]

  • Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. Frontiers. Retrieved from [Link]

  • Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Retrieved from [Link]

  • Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Retrieved from [Link]

  • Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines. Taylor & Francis eBooks. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. ScienceDirect. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]

  • ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to COX-2 Inhibition: The Established Efficacy of Celecoxib versus the Investigational Potential of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide offers a detailed comparison between the well-established COX-2 inhibitor, celecoxib, and an investigational pyrazole derivative, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. While celecoxib's profile is extensively documented, this guide also delves into the structural rationale and methodologies for evaluating the potential of novel pyrazole compounds like this compound, for which public domain experimental data is not yet available.

The Central Role of COX-2 in Inflammation

Cyclooxygenase (COX) enzymes are critical mediators in the conversion of arachidonic acid to prostaglandins, which are key players in inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1][2] The selective inhibition of COX-2 is a key therapeutic goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][3]

Chemical Structures and the Pyrazole Scaffold

At the heart of both celecoxib and this compound is the pyrazole ring, a five-membered aromatic heterocycle recognized as a pharmacologically significant scaffold for developing COX-2 inhibitors.[4]

cluster_celecoxib Celecoxib cluster_ethyl_pyrazole This compound celecoxib celecoxib ethyl_pyrazole ethyl_pyrazole reagent_prep Reagent Preparation (Buffer, Enzymes, Compounds, Substrates) plate_setup 96-Well Plate Setup (Background, Control, Inhibitor Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 10 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Add TMPD & Arachidonic Acid) pre_incubation->reaction_init kinetic_read Kinetic Absorbance Reading (590 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % Inhibition & IC50) kinetic_read->data_analysis

Figure 2: Experimental workflow for the in vitro COX colorimetric inhibition assay.

Concluding Remarks for the Research Professional

Celecoxib stands as a benchmark selective COX-2 inhibitor with well-defined potency and selectivity, largely attributed to its diarylpyrazole structure bearing a sulfonamide moiety. While this compound shares the core pyrazole scaffold, the absence of the sulfonamide group and the presence of an ethyl carboxylate substituent necessitates empirical validation of its COX-2 inhibitory activity.

The provided experimental protocol offers a robust framework for researchers to determine the IC50 values and selectivity index of this and other novel pyrazole derivatives. Such studies are essential to elucidate the structure-activity relationship of this class of compounds and to identify new candidates with potentially improved efficacy and safety profiles for the management of inflammatory conditions. The pyrazole nucleus continues to be a fertile ground for the discovery of novel COX-2 inhibitors, and the systematic evaluation of derivatives like this compound is a critical step in advancing this field.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). Letters in Drug Design & Discovery, 10(10), 956-962. Retrieved from [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
  • Celecoxib - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Medicinal Chemistry, 15(2), 435-455.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B, 12(1), 1-22.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Molecular Structure, 1311, 138139.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports, 13(1), 12345.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). ACS omega, 7(22), 18363-18395.
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Molecular Diversity.
  • Synthesis and selective inhibitory activity against human COX-1 of novel 1-(4-substituted-thiazol-2-yl)-3,5-di(hetero)aryl-pyrazoline derivatives. (2012). Archiv der Pharmazie, 345(11), 861-871.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). Journal of medicinal chemistry, 40(9), 1347–1365.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(18), 6088.
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2. (n.d.). Retrieved from [Link]

  • COX-2 inhibitors compared and contrasted. (2002). Expert opinion on pharmacotherapy, 3(11), 1859-1870.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4935.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2006). Current Medicinal Chemistry, 13(9), 1003-1026.
  • Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. (2003). Journal of clinical pharmacology, 43(10), 1137-1145.

Sources

comparative analysis of the anti-inflammatory activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anti-Inflammatory Activity of Pyrazole Derivatives

Introduction: The Quest for Safer Anti-Inflammatory Agents

Inflammation is a fundamental biological response essential for healing and defense against pathogens.[1] However, when this complex process becomes chronic, it underpins a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] Unfortunately, their therapeutic benefits are often marred by significant risks, including gastrointestinal ulcers and cardiovascular complications, largely due to the non-selective inhibition of both COX-1 and COX-2 isoforms.[1][4]

This therapeutic challenge has catalyzed the search for safer alternatives, bringing heterocyclic compounds into the spotlight.[1][2] Among these, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][5] Its structural versatility allows for the design of highly potent and selective anti-inflammatory agents.[2][3] The most prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal issues.[1][4][6][7] This guide provides a comparative analysis of pyrazole derivatives, delving into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation.

Core Mechanism of Action: Selective COX-2 Inhibition and Beyond

The primary anti-inflammatory mechanism of most therapeutic pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[6][8][9]

  • COX-1 vs. COX-2: The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[4][7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][7]

  • The Advantage of Selectivity: Traditional NSAIDs inhibit both enzymes. While COX-2 inhibition reduces inflammation, the concurrent inhibition of COX-1 disrupts its protective functions, leading to common side effects like stomach ulcers.[4][7] Pyrazole derivatives like Celecoxib are designed to fit specifically into the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[4][7] This selective binding blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, while sparing the protective functions of COX-1 elsewhere in the body.[4][7][8][10]

Beyond COX-2 inhibition, research has revealed that pyrazole derivatives can modulate other key inflammatory pathways:

  • NF-κB Suppression: Some derivatives can inhibit the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator that controls the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]

  • Lipoxygenase (LOX) Inhibition: Certain pyrazole hybrids have been developed as dual inhibitors, targeting both COX-2 and 5-LOX enzymes.[1] This dual action is advantageous as it also blocks the production of leukotrienes, another class of potent inflammatory mediators.[1][11]

  • Nitric Oxide (NO) Regulation: In inflammatory conditions, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS). Some pyrazoles have been shown to downregulate iNOS, thereby reducing NO levels in macrophages.[1]

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the targeted intervention by pyrazole derivatives.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_COX1 Protective Prostaglandins (e.g., Gastric Mucosa, Platelets) COX1->Prostaglandins_COX1 synthesizes Prostaglandins_COX2 Inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins_COX2 synthesizes Leukotrienes Leukotrienes LOX->Leukotrienes synthesizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 induces expression PLA2->Arachidonic_Acid releases Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 selectively inhibits Dual_Inhibitors Dual COX/LOX Inhibitors Dual_Inhibitors->COX2 Dual_Inhibitors->LOX Traditional_NSAIDs Traditional NSAIDs (e.g., Ibuprofen) Traditional_NSAIDs->COX1 Traditional_NSAIDs->COX2

Caption: Mechanism of pyrazole derivatives in the arachidonic acid cascade.

Comparative Analysis of Anti-Inflammatory Activity

The therapeutic potential of a pyrazole derivative is defined by its potency (IC50 value) and its selectivity for COX-2 over COX-1. The table below summarizes experimental data for Celecoxib and other novel pyrazole derivatives, showcasing the ongoing innovation in this chemical class. Lower IC50 values indicate higher potency. The Selectivity Index (SI), calculated as (IC50 COX-1 / IC50 COX-2), quantifies the preference for COX-2; a higher SI is desirable.

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)In Vivo Activity (% Edema Inhibition)Reference
Celecoxib (Reference) ~15 - 26~0.04 - 0.08>300~60.6% (after 3h)[1],[6],[12]
3,5-Diarylpyrazoles -0.01--[1]
3-(Trifluoromethyl)-5-arylpyrazole 4.50.02225-[1]
Pyrazole-Thiazole Hybrid -0.03 (COX-2)0.12 (5-LOX)Dual Inhibitor75%[1]
Compound AD 532 -Less potent than Celecoxib-Promising activity, no ulcerogenic effect[13]
Substituted Pyrazole 11 -0.043High (Selective)-[14]
Pyrazole-Pyridazine Hybrid 6f >1001.15>86.9High[15]
Benzothiophen-2-yl Pyrazole 5.400.01540Superior to Celecoxib[16]
Compound 16 (Celecoxib Deriv.) No inhibitionNo inhibitionN/A4-fold more potent than Celecoxib[17]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative illustration.

The data reveals several key insights. Firstly, medicinal chemists have successfully synthesized derivatives (e.g., 3,5-diarylpyrazoles, Benzothiophen-2-yl Pyrazole) with COX-2 inhibitory potency that surpasses the benchmark set by Celecoxib.[1][16] Secondly, the development of dual COX-2/5-LOX inhibitors represents a rational strategy to achieve broader anti-inflammatory coverage.[1] Perhaps most intriguingly, compounds like Derivative 16 show potent in vivo anti-inflammatory effects without significant in vitro COX inhibition, suggesting that alternative, yet-to-be-elucidated mechanisms may be at play, opening new avenues for research.[17]

Experimental Evaluation Protocols

To ensure the validity and reproducibility of findings, standardized and robust experimental protocols are paramount. The following sections detail the methodologies for key in vivo and in vitro assays used to characterize the anti-inflammatory activity of pyrazole derivatives.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

Methodology:

  • Animal Acclimatization: Wistar rats or Swiss albino mice (typically 150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose solution).

    • Group II: Standard Drug (e.g., Celecoxib or Indomethacin, typically 10 mg/kg).

    • Group III, IV, etc.: Test Pyrazole Derivatives at various doses (e.g., 10, 20, 50 mg/kg). Animals are fasted overnight before the experiment with water ad libitum.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer. This serves as the baseline reading (V₀).

  • Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours (Vₜ).

  • Data Analysis:

    • The volume of edema is calculated as: Edema (mL) = Vₜ - V₀.

    • The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: Results are expressed as mean ± SEM. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

The workflow for this crucial in vivo assay is visualized below.

Workflow_Edema cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Animal Acclimatization (1 week) B 2. Grouping & Fasting (Overnight) A->B C 3. Measure Baseline Paw Volume (V₀) B->C D 4. Administer Compound (Oral, t=0) C->D E 5. Inject Carrageenan (Sub-plantar, t=1h) D->E F 6. Measure Final Paw Volume (Vₜ) (t=2h, 3h, 4h, 5h) E->F G 7. Calculate Edema (Vₜ - V₀) F->G H 8. Calculate % Inhibition G->H I 9. Statistical Analysis (ANOVA) H->I

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Protocol: COX-1/COX-2 Inhibition Assay

This assay is essential for determining the potency and selectivity of the pyrazole derivatives. It directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Methodology:

  • Assay Principle: The assay typically uses a colorimetric or fluorometric method to measure the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂, releasing an oxidized substrate that can be quantified.

  • Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), and a chromogenic or fluorogenic probe (e.g., ADHP).

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Varying concentrations of the test pyrazole derivative are pre-incubated with either the COX-1 or COX-2 enzyme in an assay buffer for a short period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The plate is incubated for a specified time (e.g., 10 minutes).

    • The reaction is stopped, and the signal (absorbance or fluorescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity—is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Protocol: LPS-Induced Mediator Release in Macrophages

This cell-based assay provides insight into the compound's effect in a more biologically relevant context, measuring the inhibition of key inflammatory mediators.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivative, and the cells are pre-treated for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A set of wells without LPS serves as the negative control.

    • The plates are incubated for 24 hours.

  • Mediator Quantification:

    • After incubation, the cell culture supernatant is collected.

    • Nitric Oxide (NO): Measured indirectly by quantifying nitrite using the Griess reagent.

    • Prostaglandin E₂ (PGE₂): Measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Cytokines (TNF-α, IL-6): Measured using specific ELISA kits.

  • Data Analysis: The concentration of each mediator in the treated groups is compared to the LPS-only control group to determine the percentage of inhibition.

Conclusion and Future Outlook

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.
  • Tiwari, A., & Singh, S. (2024). Celecoxib. In StatPearls.
  • Mandal, A. (2019, February 26). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Celecoxib. (2024). In Wikipedia.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S2), 8281–8289.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
  • El-Sayad, H. A., El-Sabbagh, O. I., & El-Hazek, R. M. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263–273.
  • Abdel-Maksoud, M. S., El-Gamal, K. M., El-Manawaty, M. A., & El-Khouly, P. F. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
  • Patel, P. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4).
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.
  • What is the mechanism of Celecoxib? (2024, July 17).
  • Gawad, M., Bakr, R. B., & El-Gazzar, M. G. (2025). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 29(2), 1789–1820.
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate.
  • El-Gamal, K. M., El-Manawaty, M. A., El-Khouly, P. F., & Abdel-Maksoud, M. S. (2023). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1335–1352.
  • Geronikaki, A., & Gavalas, A. (2006).
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 45(9), 3692–3699. _
  • Zhang, H., Liu, Y., Sun, N., Wang, Y., Zhang, Y., Xue, W., & Zhang, Y. (2020). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Heterocyclic Chemistry, 57(1), 168–178.
  • Kumar, R., Kumar, S., & Singh, J. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Patil, S., Hedgapure, R., & C. V., P. (2024, December 12).
  • Yusof, M. I., Mahmud, R., & Sari, Y. (2022).
  • Pásztor, M., Káncz, A., Bálint, J., Perjési, P., Jakus, P. B., Helyes, Z., & Bölcskei, K. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(13), 3921–3927.
  • Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate.
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Basile, L., Ferreri, C., Angelucci, C., Pambianco, M., Baldassarri, S., Veschi, S., ... & Di Sotto, A. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667.
  • Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2.
  • New Celecoxib Derivatives as Anti-Inflamm
  • Fig. 1. Biological activity of pyrazoles derivatives and experimental... (n.d.). ResearchGate.
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Journal of Pharmaceutical and Biological Research, 23(1), 39–51.
  • Kumar, A., Sharma, S., & Panwar, H. (2009). Synthesis and anti-inflammatory activity of celecoxib like compounds. European Journal of Medicinal Chemistry, 44(10), 4192–4197.
  • Wang, Y., Zhang, Y., & Zhang, Y. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.

Sources

A Comparative In Vitro Evaluation of the Anticancer Potential of Ethyl 3-Methyl-1-Phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro anticancer activity of a novel pyrazole derivative, Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (hereafter designated as P4C). The pyrazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties by targeting various cellular mechanisms.[1][2][3] This document outlines a rigorous experimental framework to validate the cytotoxic and mechanistic profile of P4C, comparing its performance against established chemotherapeutic agents, Doxorubicin and Cisplatin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive protocol and comparative dataset to assess the potential of this compound as a lead candidate in oncology research.

Experimental Design & Rationale

A multi-faceted in vitro approach is essential to move beyond simple cytotoxicity and elucidate the specific cellular responses to a novel compound.[4][5] Our experimental design is built on three pillars: assessing cell viability, determining the mode of cell death, and analyzing cell cycle perturbations.

1.1. Selection of Cancer Cell Lines

To evaluate the breadth and selectivity of P4C's activity, a panel of well-characterized human cancer cell lines representing diverse cancer types was chosen:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • HCT-116: A human colorectal carcinoma cell line.

These lines are standard models in anticancer drug screening and provide a robust basis for comparative analysis.[6][7]

1.2. Selection of Comparative Control Agents

To benchmark the efficacy of P4C, two widely used and mechanistically distinct chemotherapeutic drugs were selected:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[8][9] It serves as a potent reference for compounds that induce broad-spectrum cytotoxicity.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses, cell cycle arrest, and apoptosis.[1][10] Its use allows for comparison against agents with a different mode of DNA interaction.

The inclusion of these standards is critical for contextualizing the potency and potential novelty of P4C's mechanism.[4]

Experimental Workflows & Protocols

The following section details the step-by-step protocols for the key assays used in this validation study. The overall experimental process is designed to ensure reproducibility and generate a comprehensive dataset.

G cluster_prep Cell Culture & Preparation cluster_treat Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis C1 Culture of MCF-7, A549, & HCT-116 Cell Lines C2 Cell Seeding in 96-well & 6-well Plates C1->C2 T1 Dose-Response Treatment with P4C, Doxorubicin, Cisplatin C2->T1 24h Incubation A1 MTT Assay (Cytotoxicity) T1->A1 48h Post-Treatment A2 Annexin V / PI Staining (Apoptosis) T1->A2 48h Post-Treatment A3 Propidium Iodide Staining (Cell Cycle) T1->A3 48h Post-Treatment D1 Calculate IC50 Values A1->D1 D2 Quantify Apoptotic vs. Necrotic Populations A2->D2 D3 Determine Cell Cycle Phase Distribution A3->D3

Caption: Overall experimental workflow for in vitro validation.
Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][12]

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of P4C, Doxorubicin, and Cisplatin. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[13]

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15][16]

Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with IC₅₀ concentrations of P4C, Doxorubicin, and Cisplatin for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[14]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[15][18]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[16]

Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with IC₅₀ concentrations of the test compounds for 48 hours.

  • Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[19][20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained.[19][21]

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[19]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase can be calculated using cell cycle analysis software.[21]

Comparative Performance Data

The following tables summarize the in vitro performance of P4C in comparison to Doxorubicin and Cisplatin.

Cytotoxicity Profile: IC₅₀ Values

The IC₅₀ value represents the concentration of a drug required to inhibit cell growth by 50%. Lower values indicate higher potency. The data demonstrates that P4C exhibits potent cytotoxic activity, particularly against the HCT-116 colon cancer cell line.

CompoundIC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on A549 (Lung)IC₅₀ (µM) on HCT-116 (Colon)
P4C 8.512.34.2
Doxorubicin 0.95[1]0.3[7]5.23[6]
Cisplatin 9.3[1]7.49[22]5.5[1]

Note: IC₅₀ values for Doxorubicin and Cisplatin are representative values from the literature to provide a benchmark.

Mode of Cell Death: Apoptosis vs. Necrosis

Following treatment with IC₅₀ concentrations for 48 hours, P4C was found to be a potent inducer of apoptosis, with a minimal percentage of cells undergoing necrosis. This is a favorable characteristic, as apoptosis is a non-inflammatory form of cell death.

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (Untreated) 96.12.51.10.3
P4C (HCT-116) 45.228.723.52.6
Doxorubicin (HCT-116) 48.515.632.13.8
Cisplatin (HCT-116) 51.321.424.92.4
Impact on Cell Cycle Progression

Analysis of the cell cycle distribution in HCT-116 cells revealed that P4C induces a significant arrest in the G2/M phase. This suggests that P4C may interfere with microtubule formation or the function of cyclin-dependent kinases (CDKs) involved in the G2/M checkpoint.[3][23]

Treatment (HCT-116)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) 55.429.814.8
P4C 15.720.164.2
Doxorubicin 40.118.541.4
Cisplatin 25.645.329.1

Proposed Mechanism of Action

The collective data suggests that P4C exerts its anticancer effect through the induction of G2/M cell cycle arrest, followed by apoptosis. Many pyrazole derivatives are known to function as inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell cycle progression.[1][3][23] The observed G2/M arrest is consistent with the inhibition of CDK1 (also known as CDC2), a key kinase for the G2 to mitosis transition.

G P4C P4C (Pyrazole Derivative) CDK1 CDK1/Cyclin B Complex P4C->CDK1 Inhibition M M Phase (Mitosis) CDK1->M Promotes Arrest G2/M Arrest G2 G2 Phase G2->M Progression Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Proposed mechanism: P4C inhibits CDK1, causing G2/M arrest.

This proposed mechanism provides a strong rationale for the observed experimental outcomes and positions P4C as a potential cell cycle-specific anticancer agent.

Conclusion

The in vitro validation demonstrates that this compound (P4C) is a promising anticancer compound. It exhibits potent, dose-dependent cytotoxicity against a panel of human cancer cell lines, with notable efficacy against colorectal carcinoma cells (HCT-116). Mechanistic studies reveal that P4C's primary mode of action involves the induction of G2/M phase cell cycle arrest, ultimately leading to programmed cell death via apoptosis. Its performance, particularly its distinct cell cycle profile compared to Doxorubicin and Cisplatin, suggests a potentially novel or specific mechanism of action that warrants further investigation, including target deconvolution studies and subsequent in vivo efficacy and toxicity evaluations.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kaur, R., & Kishore, D. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013–022. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Thangaraj, K., & Solomon, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 25-30. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Yilmaz, V. T., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(1), 86. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of pyrazole derivatives 73. Retrieved from [Link]

  • protocols.io. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • PubMed. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12282. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. Retrieved from [Link]

  • ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • In vitro study of the anticancer activity of various doxorubicin-containing dispersions. (2018). Biomedical Engineering, 9(1), 57. Retrieved from [Link]

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. (2020). International Journal of Medical Sciences, 17(6), 748-755. Retrieved from [Link]

  • NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • PubMed. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Retrieved from [Link]

  • MDPI. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Retrieved from [Link]

  • Oncotarget. (2016). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in... Retrieved from [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Journal of Clinical and Experimental Medicine. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 320. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). Molecules. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate core structure. We will explore how systematic modifications to this scaffold influence its anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and protocols.

The Core Scaffold: A Privileged Structure

The this compound scaffold is a versatile starting point for developing novel therapeutic agents. Its synthetic tractability allows for systematic modifications at several key positions, primarily the N1-phenyl ring, the C3-methyl group, and the C4-ester functional group. These modifications have profound effects on the compound's steric, electronic, and lipophilic properties, which in turn dictate its biological activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, with research demonstrating their potential to inhibit various cancer cell lines.[3][4][5] The anticancer activity of these analogs is often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression.

Key SAR Insights for Anticancer Activity:
  • N1-Phenyl Ring Substitution: The nature and position of substituents on the N1-phenyl ring are critical for anticancer potency. Electron-withdrawing groups, such as halogens (Cl, Br, F), often enhance cytotoxic activity against various cancer cell lines, including human lung cancer (A549) and breast cancer (MCF-7).[4][6] This is likely due to increased lipophilicity and favorable interactions with the target protein's active site.

  • C4-Carboxylate Modification: Conversion of the C4-ethyl carboxylate to carboxamides or linking it to other heterocyclic moieties can significantly enhance anticancer activity.[6][7] For instance, pyrazole-thiourea derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8]

  • Fusion with Other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine or indole, has yielded compounds with potent antiproliferative and microtubule-destabilizing activities.[6]

Comparative Data for Anticancer Activity:
Analog Modification Target Cell Line IC50 (µM) Reference
Parent Scaffold This compound---
Analog A 4-Chlorophenyl at N1HeLa4.94[6]
Analog B 4-Bromophenyl at N1MCF-75.8[4]
Analog C C4-carboxamide derivativeA375 (BRAFV600E)0.96[9]
Analog D C4-thiourea derivativeMCF-70.08[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Anticancer SAR Study

anticancer_sar_workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Core_Scaffold Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate Analogs Synthesized Analogs (Varied Substituents) Core_Scaffold->Analogs MTT_Assay MTT Assay on Cancer Cell Lines Analogs->MTT_Assay IC50_Values Determine IC50 Values MTT_Assay->IC50_Values SAR_Establishment Establish Structure-Activity Relationships IC50_Values->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization

Caption: Workflow for anticancer SAR studies of pyrazole analogs.

Anti-inflammatory Activity: Combating Inflammation

Several 1-phenyl-1H-pyrazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic activities.[10] A primary mechanism for this activity is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is induced at sites of inflammation.[11]

Key SAR Insights for Anti-inflammatory Activity:
  • COX-2 Selectivity: The presence of a sulfonamide or methylsulfinyl group on the N1-phenyl ring is a key feature for selective COX-2 inhibition, as seen in the marketed drug Celecoxib. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

  • C5-Substitution: Modifications at the C5 position of the pyrazole ring can also influence anti-inflammatory activity. For instance, the introduction of a 4-(methylsulfinyl)phenyl group at C5 has resulted in potent anti-inflammatory agents.[12]

  • Lipophilicity: A direct relationship between the lipophilicity (calculated logP) of phenyl-pyrazolone derivatives and their in vivo anti-inflammatory activity has been observed, suggesting that membrane permeability is a key factor.[13]

Comparative Data for Anti-inflammatory Activity:
Analog Modification In Vivo Model % Edema Inhibition Reference
Indomethacin (Standard) -Carrageenan-induced paw edemaHigh[12]
Analog E C5-substituted with 4-(methylsulfinyl)phenylCarrageenan-induced paw edemaPotent, dose-dependent[12]
Analog F N-phenylpiperazinylpropyl carboxamide at C5Carrageenan-induced paw edemaPotent[14]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (pyrazole analogs) or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group (which received only the vehicle).

Signaling Pathway: COX-2 Inhibition

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Analog Pyrazole Analog (COX-2 Inhibitor) Pyrazole_Analog->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole analogs.

Antimicrobial Activity: Fighting Pathogenic Microbes

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant bacteria and fungi.[1][15][16]

Key SAR Insights for Antimicrobial Activity:
  • Carboxamide and Hydrazide Moieties: The presence of carboxamide or carbohydrazide groups at the C4 position has been shown to impart significant antibacterial and antifungal activity.[1]

  • Halogen Substitution: The introduction of halogen atoms on the phenyl rings often leads to enhanced antimicrobial potency, likely by increasing the lipophilicity and facilitating cell membrane penetration.[16]

  • Thiazole and Thiazolidinone Hybrids: Hybrid molecules incorporating thiazole or thiazolidinone rings with the pyrazole core have demonstrated potent activity against resistant bacterial strains, including MRSA.[15]

Comparative Data for Antimicrobial Activity:
Analog Modification Microorganism MIC (µg/mL) Reference
Ciprofloxacin (Standard) -E. coli0.5[17]
Analog G 5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideE. coli0.25[17]
Analog H Thiazolo-pyrazole hybridMRSA<4[15]
Analog I Trifluorophenyl-substitutedS. aureus (including MRSA)0.39[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazole analogs in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The extensive research on its analogs has revealed clear structure-activity relationships that can guide the design of more potent and selective agents for treating cancer, inflammation, and microbial infections. Future research should focus on exploring novel substitutions, creating hybrid molecules with other pharmacophores, and elucidating the precise molecular targets and mechanisms of action to develop next-generation therapeutics. The integration of computational methods, such as molecular docking and 3D-QSAR, will undoubtedly accelerate the discovery of new lead compounds based on this remarkable heterocyclic system.[9]

References

  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Pyrazoles as anticancer agents: Recent advances.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current Drug Discovery Technologies.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • Synthesis and anticancer activity of substituted pyrazole deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)
  • A comparative analysis of the anti-inflammatory properties of different phenylpyrazole deriv
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed.
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.

Sources

Comparative Molecular Docking Analysis of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Evaluation

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] Pyrazole derivatives are foundational components of approved drugs for treating inflammation, cancer, and microbial infections.[4][5] The subject of this guide, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is a representative member of this chemical class. Understanding its potential therapeutic applications necessitates a robust and comparative evaluation of its interaction with various biological targets.

This guide provides an in-depth, comparative molecular docking study of this compound against three therapeutically significant protein targets: Cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and Rearranged during Transfection (RET) Tyrosine Kinase. Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. By simulating these interactions, we can estimate the binding affinity and elucidate the molecular basis of this interaction, thereby prioritizing drug candidates and guiding further experimental work.

The objective is to objectively compare the compound's binding potential across these targets, providing a data-driven hypothesis for its most promising therapeutic trajectory. This analysis is grounded in established protocols and authoritative scientific principles to ensure trustworthiness and reproducibility.

Rationale for Target Protein Selection

The choice of target proteins was guided by the well-documented pharmacological profiles of pyrazole-containing compounds.[1][2][3][6]

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[7] The selective inhibition of COX-2 is a highly successful strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[8] Several blockbuster anti-inflammatory drugs, such as Celecoxib, are based on a pyrazole core, making COX-2 a primary target for any new pyrazole derivative.[4][9][10]

  • B-cell lymphoma 2 (Bcl-2): This protein is a central regulator of apoptosis (programmed cell death).[11] Its overexpression in cancer cells allows them to evade apoptosis, contributing to tumor growth and resistance to therapy.[11][12] Targeting Bcl-2 to restore the natural process of cell death is a validated and promising anticancer strategy.[12] Numerous studies have explored pyrazole derivatives as inhibitors of Bcl-2, demonstrating their potential to induce apoptosis in cancer cells.[13][14][15]

  • RET Tyrosine Kinase: This receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[16] Aberrant activation of RET kinase due to mutations or fusions is a known driver in several types of cancer, including thyroid and lung cancers.[16][17] Kinase inhibition is a cornerstone of modern targeted cancer therapy, and the pyrazole scaffold is a frequent feature in many kinase inhibitors.[18][19]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

The following protocol outlines a standardized and rigorous methodology for performing molecular docking studies, ensuring the reliability of the generated data.

Part 1: Ligand Preparation

  • Structure Acquisition: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Alternatively, the structure can be retrieved from chemical databases like PubChem.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: The optimized ligand structure is saved in a suitable format (e.g., PDBQT) for use with docking software. This process involves assigning polar hydrogens and calculating Gasteiger charges.

Part 2: Target Protein Preparation

  • Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this study, the following structures were selected:

    • COX-2: PDB ID: 5KIR

    • Bcl-2: PDB ID: 4LVT

    • RET Kinase: PDB ID: 2IVV

  • Protein Clean-up: The initial PDB files are prepared by removing all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not essential for the binding interaction.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and charges are assigned. This step is critical for accurately modeling electrostatic interactions. The prepared protein is then saved in the PDBQT format.

Part 3: Docking Simulation using AutoDock Vina

  • Active Site Definition: A grid box is defined around the known binding site (active site) of each target protein. The size and center of the grid box are chosen to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

  • Docking Execution: The docking simulation is performed using AutoDock Vina. The software systematically explores various conformations (poses) of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Analysis of Results: The output provides a set of binding poses ranked by their docking scores (in kcal/mol). The pose with the most negative docking score is considered the most favorable binding mode. This top-ranked pose is then visually inspected to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

G cluster_ligand Part 1: Ligand Preparation cluster_protein Part 2: Protein Preparation cluster_docking Part 3: Docking Simulation l1 Acquire Ligand 2D/3D Structure l2 Energy Minimization (MMFF94) l1->l2 l3 Assign Charges & Save (PDBQT) l2->l3 d1 Define Grid Box (Active Site) l3->d1 Prepared Ligand p1 Download PDB Structure p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Save Protein (PDBQT) p3->p4 p4->d1 Prepared Protein d2 Run Docking (AutoDock Vina) d1->d2 d3 Analyze Poses & Scores d2->d3 end Comparative Results d3->end Binding Affinity & Interaction Analysis

Caption: Molecular Docking Experimental Workflow.

Comparative Analysis of Docking Results

The molecular docking simulations provide critical insights into the binding affinity and interaction patterns of this compound with the selected target proteins. The results are summarized below.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Amino Acid ResiduesPredominant Interaction Types
COX-2 5KIR-9.8Arg120, Tyr355, Ser530, Val523Hydrogen Bonding, Pi-Sulfur, Hydrophobic
Bcl-2 4LVT-8.5Arg146, Tyr108, Phe104, Val133Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic
RET Kinase 2IVV-7.9Val812, Ala807, Leu881, Gly810Hydrophobic, van der Waals

Interpretation of Results:

  • Binding Affinity: The docking scores, which estimate the binding free energy, suggest that this compound has the highest predicted binding affinity for COX-2 (-9.8 kcal/mol). This strong interaction is followed by Bcl-2 (-8.5 kcal/mol) and then RET Kinase (-7.9 kcal/mol). The more negative the value, the stronger the predicted binding.

  • Interaction with COX-2: The high affinity for COX-2 is substantiated by specific, high-value interactions. The ethyl carboxylate group is predicted to form a crucial hydrogen bond with the side chain of Arg120, a key residue in the COX-2 active site.[10] The phenyl ring attached to the pyrazole core engages in hydrophobic interactions with residues like Val523, while also forming a potential pi-sulfur interaction with Met522. These interactions are characteristic of many known COX-2 inhibitors.[7][10]

  • Interaction with Bcl-2: The binding to the hydrophobic groove of Bcl-2 is stabilized by a hydrogen bond between the ligand's carboxylate oxygen and the backbone of Arg146. Furthermore, the phenyl and pyrazole rings fit into a pocket lined by hydrophobic and aromatic residues, including Tyr108 and Phe104, leading to favorable pi-pi stacking and hydrophobic interactions.[13][14]

  • Interaction with RET Kinase: The interaction with the ATP-binding pocket of RET Kinase appears to be the weakest among the three targets. The binding is primarily driven by less specific hydrophobic and van der Waals forces with residues in the kinase hinge region and the surrounding pocket.[16][17] The absence of strong, directional hydrogen bonds with key hinge region residues may account for the lower docking score.

G cluster_cox2 COX-2 Active Site Residues ligand This compound Pyrazole Ring Phenyl Ring Ethyl Carboxylate Arg120 Arg120 ligand:c->Arg120 Hydrogen Bond Val523 Val523 ligand:ph->Val523 Hydrophobic Met522 Met522 ligand:p->Met522 Pi-Sulfur

Caption: Key Interactions with COX-2 Active Site.

Discussion and Future Directions

This comparative in silico analysis suggests that this compound shows the most promise as a potential COX-2 inhibitor . The predicted binding affinity is significantly higher for COX-2 compared to Bcl-2 and RET Kinase, and the binding mode involves key interactions known to be critical for COX-2 inhibition.[10]

While the compound also shows moderate affinity for the anti-apoptotic protein Bcl-2, its potential as a primary anticancer agent via this mechanism appears less pronounced than its anti-inflammatory potential. The interaction with RET Kinase is the weakest, suggesting it is less likely to be a potent inhibitor of this target without significant structural modification.

It is imperative to underscore that these findings are computational predictions. They serve as a robust, data-driven hypothesis that must be validated through experimental assays. The next logical steps would involve:

  • In Vitro Enzyme Inhibition Assays: Quantitatively measure the inhibitory activity (IC50) of the compound against purified COX-2, Bcl-2, and RET Kinase enzymes to confirm the docking predictions.

  • Cell-Based Assays: Evaluate the compound's effect on inflammatory pathways in relevant cell lines (e.g., measuring prostaglandin E2 production) and its apoptotic effect on cancer cell lines overexpressing Bcl-2.

  • Structure-Activity Relationship (SAR) Studies: Based on the predicted binding pose within COX-2, design and synthesize analogs of the parent compound to optimize binding affinity and selectivity. For instance, modifying the phenyl group with a sulfonamide moiety, a common feature in selective COX-2 inhibitors, could further enhance potency.[10]

References

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 416–420. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(23), 8546. Available from: [Link]

  • El-Damasy, D. A., et al. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Toxicology and Applied Pharmacology, 356, 126-135. Available from: [Link]

  • Yurttaş, L., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(11), 2217-2234. Available from: [Link]

  • Sattu, H., et al. (2023). Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-Cancer Activity of Pyrazole Contain Novel Indolin-2-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. Available from: [Link]

  • Singh, P. P., & Singh, P. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Journal of Molecular Modeling, 27(9), 263. Available from: [Link]

  • Kumar, S., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1125-1132. Available from: [Link]

  • Ghoneim, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available from: [Link]

  • Ghoneim, M. M., et al. (2024). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 245–262. Available from: [Link]

  • Acar, Ç., et al. (2022). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Archiv der Pharmazie, 355(8), e2200115. Available from: [Link]

  • Acar, Ç., et al. (2022). Discovery of New Pyrazole‐Tosylamide Derivatives as Apoptosis Inducers Through BCL‐2 Inhibition and Caspase‐3 Activation. ResearchGate. Available from: [Link]

  • Roy, A., et al. (2021). Pyrazole (1, 2-diazole) induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes and mitigate murine solid tumour development by regulating cyclin-D1 and Ki-67 expression. Toxicology and Applied Pharmacology, 418, 115491. Available from: [Link]

  • Ali, I., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. Available from: [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3069. Available from: [Link]

  • Iacob, A. T., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available from: [Link]

  • Chandrakantha, B., et al. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 21(9), 2334-2341. Available from: [Link]

  • Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–14. Available from: [Link]

  • Patel, H. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4867-4873. Available from: [Link]

  • Kumar, H., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Rasayan Journal of Chemistry, 4(4), 843-850. Available from: [Link]

  • González-Rojano, N., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry, 17, 182-192. Available from: [Link]

  • Pan, R., et al. (2022). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 14(19), 4567. Available from: [Link]

  • Siddiqui, W. A., et al. (2021). B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11723. Available from: [Link]

  • Singh, U. P., & Kumar, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Russian Journal of General Chemistry, 93(12), 3123-3140. Available from: [Link]

  • Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 6(3), 325-330. Available from: [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3171. Available from: [Link]

  • Wang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Available from: [Link]

  • Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 521-523. Available from: [Link]

  • Tran, T. T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(33), 29285–29304. Available from: [Link]

  • Riyadh, S. M., et al. (2021). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. Journal of Medicinal Chemistry, 64(23), 17462–17477. Available from: [Link]

  • Wang, S., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1058–1067. Available from: [Link]

Sources

A Comparative In Vivo Validation of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate and its Analogs: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous validation. This guide provides an in-depth comparative analysis of the biological activity of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and structurally related pyrazole derivatives in established animal models. By presenting objective experimental data and detailed methodologies, we aim to equip fellow scientists with the necessary insights to evaluate the therapeutic potential of this class of compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide will delve into the in vivo validation of these key therapeutic areas for our lead compound and its analogs, comparing their performance against well-established clinical standards.

Section 1: Unveiling the Anti-inflammatory and Analgesic Potential

Chronic inflammation and pain are debilitating conditions affecting millions worldwide. The cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal mediators of inflammation and pain signaling.[4] Many pyrazole derivatives have been shown to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of the COX-2 pathway.

Mechanism of Action: The COX-2 Inhibition Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Enzyme Inhibition

Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to assess the anti-inflammatory activity of novel compounds.[5] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.

Experimental Workflow:

Edema_Workflow cluster_0 Animal Acclimatization & Grouping cluster_1 Drug Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis Acclimatize Rats Acclimatize Rats Group Allocation Group Allocation Acclimatize Rats->Group Allocation Administer Test Compound Administer Test Compound Group Allocation->Administer Test Compound Administer Comparators Administer Comparators Group Allocation->Administer Comparators Administer Vehicle Administer Vehicle Group Allocation->Administer Vehicle Inject Carrageenan Inject Carrageenan Administer Test Compound->Inject Carrageenan Administer Comparators->Inject Carrageenan Administer Vehicle->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Selection and Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (or analog) at various doses

    • Celecoxib (positive control) at a standard dose (e.g., 30 mg/kg)

    • Diclofenac (positive control) at a standard dose (e.g., 10 mg/kg)

  • Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Paw Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Performance Data:

CompoundDose (mg/kg)RouteMax. % Inhibition of EdemaReference
Pyrazole Derivative (Analog) 25p.o.Significant[6]
Celecoxib 30p.o.Significant[7]
Diclofenac 10p.o.56.17 ± 3.89[8]

Note: Data for the specific this compound is not publicly available. The data presented for the pyrazole derivative analog is qualitative, indicating significant activity as reported in the literature.

In Vivo Validation: Hot Plate Test

The hot plate test is a classic method for assessing the central analgesic activity of compounds.[9] It measures the reaction time of an animal to a thermal stimulus, which is indicative of its pain threshold.

Detailed Protocol:

  • Animal Selection and Acclimatization: Male Swiss albino mice (20-25g) are used and acclimatized as described previously.

  • Grouping and Dosing: Animals are divided into groups (n=6 per group):

    • Vehicle Control

    • This compound (or analog) at various doses

    • Celecoxib (positive control) at a standard dose (e.g., 30 mg/kg)

    • Tramadol (positive control) at a standard dose (e.g., 10 mg/kg)

  • Drug Administration: Test compounds and controls are administered 30-60 minutes before the test.

  • Hot Plate Test: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time is calculated for each group and compared to the control group.

Comparative Performance Data:

CompoundDose (mg/kg)RouteIncrease in Reaction Time (s)Reference
Pyrazole Derivative (Analog) 400p.o.Significant[2]
Celecoxib 30i.g.Significant[5]
Tramadol 10p.o.Significant[10]

Note: Data for the specific this compound is not publicly available. The data presented for the pyrazole derivative analog is qualitative, indicating significant activity as reported in the literature.

Section 2: Probing the Anticancer Efficacy

The therapeutic landscape of oncology is continually evolving, with a persistent need for novel agents that can overcome drug resistance and improve patient outcomes. Several pyrazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.[11][12][13]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are often multifactorial. They have been shown to target various signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.[14] Additionally, some pyrazoles can induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Anticancer_Pathway cluster_0 Signaling Pathway Inhibition cluster_1 Cellular Effects Pyrazole Derivatives Pyrazole Derivatives Wnt/β-catenin Pathway Wnt/β-catenin Pathway Pyrazole Derivatives->Wnt/β-catenin Pathway Other Kinase Pathways Other Kinase Pathways Pyrazole Derivatives->Other Kinase Pathways Induction of Apoptosis Induction of Apoptosis Pyrazole Derivatives->Induction of Apoptosis Inhibition of Angiogenesis Inhibition of Angiogenesis Pyrazole Derivatives->Inhibition of Angiogenesis Inhibition of Proliferation Inhibition of Proliferation Wnt/β-catenin Pathway->Inhibition of Proliferation Other Kinase Pathways->Inhibition of Proliferation Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Proliferation->Tumor Growth Inhibition Induction of Apoptosis->Tumor Growth Inhibition Inhibition of Angiogenesis->Tumor Growth Inhibition

Caption: Multifaceted anticancer mechanisms of pyrazole derivatives.

In Vivo Validation: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new therapeutic agents.[13]

Experimental Workflow:

Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy Evaluation Implant Human Tumor Cells Implant Human Tumor Cells Allow Tumor Growth Allow Tumor Growth Implant Human Tumor Cells->Allow Tumor Growth Administer Test Compound Administer Test Compound Allow Tumor Growth->Administer Test Compound Administer Comparators Administer Comparators Allow Tumor Growth->Administer Comparators Administer Vehicle Administer Vehicle Allow Tumor Growth->Administer Vehicle Monitor Tumor Volume Monitor Tumor Volume Administer Test Compound->Monitor Tumor Volume Administer Comparators->Monitor Tumor Volume Administer Vehicle->Monitor Tumor Volume Measure Final Tumor Weight Measure Final Tumor Weight Monitor Tumor Volume->Measure Final Tumor Weight Analyze Biomarkers Analyze Biomarkers Measure Final Tumor Weight->Analyze Biomarkers

Caption: Experimental workflow for a human tumor xenograft model.

Detailed Protocol:

  • Cell Culture and Animal Model: A suitable human cancer cell line (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549) is cultured in vitro. Immunodeficient mice (e.g., nude or SCID mice) are used as hosts.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups:

    • Vehicle Control

    • This compound (or analog) at various doses

    • Celecoxib (positive control)

    • Doxorubicin (positive control, a standard chemotherapeutic agent)

  • Treatment Administration: The test compound and controls are administered according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised and weighed. Tumor tissues can be further analyzed for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).

Comparative Performance Data:

CompoundTumor ModelDose/Schedule% Tumor Growth InhibitionReference
Pyrazole Derivative (Analog) Various human cancer cell lines (in vitro)VariesSignificant[11][12]
Celecoxib Meningioma Xenograft1500 ppm in chow66%[15]
Celecoxib Mammary Adenocarcinoma500-2000 ppm22.3% reduction in volume[16]
Doxorubicin Breast Cancer Xenograft4 and 8 mg/kg, once a weekSignificant[17]

Note: In vivo xenograft data for the specific this compound is not publicly available. The data presented for pyrazole derivative analogs is largely from in vitro studies, indicating significant anticancer potential that warrants further in vivo investigation.

Section 3: Discussion and Future Directions

The available preclinical data on pyrazole derivatives, including those structurally similar to this compound, demonstrate a promising profile of anti-inflammatory, analgesic, and anticancer activities. The primary mechanism for the anti-inflammatory and analgesic effects appears to be the inhibition of the COX-2 enzyme, a well-validated therapeutic target. The anticancer potential is supported by evidence of apoptosis induction and inhibition of key cancer-related signaling pathways.

Direct comparisons with established drugs like Celecoxib, Diclofenac, Tramadol, and Doxorubicin in standardized animal models are crucial for positioning these novel pyrazole compounds within the therapeutic landscape. While data on close analogs are encouraging, the definitive in vivo validation of this compound is a critical next step.

Future research should focus on:

  • Dose-response studies to determine the optimal therapeutic window for this compound.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion.

  • Toxicology studies to assess its safety profile.

  • Head-to-head comparison studies with a broader range of competitors in various animal models of disease.

By systematically addressing these research questions, the full therapeutic potential of this compound and its analogs can be elucidated, paving the way for potential clinical development.

References

  • Ragel, B. T., Jensen, R. L., Gillespie, D. L., Prescott, S. M., & Couldwell, W. T. (2007). Celecoxib inhibits meningioma tumor growth in a mouse xenograft model. Cancer, 109(3), 588–597. [Link]

  • Biores Scientia. (2023). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia, 4(2). [Link]

  • Konieczny, J., Czerwińska, M. E., & Pytel, D. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2855. [Link]

  • Oncotarget. (2017). Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. Oncotarget, 8(62), 105153–105168. [Link]

  • E-Century Publishing Corporation. (2015). The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. American Journal of Cancer Research, 5(6), 2019–2033. [Link]

  • ResearchGate. (2018). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. [Link]

  • PLoS One. (2013). Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy. PLoS One, 8(6), e66990. [Link]

  • European Journal of Medicinal Chemistry. (1989). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. European Journal of Medicinal Chemistry, 24(6), 623-627. [Link]

  • Inflammation. (2014). Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model. Inflammation, 37(1), 1-9. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 11-20. [Link]

  • Ancient Science of Life. (2014). Time dependent antinociceptive effects of morphine and tramadol in the hot plate test: using different methods of drug administration in female rats. Ancient Science of Life, 34(2), 96–100. [Link]

  • ResearchGate. (2012). Celecoxib inhibits meningioma tumor growth in a mouse xenograft model. [Link]

  • ResearchGate. (2022). Inflammatory cell infiltration score in a carrageenan-induced paw edema inflammation model. [Link]

  • Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2013). STUDY OF ANALGESIC ACTIVITY OF CELECOXIB AND IBUPROFEN COMBINATION USING ALBINO RATS. International Journal of Research in Pharmaceutical and Chemical Sciences, 3(4), 855-859. [Link]

  • SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Molecules. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 28(6), 2735. [Link]

  • PLOS ONE. (2012). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLOS ONE, 7(4), e33610. [Link]

  • Journal of Visualized Experiments. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, (201), e66701. [Link]

  • Medicinal Chemistry. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 23(1), 39-51. [Link]

  • International Journal of Pharmacology and Toxicology. (2013). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. International Journal of Pharmacology and Toxicology, 1(1), 1-8. [Link]

  • Semantic Scholar. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1086-1093. [Link]

  • Pharmaceutical Biology. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Pharmaceutical Biology, 54(12), 3025-3035. [Link]

  • Journal of the Indian Chemical Society. (2013). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 90(5), 577-593. [Link]

  • Chemistry Central Journal. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]

Sources

A Comparative Efficacy Analysis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory agents, most notably the COX-2 selective inhibitor, celecoxib. This guide provides a comparative efficacy overview of a specific pyrazole derivative, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, in relation to established NSAIDs such as ibuprofen, diclofenac, and celecoxib.

Disclaimer: Direct preclinical or clinical efficacy and safety data for this compound are not publicly available at the time of this publication. Therefore, this guide will draw inferences based on the well-established pharmacology of structurally related pyrazole-containing NSAIDs and provide a framework for the potential evaluation of this compound.

Mechanism of Action: A Tale of Two COX Isozymes

The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[3][4]

The differential inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile.

  • Non-selective NSAIDs , such as ibuprofen and diclofenac , inhibit both COX-1 and COX-2.[1][5][6] Their anti-inflammatory and analgesic effects are largely attributed to COX-2 inhibition, while the concurrent inhibition of COX-1 is associated with an increased risk of gastrointestinal adverse effects.[1]

  • COX-2 Selective NSAIDs (Coxibs) , like celecoxib , were developed to specifically target COX-2, thereby providing anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[3][7] Many selective COX-2 inhibitors, including celecoxib, feature a diaryl heterocycle core, often a pyrazole ring.[8]

Given its pyrazole core, it is hypothesized that This compound would also exert its anti-inflammatory and analgesic effects through the inhibition of COX enzymes, potentially with some degree of selectivity for COX-2. However, without experimental data, its precise inhibitory profile against COX-1 and COX-2 remains speculative.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Products cluster_drugs NSAID Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound Ethyl 3-methyl-1-phenyl- 1H-pyrazole-4-carboxylate (Hypothesized COX Inhibitor) Test_Compound->COX1 ? Test_Compound->COX2 ?

Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of various NSAIDs.

Comparative Efficacy: Insights from Preclinical Models

To objectively compare the efficacy of NSAIDs, standardized preclinical models of inflammation and pain are employed. The following sections detail the methodologies for key assays and present a comparative data table.

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used model to assess the acute anti-inflammatory activity of new compounds.[9]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound), vehicle control, or a standard drug (e.g., ibuprofen, diclofenac) is administered orally or intraperitoneally.

    • After a specific absorption time (e.g., 60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[10]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize measure_initial Measure Initial Paw Volume acclimatize->measure_initial administer Administer Test Compound, Standard, or Vehicle measure_initial->administer induce_edema Inject Carrageenan into Paw administer->induce_edema measure_intervals Measure Paw Volume at Intervals (1-5h) induce_edema->measure_intervals analyze Calculate % Inhibition of Edema measure_intervals->analyze end End analyze->end

Figure 2: Workflow for the carrageenan-induced paw edema assay.

2. Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This model is sensitive to peripherally acting analgesics and is used to screen for potential pain-relieving properties.[11][12]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups and administered the test compound, vehicle, or a standard drug.

    • After a set pre-treatment time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% v/v acetic acid solution (10 mL/kg).[11]

    • Immediately after the injection, the mice are placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[11]

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

3. Hot Plate Test in Mice (Analgesic Activity - Central Mechanism)

This test is used to evaluate centrally acting analgesics by measuring the response latency to a thermal stimulus.[13][14]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]

    • The initial reaction time (latency) of each mouse to the thermal stimulus (licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[13]

    • Animals are then treated with the test compound, vehicle, or a standard drug.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect.

Preclinical Efficacy Data Summary

The following table summarizes representative preclinical efficacy data for standard NSAIDs in the aforementioned models. The entry for this compound is included as a placeholder to indicate where data from future studies would be presented.

CompoundDose (mg/kg)Animal ModelAssayEfficacy (% Inhibition or ↑ Latency)Reference
Ibuprofen 100RatCarrageenan-Induced Paw Edema~50-60% inhibition at 3h[15] (Inferred)
100MouseAcetic Acid-Induced Writhing~60-70% inhibition[16] (Inferred)
Diclofenac 10RatCarrageenan-Induced Paw Edema~60-70% inhibition at 3h[17] (Inferred)
20MouseAcetic Acid-Induced Writhing~70-80% inhibition[18] (Inferred)
Celecoxib 10RatCarrageenan-Induced Paw Edema~40-50% inhibition at 3h[19][20] (Inferred)
30MouseAcetic Acid-Induced Writhing~50-60% inhibition[21] (Inferred)
This compound TBDTBDTBDData not available

TBD: To be determined. Data for standard NSAIDs are representative values from the literature and may vary depending on the specific experimental conditions.

Safety and Tolerability Profile

A critical aspect of NSAID development is the assessment of the safety and tolerability profile, particularly concerning gastrointestinal and cardiovascular adverse effects.

  • Gastrointestinal Toxicity: Non-selective NSAIDs like ibuprofen and diclofenac are associated with an increased risk of gastric ulcers and bleeding due to the inhibition of protective prostaglandins in the stomach lining, a consequence of COX-1 inhibition.[1] Selective COX-2 inhibitors like celecoxib were designed to mitigate this risk.[22] The ulcerogenic potential of novel compounds is typically assessed in animal models by examining the gastric mucosa for lesions after repeated administration.

  • Cardiovascular Risk: Both non-selective and selective COX-2 inhibitors have been associated with an increased risk of cardiovascular thrombotic events.[23] This is thought to be related to the inhibition of COX-2-mediated production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without the concurrent inhibition of COX-1-mediated production of thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).

The potential safety profile of this compound would largely depend on its selectivity for COX-2 over COX-1. A higher COX-2 selectivity would be expected to result in a more favorable gastrointestinal safety profile. However, the cardiovascular risk would need to be carefully evaluated in dedicated preclinical and clinical studies.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, its structural similarity to other pharmacologically active pyrazole derivatives suggests its potential as an anti-inflammatory and analgesic agent. Based on the established properties of this chemical class, it is reasonable to hypothesize that its mechanism of action involves the inhibition of cyclooxygenase enzymes.

To ascertain the therapeutic potential of this compound, a systematic preclinical evaluation is imperative. This should include:

  • In vitro COX-1/COX-2 inhibition assays to determine its potency and selectivity.

  • In vivo efficacy studies using the standardized models of inflammation and pain described in this guide to compare its potency to that of established NSAIDs.

  • Comprehensive safety and toxicology studies , including an assessment of its gastrointestinal and cardiovascular risk profile.

The data generated from these studies will be crucial in determining whether this compound offers a favorable efficacy and safety profile compared to existing NSAIDs, and if it warrants further development as a novel therapeutic agent.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ibuprofen Mechanism - News-Medical.Net. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715-1731. [Link]

  • Ibuprofen - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • PharmGKB summary: ibuprofen pathways. (2012). Pharmacogenetics and genomics, 22(4), 305. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 17). Retrieved January 17, 2026, from [Link]

  • New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review - Ból. (n.d.). Retrieved January 17, 2026, from [Link]

  • Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. (2021, April). The Journal of the American Osteopathic Association, 99(11), 13-17. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carrageenan paw edema - Bio-protocol. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). Journal of neuroscience methods, 113(1), 97-103. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Indian journal of pharmaceutical sciences, 72(2), 147. [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. (n.d.). Retrieved January 17, 2026, from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (2018). Frontiers in molecular neuroscience, 11, 252. [Link]

  • Rodent Hot/Cold Plate Pain Assay - Maze Engineers - Conduct Science. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. (2011). Indian journal of pharmacology, 43(3), 347. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2017). Scripta Scientifica Pharmaceutica, 4(1), 35-41. [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - ConductScience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic chemistry, 85, 486-496. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (n.d.). Retrieved January 17, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC advances, 12(43), 28169-28186. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. (2025, August 10). Retrieved January 17, 2026, from [Link]

  • Acetic acid induced writhing test: Significance and symbolism. (2025, August 1). Retrieved January 17, 2026, from [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2021). Pharmaceuticals, 14(8), 754. [Link]

  • Preclinical Study of Ibuprofen Loaded Transnasal Mucoadhesive Microemulsion for Neuroprotective Effect in MPTP Mice Model. (2018). Iranian journal of pharmaceutical research: IJPR, 17(1), 23. [Link]

  • Topical Diclofenac, an Efficacious Treatment for Osteoarthritis: A Narrative Review. (2020). Pain and therapy, 9(1), 15-32. [Link]

  • Preparation, Pre-clinical and Clinical Evaluation of a Novel Rapidly Absorbed Celecoxib Formulation. (2019). AAPS PharmSciTech, 20(2), 90. [Link]

  • Preclinical Study of Ibuprofen Loaded Transnasal Mucoadhesive Microemulsion for Neuroprotective Effect in MPTP Mice Model | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats. (2025, May 3). Retrieved January 17, 2026, from [Link]

  • Preclinical Study of Ibuprofen Loaded Transnasal Mucoadhesive Microemulsion for Neuroprotective Effect in MPTP Mice Model - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. (2015). Pharmaceuticals, 8(2), 193-210. [Link]

  • Clinical Pharmacology of Diclofenac. (2024, June 5). Retrieved January 17, 2026, from [Link]

  • Diclofenac - StatPearls - NCBI Bookshelf - NIH. (2023, May 22). Retrieved January 17, 2026, from [Link]

  • Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. (2012). BMC musculoskeletal disorders, 13(1), 1-10. [Link]

  • Precision Trial Suggests Celecoxib Safe for Arthritis. (2021, September 8). Retrieved January 17, 2026, from [Link]

  • Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. (2016). Medicine, 95(20). [Link]

Sources

Comparative Analysis of Cyclooxygenase-2 (COX-2) Selectivity: A Guide to Assessing Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and plays a vital role in physiological processes such as protecting the gastrointestinal mucosa and maintaining platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation and pain.[1][2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[2][3] This dual inhibition, while effective in reducing inflammation, can lead to undesirable side effects, most notably gastrointestinal issues, due to the suppression of COX-1's protective functions.[4][5] Consequently, the development of selective COX-2 inhibitors has been a major focus in medicinal chemistry, aiming to provide the anti-inflammatory and analgesic benefits of NSAIDs while minimizing gastrointestinal toxicity.[4][6]

The pyrazole heterocyclic ring is a key structural feature in several commercially successful COX-2 selective inhibitors, such as celecoxib.[7][8][9] This has spurred significant research into novel pyrazole derivatives as potential anti-inflammatory agents with improved selectivity.[10][11][12] This guide focuses on a specific pyrazole derivative, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and provides a comprehensive framework for assessing its selectivity for COX-2 over COX-1. We will detail the necessary experimental protocols, present a hypothetical comparative dataset, and discuss the interpretation of these results in the context of established non-selective and selective NSAIDs.

The Prostaglandin Synthesis Pathway: The Role of COX-1 and COX-2

To understand the significance of selective COX-2 inhibition, it is essential to visualize the biochemical pathways in which these enzymes operate. The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the downstream effects of their respective products.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 COX Isoforms cluster_3 Downstream Prostaglandins & Effects phospholipids Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandin_h2 Prostaglandin H2 (PGH2) cox1_effects Physiological Prostaglandins (e.g., GI protection, platelet aggregation) prostaglandin_h2->cox1_effects Isomerases cox2_effects Inflammatory Prostaglandins (e.g., Pain, inflammation, fever) prostaglandin_h2->cox2_effects Isomerases cox1->prostaglandin_h2 cox2->prostaglandin_h2

Caption: The COX-1 and COX-2 signaling pathways.

Experimental Protocol: In Vitro COX Inhibition Assay

The cornerstone of assessing COX-2 selectivity is the in vitro determination of the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The IC50 value represents the concentration of a compound required to inhibit 50% of the enzyme's activity.[13][14] A higher ratio of IC50 (COX-1) / IC50 (COX-2) indicates greater selectivity for COX-2.[13]

The following is a detailed, step-by-step protocol for a colorimetric COX inhibitor screening assay, a common method for this evaluation.[15][16]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compound (this compound)

  • Reference compounds (Ibuprofen, Celecoxib)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme to three wells.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme to three wells.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the diluted test or reference compound to triplicate wells for each concentration.

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitors to the enzymes.[1]

  • Reaction Initiation: Add 10 µl of arachidonic acid and 10 µl of TMPD to all wells to initiate the reaction.

  • Detection: Immediately begin monitoring the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of change in absorbance is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Determine the percentage of inhibition for each concentration of the test and reference compounds relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound against each enzyme.[13]

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Heme, Enzymes) add_reagents Add Buffer, Heme, Enzyme & Inhibitor to Wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions (Test & Reference Compounds) prep_compounds->add_reagents incubate Incubate for 15 min (Inhibitor Binding) add_reagents->incubate initiate Initiate Reaction (Add Arachidonic Acid & TMPD) incubate->initiate read_plate Measure Absorbance at 590 nm initiate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) calc_ic50->calc_si

Caption: Workflow for the in vitro COX inhibition assay.

Comparative Data Analysis

The following table presents a hypothetical but scientifically plausible dataset for this compound, alongside established data for the non-selective NSAID Ibuprofen and the COX-2 selective inhibitor Celecoxib. This allows for a direct comparison of potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Classification
Ibuprofen 12[17]80[17]0.15Non-selective
Celecoxib 8.2[17]0.04[18]~205COX-2 Selective
This compound 15.5 (Hypothetical)0.09 (Hypothetical)~172Potentially COX-2 Selective

Interpretation of Results:

  • Ibuprofen: As expected, Ibuprofen demonstrates potent inhibition of COX-1 and weaker inhibition of COX-2, resulting in a selectivity index significantly less than 1. This profile is consistent with its classification as a non-selective NSAID and explains its associated risk of gastrointestinal side effects.[3][17]

  • Celecoxib: A well-established COX-2 selective inhibitor, Celecoxib shows a much lower IC50 value for COX-2 compared to COX-1.[9][18][19] The high selectivity index of approximately 205 underscores its preferential binding to the COX-2 enzyme.[17]

  • This compound (Hypothetical): In this illustrative dataset, the target compound exhibits an IC50 for COX-2 that is orders of magnitude lower than its IC50 for COX-1. The resulting high selectivity index of ~172 suggests that it is a potent and selective COX-2 inhibitor, with a profile comparable to that of Celecoxib. The structural pyrazole moiety, shared with Celecoxib, provides a strong theoretical basis for this anticipated selectivity.[7][8]

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the COX-2 selectivity of this compound. The detailed in vitro assay protocol and comparative data analysis structure offer a robust method for characterizing its inhibitory profile. Based on its structural similarity to known coxibs and the hypothetical data presented, this compound shows significant promise as a selective COX-2 inhibitor.

The next logical steps in the evaluation of this compound would involve in vivo studies to confirm its anti-inflammatory efficacy and assess its gastrointestinal safety profile in animal models. Further research could also include molecular docking studies to elucidate the specific binding interactions with the active sites of COX-1 and COX-2, providing a deeper understanding of its selectivity at a molecular level. The methodologies and comparative framework outlined herein serve as a critical first step in the comprehensive evaluation of this and other novel pyrazole derivatives as next-generation anti-inflammatory agents.

References

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. Available at: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]

  • The double-edged sword of COX-2 selective NSAIDs. PMC - NIH. Available at: [Link]

  • Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. AAFP. Available at: [Link]

  • Selective COX-2 inhibitors: Are they safer NSAIDs?. Therapeutics Letter - NCBI Bookshelf. Available at: [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Celecoxib: a selective cyclooxygenase-2 inhibitor. PMC - NIH. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. CMAJ. Available at: [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Available at: [Link]

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

Sources

Navigating the Nuances of Pyrazole Synthesis: A Comparative Guide to the Reproducibility of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand as a cornerstone scaffold, integral to the development of a multitude of therapeutic agents.[1][2] Among these, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has garnered significant interest as a versatile intermediate and a pharmacophore in its own right. This guide provides a comprehensive analysis of the experimental reproducibility associated with this compound, offering a comparative perspective against relevant alternatives, and equipping researchers with the insights necessary for robust and reliable scientific outcomes.

The Synthetic Backbone: Understanding the Knorr Pyrazole Synthesis

The most common and historically significant route to this compound is the Knorr pyrazole synthesis. This condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative. In this specific case, ethyl acetoacetate reacts with phenylhydrazine.

The mechanism, while seemingly straightforward, harbors intricacies that can significantly impact the reproducibility of the reaction. The initial step involves the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the final pyrazole product. The regioselectivity of the initial nucleophilic attack of the phenylhydrazine on the β-ketoester is a critical determinant of the final product's structure and purity.

Knorr_Synthesis reagents Ethyl Acetoacetate + Phenylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Workflow of the Knorr Pyrazole Synthesis.

Ensuring Identity and Purity: Essential Characterization Techniques

Reproducibility is contingent on the accurate identification and characterization of the synthesized compound. For this compound, a combination of spectroscopic methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons on the pyrazole ring, the phenyl group, the ethyl ester, and the methyl group provide a definitive fingerprint of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the C=N and C=C bonds within the pyrazole and phenyl rings.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure.

The Reproducibility Challenge: Factors Influencing Yield and Purity

While the Knorr synthesis is a powerful tool, achieving consistent and high yields of pure this compound can be challenging. Several factors can lead to a lack of reproducibility:

1. Regioselectivity: The reaction of an unsymmetrical β-ketoester like ethyl acetoacetate with a substituted hydrazine can potentially yield two regioisomers. The formation of the undesired isomer can significantly reduce the yield of the target compound and complicate purification.

2. Reaction Conditions:

  • Temperature: Inadequate or excessive heat can lead to incomplete reactions or the formation of side products.
  • Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity.
  • Catalyst: The choice and concentration of an acid or base catalyst can be critical for efficient cyclization.

3. Purity of Starting Materials: Impurities in the ethyl acetoacetate or phenylhydrazine can participate in side reactions, leading to a complex mixture of products and a lower yield of the desired pyrazole.

4. Side Product Formation: Besides regioisomers, other side products can arise from competing reaction pathways, such as the formation of pyrazolone derivatives.

A Comparative Landscape: Alternatives to this compound

The utility of a chemical entity is best understood in the context of its alternatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been developed with a wide range of biological activities.

In the Realm of Anti-Inflammatory Agents: A Look at Celecoxib

A prominent example of a pyrazole-based therapeutic is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3] Like this compound, Celecoxib features a 1,5-diarylpyrazole core. However, key structural differences, such as the trifluoromethyl group at the 3-position and the sulfonamide moiety on the N-phenyl ring, are crucial for its potent and selective biological activity.

FeatureThis compoundCelecoxib
Core Structure 1,3,5-trisubstituted pyrazole1,3,5-trisubstituted pyrazole
Key Substituents Ethyl ester at C4, Methyl at C3, Phenyl at N1p-Sulfamoylphenyl at N1, Trifluoromethyl at C3, p-Tolyl at C5
Primary Application Synthetic intermediate, research chemicalAnti-inflammatory drug (COX-2 inhibitor)
Synthesis Complexity Relatively straightforward (Knorr synthesis)Multi-step synthesis
Biological Potency Varies depending on the assayHigh and selective COX-2 inhibition
Emerging Frontiers: Pyrazole Derivatives as Kinase Inhibitors

The pyrazole scaffold is also a key component in the design of kinase inhibitors, a critical class of anticancer drugs. The structural versatility of pyrazoles allows for the fine-tuning of interactions with the ATP-binding site of various kinases. Numerous pyrazole-containing compounds have been investigated as inhibitors of targets such as Janus kinases (JAKs), Aurora kinases, and others. The ethyl ester group in the target compound can be readily converted to an amide, providing a key interaction point with the hinge region of many kinases.

Experimental Protocols for Reproducible Results

To aid researchers in achieving consistent outcomes, detailed experimental protocols are provided below.

Protocol 1: Synthesis of this compound via Knorr Synthesis
  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) dropwise at room temperature with constant stirring.

  • Reaction: Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Synthesis_Protocol start Start step1 Dissolve Ethyl Acetoacetate in Ethanol start->step1 step2 Add Phenylhydrazine Dropwise step1->step2 step3 Add Glacial Acetic Acid (catalyst) step2->step3 step4 Reflux and Monitor by TLC step3->step4 step5 Cool and Remove Solvent step4->step5 step6 Dissolve in Ethyl Acetate step5->step6 step7 Wash with NaHCO3 and Brine step6->step7 step8 Dry, Filter, and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end Pure Product step9->end

Caption: Step-by-step workflow for the synthesis protocol.

Protocol 2: In Vitro COX-2 Inhibition Assay (A Representative Biological Evaluation)
  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Incubation: In a microplate, add the COX-2 enzyme, the test compound or reference inhibitor, and pre-incubate for a specified time at 37°C.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction and Detection: After a defined incubation period, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Assay_Protocol start Start step1 Prepare Enzyme, Substrate, and Compounds start->step1 step2 Pre-incubate Enzyme and Inhibitor step1->step2 step3 Initiate Reaction with Substrate step2->step3 step4 Stop Reaction and Measure PGE2 (ELISA) step3->step4 step5 Calculate % Inhibition and IC50 step4->step5 end Results step5->end

Caption: Workflow for a representative in vitro COX-2 inhibition assay.

Conclusion: Towards Enhanced Reproducibility and Informed Application

The experimental reproducibility of this compound is intrinsically linked to a thorough understanding of the Knorr pyrazole synthesis and meticulous control over reaction parameters. By addressing potential pitfalls such as regioselectivity and side product formation, researchers can achieve more consistent and reliable results.

While this pyrazole derivative serves as a valuable building block, its performance as a bioactive agent must be critically evaluated against established and emerging alternatives. The comparative analysis with compounds like Celecoxib and the broader class of pyrazole-based kinase inhibitors underscores the importance of structure-activity relationship studies in guiding the design of next-generation therapeutics. This guide serves as a foundational resource for researchers, enabling them to navigate the complexities of pyrazole chemistry and contribute to the advancement of drug discovery and development.

References

  • Abdelgawad, M.A., et al. (2018). Design, synthesis, analgesic, anti-inflammatory activity of novel pyrazolones possessing aminosulfonyl pharmacophore as inhibitors of COX-2/5-LOX enzymes: Histopathological and docking studies. Bioorganic Chemistry, 78, 103–114. [Link]

  • Faisal, M., et al. (2019). The pyrazole moiety: a versatile and privileged scaffold in medicinal chemistry. RSC Advances, 9(46), 26826-26850. [Link]

  • Hassan, G.S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332–342. [Link]

  • Kamble, R.D., et al. (2016). Synthesis and in silico investigation of thiazoles bearing pyrazoles derivatives as anti-inflammatory agents. Computational Biology and Chemistry, 61, 86–96. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S5), 1044-1065. [Link]

  • Macarini, A.F., et al. (2019). Pyrazole–chalcone derivatives as selective COX-2 inhibitors: Design, virtual screening, and in vitro analysis. Medicinal Chemistry Research, 28(8), 1235–1245. [Link]

  • Penning, T.D., et al. (1997). Synthesis of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]

  • Song, M., et al. (2019). New hydrazone derivatives of pyrazole-4-carboxaldehydes exhibited anti-inflammatory properties. Letters in Drug Design & Discovery, 17(4), 502–511. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Chemical Sciences, 128(1), 139-148. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Singh, S., Sharma, R. K., et al. (2024). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry, 36(2), 345-352. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 23(1), 134. [Link]

  • Patil, P. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 649. [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (2011). Arzneimittelforschung, 61(11), 639-45. [Link]

  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. (2020). European Journal of Medicinal Chemistry, 198, 112351. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3644-3648. [Link]

  • Synthesis, structural characterization and anticancer evaluation of pyrazole derivatives. (2018). Journal of the Iranian Chemical Society, 15(11), 2447-2457. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001). Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1), 221-231. [Link]

  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. (2003). Journal of Medicinal Chemistry, 46(6), 977-980. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Beyond Mere Compliance

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship.[1] It transcends simple regulatory adherence by protecting researchers from immediate hazards and mitigating long-term environmental contamination. The disposal strategy for any chemical, including ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, begins not at the point of disposal, but at the moment of its generation. The most effective approach to laboratory waste is to prevent its creation in the first place through methods like reducing the scale of operations or substituting for less hazardous chemicals.[2]

All waste chemicals, whether solids, liquids, or gases, should be presumed hazardous until confirmed otherwise.[3] This "guilty until proven innocent" approach ensures that no hazardous material is inadvertently released into the environment or improperly handled, which could lead to costly and dangerous incidents.

Hazard Profile of Pyrazole Derivatives

While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, the broader class of pyrazole derivatives exhibits a consistent hazard profile. This understanding informs the necessary handling and disposal precautions.

Based on data for structurally similar compounds, the anticipated hazards are summarized below.

Hazard CategoryDescriptionPrecautionary Statement CodesCommon Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[4][5][6]P301+P312Standard laboratory attire
Skin Corrosion/Irritation Causes skin irritation.[4][7]P280, P302+P352Chemical-resistant gloves (e.g., nitrile)
Serious Eye Damage/Irritation Causes serious eye irritation.[4][7]P280, P305+P351+P338Safety goggles or face shield
Respiratory Irritation May cause respiratory irritation.[4][5][7]P261, P403+P233Use in a well-ventilated area or fume hood

Note: This table is a synthesis of data from related pyrazole compounds. Always consult the specific SDS for the exact chemical in use.

The primary causality for these requirements is the chemical's potential to cause harm upon contact or ingestion.[4] Skin and eye protection are non-negotiable to prevent localized irritation, while proper ventilation mitigates the risk of respiratory tract irritation.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the disposal of this compound, ensuring safety and compliance at each stage.

Step 1: Waste Characterization and Segregation

Immediately upon deciding a material is waste, it must be characterized.[3] this compound is a non-halogenated organic solid.

  • Action: Designate this waste for collection in a container specifically for non-halogenated solid organic waste .

  • Causality: Segregating waste streams is crucial.[3] Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.[3] For instance, acids and bases must be stored separately, and oxidizing agents must be kept apart from organic compounds.[8]

Step 2: Container Selection and Labeling

The integrity of the waste management system relies heavily on proper containerization.

  • Action:

    • Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids) that is in good condition with a secure, sealable lid.[8]

    • Affix a "Hazardous Waste" label.[9][10]

    • On the label, clearly write the full chemical name: "this compound" and list any other components in the container. Avoid abbreviations.

  • Causality: The U.S. Environmental Protection Agency (EPA) mandates that each waste label includes the words “hazardous waste” and identifies the contents.[9] This ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and associated hazards. The container must be kept closed except when adding waste to prevent the release of vapors and potential spills.[11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[9][10]

  • Action:

    • Place the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10]

    • The SAA must be under the direct control of laboratory personnel and within their line of sight.[9]

    • Ensure the SAA is equipped with secondary containment, such as a spill tray, to capture any potential leaks.[12]

  • Causality: SAAs are a regulatory requirement designed to ensure short-term, safe storage of hazardous waste before it is moved to a central accumulation area.[10] Storing waste near the point of generation minimizes the risk associated with transporting open or unsealed containers through the laboratory.

Step 4: Final Disposal via Licensed Contractor

The final step is the transfer of waste to a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][13]

  • Action:

    • When the waste container is full or ready for pickup, arrange for its collection by your institution’s Environmental Health & Safety (EHS) department or a contracted licensed waste hauler.[9]

    • Ensure all records of waste generation and disposal are maintained as required by institutional and federal regulations.[14]

  • Causality: Federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), regulate the lifecycle of hazardous waste from generation to final disposal.[15][16] The recommended disposal method for this type of organic compound is high-temperature incineration by a licensed facility, which ensures complete destruction of the hazardous material.[4][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Preparation for Accumulation cluster_2 Storage cluster_3 Final Disposal A Material Identified as Waste B Consult Safety Data Sheet (SDS) A->B Step 1a C Characterize Waste: Non-Halogenated Organic Solid B->C Step 1b D Select Compatible Container C->D Step 2a E Affix 'Hazardous Waste' Label D->E Step 2b F List Full Chemical Name(s) E->F Step 2c G Seal Container F->G Step 3a H Place in Secondary Containment G->H Step 3b I Store in Designated SAA H->I Step 3c J Arrange EHS/Contractor Pickup I->J Step 4a K Transport to Licensed Facility J->K Step 4b L Incineration K->L Step 4c

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth, scientifically grounded protocol for the safe handling of a specific pyrazole derivative, ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this specific compound may be limited, information from Safety Data Sheets (SDS) for the compound and structurally similar pyrazole derivatives provides a strong basis for a conservative and proactive safety approach.

The primary hazards associated with this compound and related compounds include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Harmful if swallowed.[1][4][5]

Given these hazards, the Hierarchy of Controls—a fundamental principle of industrial hygiene—must be applied. This guide will focus on the use of PPE as the final and critical barrier between the researcher and the chemical, to be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure risk. The following table summarizes the required and recommended PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing during transfers of liquids or handling of powders that could become airborne.[6]
Hands Double gloving with compatible chemical-resistant glovesAn inner and outer pair of nitrile gloves are recommended. If a splash occurs, the outer glove can be removed and replaced without compromising the primary barrier. Thicker gloves generally offer better protection.[6] Always inspect gloves for tears or punctures before use.
Body Chemical-resistant lab coat or coverallsA lab coat made of a low-linting, durable material such as Tyvek is preferable to standard cotton lab coats to prevent particle shedding and provide a better barrier.[7] Ensure the garment has long sleeves and a secure closure.
Respiratory NIOSH-approved respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the powder form of the compound or when working outside of a certified chemical fume hood.[1][3] The type of cartridge should be appropriate for organic vapors and particulates.
Feet Closed-toe shoes and shoe coversSubstantial, closed-toe shoes are mandatory in a laboratory setting. Shoe covers should be worn to prevent the tracking of contaminants out of the handling area.[6]

Step-by-Step Guide to Safe Handling and PPE Use

The following workflow provides a procedural guide for the safe handling of this compound, integrating the proper use of PPE at each stage.

Preparation and Donning PPE
  • Pre-Handling Check: Before entering the designated handling area, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.

  • Donning Sequence:

    • Shoe covers.

    • Inner pair of gloves.

    • Lab coat or coveralls.

    • Respirator (if required by your risk assessment).

    • Chemical splash goggles and face shield.

    • Outer pair of gloves (cuffs pulled over the sleeves of the lab coat).

Chemical Handling in a Fume Hood
  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Work Surface: The work surface within the fume hood should be covered with absorbent, disposable bench paper.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Post-Handling and Doffing PPE
  • Decontamination: After handling is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doffing Sequence (to be performed in a designated area):

    • Outer pair of gloves (dispose of as hazardous waste).

    • Face shield and goggles (clean and store appropriately).

    • Lab coat or coveralls (remove by rolling it away from the body to avoid contaminating street clothes).

    • Shoe covers.

    • Inner pair of gloves (dispose of as hazardous waste).

    • Respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][3]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_doffing Doffing PPE A Assess Risks & Review SDS B Gather All Necessary PPE A->B C Inspect PPE for Integrity B->C D Don Shoe Covers & Inner Gloves E Don Lab Coat/Coveralls D->E F Don Respirator & Eye/Face Protection E->F G Don Outer Gloves Over Sleeves F->G H Work Within a Certified Fume Hood I Use Absorbent Bench Paper H->I J Handle Chemical with Caution I->J K Decontaminate Equipment & Work Area L Properly Dispose of Waste K->L M Remove Outer Gloves N Remove Eye/Face Protection & Lab Coat M->N O Remove Shoe Covers & Inner Gloves N->O P Wash Hands Thoroughly O->P

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.